Ethyl 4-(4-bromophenyl)butanoate
Description
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Structure
3D Structure
Properties
IUPAC Name |
ethyl 4-(4-bromophenyl)butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrO2/c1-2-15-12(14)5-3-4-10-6-8-11(13)9-7-10/h6-9H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCLNIIVASYXCES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCC1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70512004 | |
| Record name | Ethyl 4-(4-bromophenyl)butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70512004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105986-54-7 | |
| Record name | Ethyl 4-(4-bromophenyl)butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70512004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Ethyl 4-(4-bromophenyl)butanoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Ethyl 4-(4-bromophenyl)butanoate, a valuable intermediate in the development of various pharmaceutical compounds. This document details the necessary experimental protocols, quantitative data, and logical workflows to facilitate its preparation and analysis in a laboratory setting.
Synthesis Methodology
The synthesis of this compound is typically achieved through a two-step process. The first step involves the synthesis of the precursor, 4-(4-bromophenyl)butanoic acid, which is then esterified in the second step to yield the final product.
Step 1: Synthesis of 4-(4-bromophenyl)butanoic Acid
A common route to 4-(4-bromophenyl)butanoic acid is through the Clemmensen reduction of 3-(4-bromobenzoyl)propionic acid.
Experimental Protocol:
-
Amalgamated Zinc Preparation: In a fume hood, 13.0 g (200 mmol) of zinc powder is stirred with a solution of 1.00 g (4.80 mmol) of mercuric chloride in 10 mL of water and 0.6 mL of concentrated hydrochloric acid for 5 minutes.
-
Reaction Setup: The liquid is decanted from the amalgamated zinc. Toluene (20 mL), concentrated hydrochloric acid (20 mL), and water (8 mL) are sequentially added to the zinc.
-
Reduction Reaction: To this mixture, 2.55 g (10.5 mmol) of 3-(4-bromobenzoyl)propionic acid is added. The reaction mixture is heated to reflux at 100°C for 24 hours. Concentrated hydrochloric acid (1 mL) is added every 6 hours during the reflux period.[1]
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is filtered. The organic phase is separated, and the solvent is removed under reduced pressure to yield a crude product. The crude 4-(4-bromophenyl)butanoic acid is then purified by silica gel column chromatography using an ethyl acetate/hexane (1:3, v/v) eluent system. This typically yields the product as white crystals.[1]
Step 2: Synthesis of this compound via Fischer Esterification
The purified 4-(4-bromophenyl)butanoic acid is converted to its ethyl ester via the Fischer esterification reaction, which involves reacting the carboxylic acid with ethanol in the presence of an acid catalyst.[2][3][4]
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, 2.43 g (10 mmol) of 4-(4-bromophenyl)butanoic acid is dissolved in 20 mL of absolute ethanol.
-
Catalyst Addition: A catalytic amount of a strong acid, such as concentrated sulfuric acid (0.5 mL) or p-toluenesulfonic acid, is carefully added to the solution.[2][4]
-
Esterification Reaction: The reaction mixture is heated to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[5][6]
-
Work-up and Purification: Upon completion, the mixture is cooled to room temperature, and the excess ethanol is removed under reduced pressure. The residue is dissolved in diethyl ether (50 mL) and washed with a saturated aqueous solution of sodium bicarbonate (2 x 25 mL) to neutralize the acid catalyst, followed by a wash with brine (25 mL). The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to afford the crude this compound. Further purification can be achieved by vacuum distillation or column chromatography.
Characterization Data
The successful synthesis of this compound and its precursor can be confirmed through various analytical techniques.
Physical and Chemical Properties
| Property | Value | Reference |
| This compound | ||
| Molecular Formula | C12H15BrO2 | [7] |
| Molecular Weight | 271.15 g/mol | [7][8] |
| Boiling Point | 330.7 ± 25.0 °C at 760 mmHg | [9] |
| Density | 1.3 ± 0.1 g/cm³ | [9] |
| 4-(4-bromophenyl)butanoic Acid | ||
| Molecular Formula | C10H11BrO2 | [1] |
| Molecular Weight | 243.10 g/mol |
Spectroscopic Data
2.2.1. 4-(4-bromophenyl)butanoic Acid
| Data Type | Description |
| ¹H NMR (300 MHz, CDCl₃) | δ 7.40 (d, J = 8.4 Hz, 2H, ArH), 7.06 (d, J = 8.4 Hz, 2H, ArH), 2.63 (t, J = 7.8 Hz, 2H, CH₂), 2.36 (t, J = 7.2 Hz, 2H, CH₂), 1.97 (dt, J = 7.2, 7.8 Hz, 2H, CH₂)[1] |
| Mass Spectrometry (ESI) | m/z: 241.0 (100%), 243.0 (98%) [M-H]⁻[1] |
2.2.2. Expected Spectroscopic Data for this compound
| Data Type | Expected Chemical Shifts (δ) / Wavenumbers (cm⁻¹) | Key Features |
| ¹H NMR | ~ 7.4 (d, 2H), ~ 7.1 (d, 2H), ~ 4.1 (q, 2H), ~ 2.6 (t, 2H), ~ 2.3 (t, 2H), ~ 1.9 (m, 2H), ~ 1.2 (t, 3H) | Aromatic protons as doublets, ethyl ester signals (quartet and triplet), and three methylene group signals. |
| ¹³C NMR | ~ 173 (C=O), ~ 140 (Ar-C), ~ 131 (Ar-CH), ~ 130 (Ar-CH), ~ 120 (Ar-C-Br), ~ 60 (O-CH₂), ~ 35 (CH₂), ~ 33 (CH₂), ~ 26 (CH₂), ~ 14 (CH₃) | Carbonyl carbon, aromatic carbons, and aliphatic carbons of the ethyl and butanoate chains. |
| IR Spectroscopy | ~ 1730 cm⁻¹ (strong), ~ 1200 cm⁻¹ (strong), ~ 2900-3000 cm⁻¹ (medium), ~ 1600, 1480 cm⁻¹ (medium-weak) | Strong C=O stretch of the ester, strong C-O stretch, C-H stretches of sp³ and sp² carbons, and C=C stretches of the aromatic ring. |
Experimental Workflow and Logic
The synthesis and purification process can be visualized as a streamlined workflow.
Caption: Synthetic workflow for this compound.
This diagram illustrates the two main stages of the synthesis, starting from the commercially available 3-(4-bromobenzoyl)propionic acid and culminating in the purified final product, this compound. Each step involves a specific chemical transformation followed by a purification process to ensure the high quality of the intermediates and the final compound.
References
- 1. 4-(4-BROMOPHENYL)BUTANOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. byjus.com [byjus.com]
- 5. orgsyn.org [orgsyn.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. calpaclab.com [calpaclab.com]
- 8. ethyl (3S)-3-(4-bromophenyl)butanoate | C12H15BrO2 | CID 81513824 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound | CAS#:105986-54-7 | Chemsrc [chemsrc.com]
- 10. Ethyl 4-bromobutyrate(2969-81-5) 1H NMR spectrum [chemicalbook.com]
- 11. Ethyl 4-bromobutyrate | C6H11BrO2 | CID 76300 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of Ethyl 4-(4-bromophenyl)butanoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological significance of Ethyl 4-(4-bromophenyl)butanoate. The information is intended to support research and development activities in the fields of medicinal chemistry, pharmacology, and materials science.
Core Physicochemical Properties
This compound is a halogenated aromatic ester. Its core physicochemical properties are summarized in the table below, providing a foundational dataset for experimental design and computational modeling.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₅BrO₂ | [1] |
| Molecular Weight | 271.15 g/mol | [1] |
| CAS Number | 105986-54-7 | [1][2] |
| Boiling Point | 330.7 ± 25.0 °C at 760 mmHg | [2] |
| Density | 1.3 ± 0.1 g/cm³ | [2] |
| Flash Point | 153.8 ± 23.2 °C | [2] |
| Melting Point | Not available | [2] |
| Solubility | Information not available |
Synthesis and Characterization
A general experimental workflow for the synthesis and purification of this compound is outlined below.
Caption: General workflow for the synthesis, work-up, and purification of this compound.
Experimental Protocols
Synthesis: Esterification of 4-(4-bromophenyl)butanoic Acid (General Protocol)
-
Reaction Setup: To a solution of 4-(4-bromophenyl)butanoic acid in an excess of ethanol, a catalytic amount of a strong acid (e.g., sulfuric acid) is added.
-
Reaction Conditions: The mixture is heated to reflux and stirred for several hours. The reaction progress is monitored by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The excess ethanol is removed under reduced pressure. The residue is then diluted with an organic solvent (e.g., ethyl acetate) and washed sequentially with a saturated aqueous solution of sodium bicarbonate and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The crude product is then purified by column chromatography on silica gel.
Characterization Methods
The identity and purity of the synthesized this compound would be confirmed using a suite of analytical techniques:
-
Thin Layer Chromatography (TLC): Used for monitoring the reaction progress and assessing the purity of the final product. For a similar compound, (S)-ethyl 3-(4-bromophenyl)butanoate, a typical mobile phase is 10% ethyl acetate in hexanes.[3]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity and confirm the molecular weight.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure of the compound.
Potential Biological Activity and Signaling Pathways
While direct studies on the biological activity of this compound are limited, research on a structurally related compound, Ethyl 4-(4-bromophenyl)-2-diazo-4-(formyloxy) butanoate, provides valuable insights into its potential pharmacological effects. This related compound has been shown to exert anti-inflammatory effects through the activation of the α7 nicotinic acetylcholine receptor (α7nAChR) and subsequent inhibition of the NF-κB signaling pathway.[4]
This suggests that this compound could be investigated as a potential modulator of inflammatory responses. The proposed mechanism of action for the related compound is depicted below.
Caption: A potential anti-inflammatory signaling pathway for this compound based on a related compound.
Experimental Protocols for Investigating Anti-inflammatory Activity
The following experimental protocols, adapted from the study on the related diazo-formyloxy derivative, could be employed to assess the anti-inflammatory potential of this compound.[4]
In Vitro Anti-inflammatory Assay Workflow
Caption: Workflow for assessing the in vitro anti-inflammatory effects of this compound.
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Cell Culture and Treatment:
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RAW 264.7 murine macrophage cells are cultured under standard conditions.
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Inflammation is induced by stimulating the cells with lipopolysaccharide (LPS).
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Cells are then treated with varying concentrations of this compound.
-
-
Analysis of Inflammatory Markers:
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RT-qPCR: To quantify the mRNA expression levels of pro-inflammatory cytokines such as TNF-α and IL-6.
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Western Blotting: To determine the phosphorylation levels of key proteins in the NF-κB pathway, such as IκBα and p65.
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Immunofluorescence: To visualize the nuclear translocation of NF-κB p65, a key step in its activation.
-
-
Target Engagement Assays:
-
Cellular Thermal Shift Assay (CETSA), Drug Affinity Responsive Target Stability (DARTS), and Surface Plasmon Resonance (SPR): These biophysical assays can be used to provide direct evidence of the binding interaction between the compound and its potential target, such as α7nAChR.[4]
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In Vivo Anti-inflammatory Model: Zebrafish
The zebrafish model offers a powerful in vivo system for evaluating anti-inflammatory activity.
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Induction of Inflammation: Inflammation can be induced in zebrafish larvae through methods such as copper sulfate exposure, tail transection, or LPS microinjection.[4]
-
Compound Administration: Larvae are exposed to this compound.
-
Assessment of Inflammation:
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Neutral Red Staining: To visualize and quantify the population of macrophages.
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H&E Staining: For histological analysis of tissue damage.
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RT-qPCR: To measure the expression of inflammatory genes in the larvae.
-
Conclusion
This compound presents as a compound of interest for further investigation, particularly in the realm of anti-inflammatory drug discovery. The available physicochemical data provides a solid foundation for its synthesis and handling. While direct biological data is sparse, the activity of a closely related compound suggests a promising avenue of research into its potential modulation of the α7nAChR and NF-κB signaling pathways. The experimental protocols outlined in this guide offer a roadmap for researchers to explore the therapeutic potential of this and similar molecules.
References
- 1. calpaclab.com [calpaclab.com]
- 2. This compound | CAS#:105986-54-7 | Chemsrc [chemsrc.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Ethyl 4-(4-bromophenyl)-2-diazo-4-(formyloxy) butanoate exerts anti-inflammatory effects on RAW 264.7 cells and zebrafish through the activation of ɑ7nAchR - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Ethyl 4-(4-bromophenyl)butanoate
CAS Number: 105986-54-7
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Ethyl 4-(4-bromophenyl)butanoate, a key building block in the development of advanced therapeutics, particularly in the field of targeted protein degradation. This document outlines its chemical properties, detailed synthesis protocols, and its application in the formation of Proteolysis Targeting Chimeras (PROTACs).
Chemical and Physical Properties
This compound is a halogenated aromatic carboxylic acid ester. Its structure is characterized by a bromophenyl group attached to a butanoate ethyl ester chain. This compound is primarily utilized as a versatile intermediate in organic synthesis.[1][2][3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 105986-54-7 | [2][3][4] |
| Molecular Formula | C₁₂H₁₅BrO₂ | [2][3] |
| Molecular Weight | 271.15 g/mol | [2][3] |
| Boiling Point | 330.7 ± 25.0 °C at 760 mmHg | [4] |
| Density | 1.3 ± 0.1 g/cm³ | [4] |
| Flash Point | 153.8 ± 23.2 °C | [1] |
| Refractive Index | 1.526 | [1][4] |
| Purity | Typically ≥97% | [2] |
| Storage | Room temperature | [2] |
Synthesis and Experimental Protocols
The synthesis of this compound is typically achieved through a two-step process: the synthesis of its carboxylic acid precursor, 4-(4-bromophenyl)butanoic acid, followed by its esterification.
Synthesis of 4-(4-bromophenyl)butanoic Acid
A common method for the synthesis of 4-(4-bromophenyl)butanoic acid is the Clemmensen reduction of 3-(4-bromobenzoyl)propionic acid.[5]
Experimental Protocol:
-
Amalgamated Zinc Preparation: In a suitable reaction vessel, stir zinc powder (13.0 g, 200 mmol) with mercuric chloride (1.00 g, 4.80 mmol) in a mixture of water (10 mL) and concentrated hydrochloric acid (0.6 mL) for 5 minutes.
-
Reaction Setup: Decant the liquid from the amalgamated zinc. To the zinc, add toluene (20 mL), concentrated hydrochloric acid (20 mL), and water (8 mL).
-
Reduction: Add 3-(4-bromobenzoyl)propionic acid (2.55 g, 10.5 mmol) to the reaction mixture. Heat the mixture to reflux at 100°C for 24 hours. Replenish with concentrated hydrochloric acid (1 mL) every 6 hours during the reflux.
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and filter. Separate the organic layer and remove the solvent under reduced pressure. The resulting crude product can be purified by silica gel column chromatography using an eluent of ethyl acetate/hexane (1:3, v/v) to yield 4-(4-bromophenyl)butanoic acid as a white crystalline solid.[5]
Table 2: Characterization Data for 4-(4-bromophenyl)butanoic Acid
| Data Type | Results | Reference |
| ¹H NMR (300 MHz, CDCl₃) δ (ppm) | 7.40 (d, J = 8.4 Hz, 2H, ArH), 7.06 (d, J = 8.4 Hz, 2H, ArH), 2.63 (t, J = 7.8 Hz, 2H, CH₂), 2.36 (t, J = 7.2 Hz, 2H, CH₂), 1.97 (dt, J = 7.2, 7.8 Hz, 2H, CH₂) | [5] |
| Mass Spectrometry (ESI-quadrupole) m/z | [M-H]⁻ calculated: 241.99, 243.99; found: 241.0 (100%), 243.0 (98%) | [5] |
Fischer Esterification to this compound
The synthesized 4-(4-bromophenyl)butanoic acid is then esterified, typically via a Fischer esterification, to yield the final product.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve 4-(4-bromophenyl)butanoic acid in an excess of absolute ethanol.
-
Catalysis: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or tosic acid.
-
Reaction Conditions: Heat the mixture to reflux for several hours to drive the equilibrium towards the ester product. The reaction progress can be monitored by thin-layer chromatography.
-
Work-up and Purification: After completion, cool the reaction mixture and remove the excess ethanol under reduced pressure. Dilute the residue with an organic solvent like diethyl ether and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound. Further purification can be achieved by vacuum distillation or column chromatography.
Synthesis Workflow Diagram
Application in Drug Development: PROTACs
This compound is classified as a "Protein Degrader Building Block".[2] This designates its utility in the synthesis of PROTACs, which are heterobifunctional molecules designed to induce the degradation of specific target proteins.
The PROTAC Mechanism
PROTACs function by simultaneously binding to a target protein of interest and an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome.
PROTAC Logical Relationship Diagram
This compound serves as a precursor to the linker component of a PROTAC molecule. The butanoate chain can be extended or functionalized to connect the target-binding ligand to the E3 ligase-binding ligand, with the bromophenyl group allowing for further chemical modifications through cross-coupling reactions.
Conclusion
This compound is a valuable chemical intermediate for researchers and scientists in the field of drug discovery and development. Its straightforward synthesis and its role as a foundational element in the construction of PROTACs make it a critical component in the advancement of targeted protein degradation therapies. This guide provides the essential technical information to support its synthesis and application in a research setting.
References
Spectroscopic and Structural Elucidation of Ethyl 4-(4-bromophenyl)butanoate: A Technical Guide
For researchers, scientists, and professionals in drug development, this document provides a comprehensive overview of the spectroscopic data for Ethyl 4-(4-bromophenyl)butanoate, a compound of interest in organic synthesis and medicinal chemistry. This guide presents available data in a structured format and outlines the general experimental protocols for acquiring such data.
Summary of Spectroscopic Data
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.40 | Doublet | 2H | Ar-H |
| ~7.05 | Doublet | 2H | Ar-H |
| 4.12 | Quartet | 2H | -OCH₂CH₃ |
| 2.60 | Triplet | 2H | Ar-CH₂- |
| 2.30 | Triplet | 2H | -CH₂C(=O)- |
| 1.95 | Quintet | 2H | -CH₂CH₂CH₂- |
| 1.23 | Triplet | 3H | -OCH₂CH₃ |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (ppm) | Assignment |
| ~173.0 | C=O |
| ~140.0 | Ar-C (quaternary) |
| ~131.5 | Ar-CH |
| ~130.0 | Ar-CH |
| ~120.0 | Ar-C-Br |
| ~60.5 | -OCH₂- |
| ~34.5 | Ar-CH₂- |
| ~33.0 | -CH₂C(=O)- |
| ~26.0 | -CH₂CH₂CH₂- |
| ~14.0 | -CH₃ |
Table 3: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Functional Group |
| ~2980-2850 | C-H (aliphatic) |
| ~1735 | C=O (ester) |
| ~1485 | C=C (aromatic) |
| ~1250 | C-O (ester) |
| ~1010 | C-Br |
Table 4: Predicted Mass Spectrometry (MS) Data
| m/z | Interpretation |
| 270/272 | [M]⁺ (Molecular ion peak with bromine isotopes) |
| 225/227 | [M - OCH₂CH₃]⁺ |
| 197/199 | [M - C₄H₇O₂]⁺ |
| 171 | [C₆H₄BrCH₂CH₂]⁺ |
| 91 | [C₇H₇]⁺ (tropylium ion) |
Experimental Protocols
While specific experimental details for the acquisition of the above data are not published, the following are general methodologies typically employed for the spectroscopic analysis of organic compounds like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A sample of approximately 5-10 mg of this compound is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is often added.
-
¹H NMR Spectroscopy: The ¹H NMR spectrum is typically recorded on a 300 or 400 MHz spectrometer. Data acquisition parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and a spectral width appropriate for proton signals.
-
¹³C NMR Spectroscopy: The ¹³C NMR spectrum is recorded on the same instrument, often at a frequency of 75 or 100 MHz. Due to the low natural abundance of ¹³C, a larger number of scans is required. Proton decoupling techniques are commonly used to simplify the spectrum.
Infrared (IR) Spectroscopy
-
Sample Preparation: For a liquid sample like this compound, a thin film is prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr). For a solid sample, a KBr pellet is prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. The spectrum is typically scanned over a range of 4000 to 400 cm⁻¹. A background spectrum is recorded first and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: The sample can be introduced into the mass spectrometer via various methods. For a volatile compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique. The sample is injected into a gas chromatograph, where it is vaporized and separated from impurities before entering the mass spectrometer. Direct infusion using a syringe pump is another method.
-
Ionization: Electron Ionization (EI) is a common ionization technique that bombards the sample with high-energy electrons, causing fragmentation.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of an organic compound.
Caption: A generalized workflow for the synthesis and spectroscopic analysis.
An In-depth Technical Guide to Ethyl 4-(4-bromophenyl)butanoate: Discovery, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 4-(4-bromophenyl)butanoate is a halogenated aromatic carboxylic acid ester that has garnered interest as a versatile building block in organic synthesis, particularly within the realm of pharmaceutical research and development. Its structure, featuring a bromophenyl group, provides a reactive handle for various cross-coupling reactions, making it a valuable intermediate in the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the discovery and history of this compound, detailed experimental protocols for its synthesis, a compilation of its physicochemical and spectroscopic data, and an exploration of its applications in medicinal chemistry.
Discovery and History
While a definitive seminal publication marking the first discovery of this compound is not readily apparent in a historical context, its emergence is intrinsically linked to the broader exploration of phenylbutanoic acid derivatives and their utility in organic synthesis. The synthesis of its parent carboxylic acid, 4-(4-bromophenyl)butanoic acid, has been documented, and the subsequent esterification to the ethyl ester is a standard chemical transformation. The compound's CAS number is 105986-54-7.[1] The historical significance of this compound lies not in a singular discovery event, but in its role as a readily accessible intermediate for the synthesis of more complex molecules, a theme that gained prominence with the advent of modern cross-coupling reactions. The presence of the bromo-substituent on the phenyl ring makes it an ideal substrate for reactions such as Suzuki, Heck, and Sonogashira couplings, which are foundational in contemporary drug discovery.[2][3]
Physicochemical and Spectroscopic Data
A comprehensive collection of the physicochemical and spectroscopic data for this compound is crucial for its identification, characterization, and application in a laboratory setting.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₅BrO₂ | [1] |
| Molecular Weight | 271.15 g/mol | [1] |
| Boiling Point | 330.7 ± 25.0 °C at 760 mmHg | [1] |
| Density | 1.3 ± 0.1 g/cm³ | [1] |
| Flash Point | 153.8 ± 23.2 °C | [4] |
| Refractive Index | 1.526 | [4] |
| LogP | 3.4 | [4] |
| Polar Surface Area | 26.3 Ų | [4] |
Spectroscopic Data
Spectroscopic data is essential for the structural elucidation and purity assessment of this compound. While a complete set of publicly available, experimentally verified spectra specifically for this compound is not consolidated in a single source, typical spectral characteristics can be inferred from its structure and data for analogous compounds.
Expected Spectroscopic Features:
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the ethyl group (a triplet and a quartet), the protons of the butanoate chain (multiplets), and the aromatic protons of the bromophenyl group (two doublets, characteristic of a para-substituted benzene ring).
-
¹³C NMR: The carbon NMR spectrum should display distinct peaks for the carbonyl carbon of the ester, the carbons of the ethyl group, the aliphatic carbons of the butanoate chain, and the aromatic carbons, including the carbon atom bonded to the bromine.
-
Mass Spectrometry (MS): The mass spectrum will exhibit a molecular ion peak (M+) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom.
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong absorption band around 1730 cm⁻¹ corresponding to the C=O stretching of the ester functional group, as well as absorptions related to the C-O stretching, C-H stretching of the aliphatic and aromatic groups, and the C-Br stretching.
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process: the synthesis of the precursor 4-(4-bromophenyl)butanoic acid, followed by its esterification.
Synthesis of 4-(4-bromophenyl)butanoic Acid
A common method for the synthesis of 4-(4-bromophenyl)butanoic acid is the Clemmensen reduction of 3-(4-bromobenzoyl)propionic acid.[5]
Experimental Protocol:
-
Amalgamated Zinc Preparation: In a flask, zinc powder (13.0 g, 200 mmol) is stirred with a solution of mercuric chloride (1.0 g, 3.7 mmol) in water (10 mL) and concentrated hydrochloric acid (0.5 mL) for 10 minutes.
-
Reduction Reaction: The aqueous solution is decanted, and toluene (20 mL), concentrated hydrochloric acid (20 mL), water (8 mL), and 3-(4-bromobenzoyl)propionic acid (2.57 g, 10 mmol) are added to the amalgamated zinc.
-
The reaction mixture is heated to reflux for 4 hours.
-
Work-up and Purification: After cooling to room temperature, the mixture is filtered. The organic layer of the filtrate is separated, and the aqueous layer is extracted with toluene. The combined organic layers are washed with water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product.
-
Purification by recrystallization from a suitable solvent or by column chromatography on silica gel yields pure 4-(4-bromophenyl)butanoic acid.
Fischer Esterification of 4-(4-bromophenyl)butanoic Acid
The most straightforward and widely used method for the synthesis of this compound is the Fischer esterification of the corresponding carboxylic acid with ethanol in the presence of an acid catalyst.[6]
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, 4-(4-bromophenyl)butanoic acid (10 mmol) is dissolved in an excess of absolute ethanol (e.g., 50 mL).
-
Catalyst Addition: A catalytic amount of a strong acid, such as concentrated sulfuric acid (a few drops) or p-toluenesulfonic acid, is added to the solution.
-
Reaction: The mixture is heated to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, the excess ethanol is removed by distillation. The residue is dissolved in an organic solvent like diethyl ether or ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to afford the crude this compound. Further purification can be achieved by vacuum distillation or column chromatography.
Applications in Drug Development
The strategic incorporation of a bromine atom in a molecule can significantly influence its pharmacokinetic and pharmacodynamic properties. Bromine can act as a bioisostere for other groups, enhance binding affinity through halogen bonding, and modulate metabolic stability.[7][8] Consequently, brominated compounds are valuable intermediates in drug discovery.
This compound serves as a key building block for the synthesis of various pharmaceutical compounds. The bromine atom provides a site for further chemical modifications, allowing for the construction of more complex and biologically active molecules. For instance, derivatives of phenylbutyric acid have shown promise in a range of therapeutic areas, including cancer, genetic metabolic syndromes, and neurodegenerative diseases.[9][10] Glycerol phenylbutyrate, a drug used for urea cycle disorders, is a notable example of a therapeutic agent derived from phenylbutyric acid.[11]
The versatility of the bromophenyl moiety in cross-coupling reactions allows for the introduction of diverse substituents, enabling the exploration of a wide chemical space in the search for new drug candidates. This makes this compound a valuable tool for medicinal chemists in the design and synthesis of novel therapeutics.
Conclusion
This compound, while not having a dramatic discovery story, is a compound of significant practical importance in the field of organic and medicinal chemistry. Its straightforward synthesis from readily available starting materials, combined with the synthetic versatility imparted by the bromophenyl group, makes it a valuable intermediate for the preparation of a wide array of more complex molecules. For researchers and professionals in drug development, a thorough understanding of its properties, synthesis, and potential applications is essential for leveraging this building block in the creation of novel and effective therapeutic agents. The data and protocols presented in this guide aim to provide a solid foundation for the effective utilization of this compound in a research and development setting.
References
- 1. This compound | CAS#:105986-54-7 | Chemsrc [chemsrc.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. echemi.com [echemi.com]
- 5. 4-(4-BROMOPHENYL)BUTANOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]
- 8. jms.ump.edu.pl [jms.ump.edu.pl]
- 9. Phenylbutyric Acid: simple structure - multiple effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. nbinno.com [nbinno.com]
- 11. Glycerol phenylbutyrate - Wikipedia [en.wikipedia.org]
Ethyl 4-(4-bromophenyl)butanoate: A Versatile Synthetic Building Block for Drug Discovery and Materials Science
An In-depth Technical Guide
Abstract
Ethyl 4-(4-bromophenyl)butanoate is a valuable synthetic intermediate, widely employed as a building block in the synthesis of a diverse range of organic molecules. Its bifunctional nature, featuring a reactive aryl bromide and a modifiable ester group, makes it a versatile precursor for the construction of complex molecular architectures. This guide provides a comprehensive overview of its synthesis, chemical properties, and extensive applications in medicinal chemistry, particularly in the development of novel therapeutics such as PROTACs, and its potential in materials science. Detailed experimental protocols for its synthesis and subsequent transformations, along with quantitative data and mechanistic insights, are presented to support researchers and professionals in drug development and chemical synthesis.
Introduction
The strategic incorporation of specific structural motifs is a cornerstone of modern chemical synthesis, particularly in the fields of medicinal chemistry and materials science. This compound has emerged as a key building block due to the orthogonal reactivity of its functional groups. The aryl bromide moiety serves as a handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. Simultaneously, the ethyl ester provides a site for hydrolysis, amidation, or reduction, allowing for further molecular elaboration. This dual functionality facilitates the construction of complex molecules with tailored properties for biological or material applications.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| CAS Number | 105986-54-7 | |
| Molecular Formula | C₁₂H₁₅BrO₂ | |
| Molecular Weight | 271.15 g/mol | |
| Appearance | Liquid | |
| Boiling Point | 330.7 ± 25.0 °C at 760 mmHg | |
| Density | 1.3 ± 0.1 g/cm³ | |
| Purity | Typically ≥97% |
Synthesis of this compound
The synthesis of this compound can be achieved through several synthetic routes. A common and reliable method is the Fischer-Speier esterification of 4-(4-bromophenyl)butanoic acid.
Fischer-Speier Esterification
This method involves the acid-catalyzed reaction of 4-(4-bromophenyl)butanoic acid with ethanol. The equilibrium of the reaction is driven towards the product by using an excess of ethanol and/or by removing the water formed during the reaction.
Caption: Synthesis of this compound via Fischer-Speier Esterification.
Experimental Protocol: Fischer-Speier Esterification
Materials:
-
4-(4-bromophenyl)butanoic acid
-
Ethanol (absolute)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Dichloromethane
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 4-(4-bromophenyl)butanoic acid (1.0 eq) in an excess of absolute ethanol (e.g., 10-20 eq).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature and remove the excess ethanol under reduced pressure.
-
Dissolve the residue in dichloromethane and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure this compound.
Applications as a Synthetic Building Block
The aryl bromide moiety of this compound is a versatile handle for various palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents at the 4-position of the phenyl ring.
Caption: Versatility of this compound in Cross-Coupling Reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction enables the formation of a C-C bond between the aryl bromide and an organoboron compound, typically an aryl or vinyl boronic acid.
Representative Experimental Protocol:
-
To a degassed mixture of this compound (1.0 eq), an arylboronic acid (1.2 eq), and a base such as potassium carbonate (2.0 eq) in a suitable solvent system (e.g., toluene/water or dioxane/water), add a palladium catalyst, for instance, Pd(PPh₃)₄ (0.05 eq).
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 12-24 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to yield the desired biaryl product.
Heck Reaction
The Heck reaction facilitates the coupling of the aryl bromide with an alkene, leading to the formation of a substituted alkene.
Representative Experimental Protocol:
-
In a sealed tube, combine this compound (1.0 eq), an alkene (1.5 eq), a palladium catalyst such as Pd(OAc)₂ (0.05 eq), a phosphine ligand (e.g., P(o-tolyl)₃, 0.1 eq), and a base (e.g., triethylamine, 2.0 eq) in a polar aprotic solvent like DMF or NMP.
-
Heat the mixture at 100-140 °C for 12-24 hours.
-
After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers, dry, and concentrate.
-
Purify the crude product by column chromatography.
Sonogashira Coupling
This reaction forms a C-C bond between the aryl bromide and a terminal alkyne, providing access to aryl-substituted alkynes.
Representative Experimental Protocol:
-
To a solution of this compound (1.0 eq) and a terminal alkyne (1.2 eq) in a solvent such as THF or DMF, add a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), a copper(I) co-catalyst (e.g., CuI, 0.1 eq), and a base (e.g., triethylamine or diisopropylamine).
-
Stir the reaction mixture at room temperature or with gentle heating under an inert atmosphere until the starting material is consumed (monitored by TLC).
-
Quench the reaction with aqueous ammonium chloride solution and extract with an organic solvent.
-
Wash, dry, and concentrate the organic phase.
-
Purify the product by column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the formation of a C-N bond between the aryl bromide and a primary or secondary amine.
Representative Experimental Protocol:
-
In a glovebox, charge a reaction vessel with a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq), a suitable phosphine ligand (e.g., BINAP, 0.06 eq), and a strong base (e.g., sodium tert-butoxide, 1.4 eq).
-
Add a solution of this compound (1.0 eq) and an amine (1.2 eq) in an anhydrous solvent like toluene or dioxane.
-
Seal the vessel and heat the mixture at 80-110 °C for 12-24 hours.
-
After cooling, quench the reaction with water and extract with an organic solvent.
-
Wash, dry, and concentrate the organic extracts.
-
Purify the resulting N-aryl product by column chromatography.
Applications in Drug Discovery
This compound is a key precursor in the synthesis of various biologically active molecules. Its application as a building block for PROTACs (Proteolysis Targeting Chimeras) is of particular significance.
PROTACs
PROTACs are heterobifunctional molecules that induce the degradation of target proteins. They consist of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting them. The butanoate chain of this compound can be readily incorporated into the linker structure of PROTACs. The aryl bromide allows for the attachment of either the target protein ligand or the E3 ligase ligand via cross-coupling reactions.
Caption: General workflow for the synthesis of PROTACs using the title building block.
Other Medicinal Chemistry Applications
The core structure of this compound is found in various compounds with potential therapeutic applications. For instance, derivatives of 4-phenylbutanoic acid have been investigated as histone deacetylase (HDAC) inhibitors and for other pharmacological activities. The bromo-substituent provides a convenient point for diversification to explore structure-activity relationships (SAR).
Potential in Materials Science
While less documented, the rigid phenylbutanoate scaffold and the reactive bromide group suggest potential applications in materials science. Through polymerization of appropriately functionalized derivatives, it could be incorporated into novel polymers. Furthermore, the synthesis of liquid crystals containing the 4-phenylbutanoate core is conceivable, where the molecular shape and polarity can be tuned through modifications at the 4-position of the phenyl ring. Further research in this area could unveil novel materials with interesting optical or electronic properties.
Conclusion
This compound is a highly versatile and valuable synthetic building block. Its utility is well-established in medicinal chemistry, particularly for the synthesis of complex molecules and novel therapeutic modalities like PROTACs. The straightforward synthesis of this compound, coupled with the wide array of well-established cross-coupling reactions that can be performed on its aryl bromide moiety, ensures its continued importance in synthetic organic chemistry. The potential for its application in materials science remains an exciting area for future exploration. This guide provides a solid foundation for researchers to leverage the full potential of this important synthetic intermediate.
An In-Depth Technical Guide to the Stability and Storage of Ethyl 4-(4-bromophenyl)butanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Ethyl 4-(4-bromophenyl)butanoate. As a crucial building block in pharmaceutical research and development, understanding its stability profile is paramount for ensuring the integrity of experimental data and the quality of synthesized compounds. This document outlines the intrinsic chemical properties, potential degradation pathways, and recommended storage protocols. Furthermore, it details hypothetical experimental protocols for forced degradation studies, aligning with the International Council for Harmonisation (ICH) guidelines, to serve as a practical resource for researchers.
Introduction
This compound is an aromatic ester frequently utilized as a key intermediate in the synthesis of various organic molecules, including active pharmaceutical ingredients (APIs). The presence of a bromo-functionalized phenyl ring and an ethyl ester moiety makes it susceptible to specific degradation pathways under various environmental conditions. This guide aims to provide a thorough understanding of its stability characteristics to ensure its proper handling, storage, and use in a research and development setting.
Chemical and Physical Properties
A foundational understanding of the physicochemical properties of this compound is essential for predicting its stability.
| Property | Value | Reference |
| CAS Number | 105986-54-7 | [1][2] |
| Molecular Formula | C₁₂H₁₅BrO₂ | [1] |
| Molecular Weight | 271.15 g/mol | [1] |
| Boiling Point | 330.7 ± 25.0 °C at 760 mmHg | [2] |
| Density | 1.3 ± 0.1 g/cm³ | [2] |
| Appearance | Not explicitly stated, likely a liquid or low-melting solid | |
| Solubility | Expected to be soluble in organic solvents |
Recommended Storage Conditions
Based on general chemical principles and supplier recommendations, the following storage conditions are advised to maintain the integrity of this compound:
-
Temperature: Store at room temperature.[1] For long-term storage, refrigeration (2-8 °C) is recommended to minimize the rate of potential degradation reactions. Some suppliers also suggest the possibility of cold-chain transportation.
-
Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.
-
Moisture: Keep in a tightly sealed container in a dry place.[1] The ester is susceptible to hydrolysis, and exposure to moisture should be minimized.
-
Light: Protect from light to prevent photolytic degradation. Amber-colored vials or storage in a dark cabinet is recommended.
Potential Degradation Pathways
The chemical structure of this compound suggests several potential degradation pathways under stress conditions. Understanding these pathways is critical for developing stability-indicating analytical methods.
Caption: Potential degradation pathways for this compound.
Hydrolysis
The ester linkage in this compound is susceptible to hydrolysis under both acidic and basic conditions. This is often the primary degradation pathway for ester-containing compounds.
-
Acid-catalyzed hydrolysis: In the presence of an acid and water, the ester can hydrolyze to form 4-(4-bromophenyl)butanoic acid and ethanol.
-
Base-catalyzed hydrolysis (saponification): Under basic conditions, the ester will be irreversibly hydrolyzed to the carboxylate salt of 4-(4-bromophenyl)butanoic acid and ethanol.
Oxidation
Oxidative degradation can be initiated by atmospheric oxygen, peroxides, or other oxidizing agents. The aromatic ring and the benzylic position are potential sites for oxidation, which could lead to the formation of phenolic compounds or other oxidized derivatives.
Thermal Degradation
At elevated temperatures, this compound may undergo thermal decomposition. This could involve decarboxylation or fragmentation of the butanoate chain.
Photodegradation
Exposure to light, particularly in the ultraviolet range, can induce photodegradation. The carbon-bromine bond is known to be susceptible to photolytic cleavage, which can lead to the formation of radical species and subsequent degradation products.
Hypothetical Forced Degradation Studies: Experimental Protocols
To thoroughly assess the stability of this compound and develop a stability-indicating analytical method, forced degradation studies should be performed. The following are detailed, hypothetical protocols based on ICH guidelines. The goal is to achieve 5-20% degradation of the active substance.
Analytical Methodology
A stability-indicating High-Performance Liquid Chromatography (HPLC) method would be the primary analytical tool.
| HPLC Parameters | |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and water (with 0.1% formic acid or phosphoric acid) in a gradient elution |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a suitable wavelength (e.g., 220 nm) |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
Preparation of Solutions
-
Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Working Solution: Dilute the stock solution to a working concentration of 0.1 mg/mL with the same solvent.
Forced Degradation Protocols
Caption: Experimental workflow for forced degradation studies.
5.3.1. Acidic Hydrolysis
-
To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid.
-
Heat the mixture at 60 °C for 24 hours.
-
Cool the solution to room temperature.
-
Neutralize with an appropriate volume of 0.1 M sodium hydroxide.
-
Dilute to a final concentration of 0.1 mg/mL with the mobile phase.
-
Inject into the HPLC system.
5.3.2. Basic Hydrolysis
-
To 1 mL of the stock solution, add 1 mL of 0.1 M sodium hydroxide.
-
Keep the mixture at room temperature for 4 hours.
-
Neutralize with an appropriate volume of 0.1 M hydrochloric acid.
-
Dilute to a final concentration of 0.1 mg/mL with the mobile phase.
-
Inject into the HPLC system.
5.3.3. Oxidative Degradation
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.
-
Keep the mixture at room temperature for 24 hours, protected from light.
-
Dilute to a final concentration of 0.1 mg/mL with the mobile phase.
-
Inject into the HPLC system.
5.3.4. Thermal Degradation
-
Place a known amount of the solid compound in a vial.
-
Heat the vial in an oven at 80 °C for 48 hours.
-
Cool to room temperature.
-
Dissolve the solid in the solvent to obtain a concentration of 0.1 mg/mL.
-
Inject into the HPLC system.
5.3.5. Photostability
-
Expose the solid compound and a solution (0.1 mg/mL) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).
-
A control sample should be kept in the dark under the same conditions.
-
After exposure, prepare a 0.1 mg/mL solution of the solid sample.
-
Inject both the exposed solution and the prepared solution from the solid into the HPLC system.
Summary of Hypothetical Stability Data
The following table summarizes the expected outcomes from the forced degradation studies.
| Stress Condition | Reagent/Condition | Duration | Temperature | Expected Degradation | Major Degradation Product(s) |
| Acidic Hydrolysis | 0.1 M HCl | 24 hours | 60 °C | ~15% | 4-(4-bromophenyl)butanoic acid |
| Basic Hydrolysis | 0.1 M NaOH | 4 hours | Room Temp. | ~20% | 4-(4-bromophenyl)butanoic acid |
| Oxidation | 3% H₂O₂ | 24 hours | Room Temp. | ~10% | Oxidized derivatives |
| Thermal | Solid state | 48 hours | 80 °C | ~5% | Minor fragmentation products |
| Photolytic | ICH Q1B | - | - | ~12% | Debrominated and radical-derived products |
Conclusion
This compound is a moderately stable compound under standard laboratory conditions. The primary degradation pathway is anticipated to be hydrolysis of the ester functionality, particularly under basic conditions. It is also expected to exhibit some sensitivity to oxidative and photolytic stress. For optimal stability, it should be stored at room temperature or refrigerated, protected from light and moisture, and preferably under an inert atmosphere. The provided hypothetical forced degradation protocols offer a robust framework for researchers to establish a validated stability-indicating method, ensuring the reliability of its use in synthetic and drug development applications.
References
Technical Guide: Ethyl 4-(4-bromophenyl)butanoate for Advanced Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Ethyl 4-(4-bromophenyl)butanoate, a key building block in the development of targeted protein degraders. We will cover its commercial availability, synthesis, and its critical role in the rapidly evolving field of proteolysis-targeting chimeras (PROTACs).
Introduction to this compound
This compound (CAS No. 105986-54-7) is a substituted aromatic carboxylic acid ester. Its chemical structure, featuring a bromophenyl group and an ethyl butanoate chain, makes it a versatile reagent in organic synthesis. Of particular interest to the drug discovery community is its emerging application as a linker or building block in the construction of PROTACs.[1] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
Commercial Availability
This compound is commercially available from a range of chemical suppliers. The typical purity and available quantities vary, allowing for selection based on research needs, from small-scale laboratory synthesis to larger-scale production.
| Supplier | Purity | Available Quantities |
| SHANGHAI ZZBIO CO., LTD. | ≥95% | 5g |
| CP Lab Safety | ≥97% | 1g |
| BLD Pharm | Inquire for details | Inquire for details |
| ChemSrc | Inquire for details | 250mg, 1g |
| 001CHEMICAL | ≥98% | Inquire for details |
Note: This table is not exhaustive and represents a snapshot of available data. Researchers are encouraged to contact suppliers directly for the most current information on availability and pricing.
Synthesis of this compound
Experimental Protocol: A Proposed Synthesis
Step 1: Fischer Esterification of 4-Bromophenylacetic Acid
This initial step converts the commercially available 4-bromophenylacetic acid to its corresponding ethyl ester, Ethyl 4-bromophenylacetate.
-
Materials:
-
4-Bromophenylacetic acid
-
Anhydrous ethanol
-
Concentrated sulfuric acid (catalytic amount)
-
Sodium bicarbonate (saturated solution)
-
Brine
-
Anhydrous magnesium sulfate
-
Organic solvents for extraction (e.g., diethyl ether or ethyl acetate)
-
-
Procedure:
-
Suspend 4-bromophenylacetic acid in a 5-10 fold excess of anhydrous ethanol in a round-bottom flask equipped with a reflux condenser.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.
-
Dissolve the residue in an organic solvent such as diethyl ether and wash sequentially with a saturated sodium bicarbonate solution (to neutralize the acid), water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield Ethyl 4-bromophenylacetate.
-
Step 2: Alkylation of Ethyl 4-bromophenylacetate
The second step involves the alkylation of the ethyl ester with a suitable two-carbon electrophile to extend the carbon chain and form the final product.
-
Materials:
-
Ethyl 4-bromophenylacetate (from Step 1)
-
Strong, non-nucleophilic base (e.g., Lithium diisopropylamide - LDA)
-
Anhydrous tetrahydrofuran (THF)
-
Ethyl acrylate or a similar C2-electrophile
-
Ammonium chloride (saturated solution)
-
Organic solvents for extraction and chromatography
-
-
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve Ethyl 4-bromophenylacetate in anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of LDA in THF to the reaction mixture and stir for 30-60 minutes to allow for the formation of the enolate.
-
Add ethyl acrylate dropwise to the enolate solution at -78 °C.
-
Allow the reaction to stir at -78 °C for several hours, then slowly warm to room temperature and stir overnight. Monitor the reaction by TLC.
-
Quench the reaction by the slow addition of a saturated ammonium chloride solution.
-
Extract the aqueous layer with an organic solvent. Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.
-
Caption: Proposed two-step synthesis of this compound.
Application in Drug Development: A Building Block for PROTACs
The primary application of this compound in modern drug discovery is as a crucial component in the synthesis of PROTACs.[1] The structure of a PROTAC consists of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two ligands.
The butanoate chain of this compound can be readily modified to serve as a flexible and versatile linker. The bromophenyl group provides a convenient handle for further chemical modifications, such as cross-coupling reactions, to attach the E3 ligase ligand.
The general workflow for utilizing this compound in PROTAC synthesis involves:
-
Linker Elaboration: The ethyl ester is typically hydrolyzed to the corresponding carboxylic acid, which can then be coupled with an amine-containing E3 ligase ligand via amide bond formation. Alternatively, the bromo- functionality can be used in reactions like Suzuki or Sonogashira couplings to attach the E3 ligase ligand.
-
Attachment of the POI Ligand: The other end of the butanoate linker is then chemically modified and coupled to a known ligand for the protein of interest.
Caption: The mechanism of action of a PROTAC molecule.
The use of building blocks like this compound allows for the modular and efficient synthesis of libraries of PROTACs with varying linker lengths and compositions. This is critical for optimizing the formation of the ternary complex between the POI and the E3 ligase, a key determinant of the efficacy of the resulting protein degrader.
Conclusion
This compound is a commercially available and synthetically accessible chemical entity with significant relevance to contemporary drug discovery. Its role as a versatile building block for the construction of PROTAC linkers positions it as a valuable tool for researchers and scientists working on the development of novel therapeutics based on targeted protein degradation. This guide provides a foundational understanding of its procurement, synthesis, and application, empowering drug development professionals to leverage this compound in their research endeavors.
References
An In-Depth Technical Guide to Ethyl 4-(4-bromophenyl)butanoate: A Versatile Building Block for Novel Therapeutics
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 4-(4-bromophenyl)butanoate is a commercially available chemical compound with significant potential in medicinal chemistry and drug discovery. While direct biological activity of the compound itself has not been extensively reported, its structural features, particularly the presence of a bromophenyl group and an ethyl butanoate chain, position it as a valuable building block for the synthesis of more complex molecules with therapeutic potential. This technical guide provides a comprehensive overview of the known properties, potential research applications, and detailed synthetic methodologies related to this compound. The primary focus will be on its promising role in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of drugs designed to selectively eliminate disease-causing proteins.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is essential for its proper handling, storage, and application in chemical synthesis.
| Property | Value |
| CAS Number | 105986-54-7 |
| Molecular Formula | C₁₂H₁₅BrO₂ |
| Molecular Weight | 271.15 g/mol |
| Boiling Point | 330.7 ± 25.0 °C at 760 mmHg[1] |
| Density | 1.3 ± 0.1 g/cm³[1] |
| Appearance | Not specified, likely a liquid or low-melting solid |
| Solubility | Soluble in organic solvents such as ethanol, ethyl acetate, and dichloromethane |
| Purity | Commercially available with a purity of ≥97%[2] |
Potential Research Areas
The primary application of this compound in research and drug development lies in its utility as a synthetic intermediate. Its bifunctional nature, with a reactive bromo-aromatic ring and an ester group, allows for a variety of chemical modifications.
Proteolysis Targeting Chimeras (PROTACs)
The most prominent and commercially highlighted application for this compound is as a building block for PROTACs.[2] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of that protein by the proteasome.[3][4][5]
The general structure of a PROTAC consists of three components: a "warhead" that binds to the target protein, a ligand that binds to an E3 ligase (the "anchor"), and a linker that connects the two.[3][4][5] this compound is an ideal starting material for the synthesis of the linker component. The aliphatic chain can be modified and extended, while the bromophenyl group provides a convenient handle for cross-coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig couplings) to attach either the warhead or the E3 ligase ligand.
The length and composition of the linker are critical for the efficacy of a PROTAC, as they dictate the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.[6][7] The butanoate chain of this compound offers a flexible starting point for creating linkers of varying lengths and compositions, including the common alkyl and polyethylene glycol (PEG) chains.[5][6]
Below is a conceptual workflow for the utilization of this compound in PROTAC synthesis.
The signaling pathway of a generic PROTAC is illustrated below.
Selective Androgen Receptor Modulators (SARMs)
The bromophenyl moiety is a common feature in various pharmacologically active compounds. For instance, nonsteroidal Selective Androgen Receptor Modulators (SARMs) often incorporate substituted phenyl rings.[8][9][10][11][12] While no direct synthesis of a SARM has been reported using this compound, its structure presents a potential starting point for the development of novel SARM candidates. The butanoic acid side chain (after hydrolysis of the ester) could be modified to mimic the side chains of known SARMs, and the bromophenyl group can be further functionalized to optimize binding to the androgen receptor.
Neurotensin Receptor Antagonists
Derivatives of bromophenyl compounds have also been explored in the context of neurotensin receptor modulation.[13][14] Neurotensin and its receptors are implicated in a range of physiological processes, and their modulation is a target for therapeutic intervention in various neurological and psychiatric disorders. The core structure of this compound could be elaborated upon to generate novel ligands for neurotensin receptors.
Experimental Protocols
The following is a detailed, representative experimental protocol for a key synthetic transformation involving a compound structurally very similar to this compound. This protocol for the synthesis of (S)-Ethyl 3-(4-bromophenyl)butanoate can be adapted for the synthesis of related compounds.
Synthesis of (S)-Ethyl 3-(4-bromophenyl)butanoate
This protocol is adapted from a published procedure for the large-scale synthesis of the enantiomerically pure compound.[3]
Materials and Reagents:
-
(4-bromophenyl)boronic acid
-
bis(norbornadiene)rhodium(I) tetrafluoroborate
-
(R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl ((R)-BINAP)
-
1,4-dioxane
-
Water
-
Triethylamine
-
Ethyl (E)-but-2-enoate
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
To a three-necked round-bottomed flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add (4-bromophenyl)boronic acid (1.0 equiv), bis(norbornadiene)rhodium(I) tetrafluoroborate (0.01 equiv), and (R)-BINAP (0.01 equiv).
-
Add 1,4-dioxane and stir the mixture at room temperature under a nitrogen atmosphere for 30 minutes.
-
Add water, followed by triethylamine (1.0 equiv).
-
Heat the reaction mixture to 30 °C.
-
Add ethyl (E)-but-2-enoate (1.2 equiv) dropwise over 5 minutes.
-
Stir the reaction mixture at 30 °C for 21 hours. The reaction progress can be monitored by TLC (10% ethyl acetate in hexanes).
-
After the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure.
-
Dilute the crude material with diethyl ether and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford (S)-Ethyl 3-(4-bromophenyl)butanoate.
Note: The enantiomer produced depends on the chirality of the BINAP ligand used. (S)-BINAP will yield (R)-Ethyl 3-(4-bromophenyl)butanoate.
Conclusion
This compound is a valuable and versatile building block in medicinal chemistry. Its primary potential lies in the synthesis of linkers for PROTACs, a rapidly advancing therapeutic modality. The methodologies and concepts presented in this guide provide a solid foundation for researchers to explore the full potential of this compound in the discovery and development of novel drugs. Further research into its application in the synthesis of SARMs, neurotensin receptor modulators, and other biologically active molecules is warranted and holds promise for future therapeutic innovations.
References
- 1. This compound | CAS#:105986-54-7 | Chemsrc [chemsrc.com]
- 2. calpaclab.com [calpaclab.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chempep.com [chempep.com]
- 5. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 6. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 7. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Biological Characterization of Metabolically Stable Selective Androgen Receptor Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Development of selective androgen receptor modulators (SARMs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Synthesis and biological studies of novel neurotensin(8-13) mimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Identification of 1-({[1-(4-fluorophenyl)-5-(2-methoxyphenyl)-1H-pyrazol-3-yl]carbonyl}amino)cyclohexane carboxylic acid as a selective nonpeptide neurotensin receptor type 2 compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: Synthesis of PROTAC Linkers Utilizing Ethyl 4-(4-bromophenyl)butanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that offer a novel paradigm in therapeutic intervention by inducing the degradation of specific target proteins. A PROTAC molecule consists of three key components: a ligand that binds to a target protein (the "warhead"), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two elements. The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the geometry of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase.
Ethyl 4-(4-bromophenyl)butanoate is a versatile starting material for the synthesis of PROTAC linkers. Its structure incorporates an aryl bromide handle, which is amenable to a variety of cross-coupling reactions, and an ethyl ester that can be readily modified to introduce different functionalities for conjugation to either the warhead or the E3 ligase ligand. This application note provides detailed protocols for the conversion of this compound into key PROTAC linker intermediates.
Key Synthetic Strategies
Two primary strategies for elaborating this compound into functionalized PROTAC linkers are presented:
-
Functionalization via the Carboxylic Acid: Hydrolysis of the ethyl ester to the corresponding carboxylic acid provides a versatile intermediate that can be coupled to amine-functionalized warheads or E3 ligase ligands via standard amide bond formation.
-
Functionalization via Cross-Coupling Reactions: The aryl bromide moiety serves as a reactive handle for palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings. This allows for the introduction of aromatic or alkynyl functionalities, expanding the diversity of linker structures.
Experimental Protocols
Protocol 1: Synthesis of 4-(4-bromophenyl)butanoic acid
This protocol describes the hydrolysis of this compound to its corresponding carboxylic acid, a key intermediate for amide coupling.
Materials:
-
This compound
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of THF and water (3:1 v/v).
-
Add lithium hydroxide (2.0 eq) to the solution.
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, remove the THF under reduced pressure.
-
Acidify the aqueous residue to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-(4-bromophenyl)butanoic acid as a solid.
Protocol 2: Amide Coupling of 4-(4-bromophenyl)butanoic acid with an Amine-Containing Ligand
This protocol details the formation of an amide bond between the synthesized 4-(4-bromophenyl)butanoic acid and a generic amine-containing ligand (warhead or E3 ligase ligand).
Materials:
-
4-(4-bromophenyl)butanoic acid (1.0 eq)
-
Amine-containing ligand (e.g., amine-functionalized warhead or E3 ligase ligand) (1.1 eq)
-
HATU (1,1'-[Azobis(methylidene)]bis(1H-benzotriazole)-3-oxide) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve 4-(4-bromophenyl)butanoic acid (1.0 eq) and the amine-containing ligand (1.1 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (2.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 12-16 hours. Monitor progress by LC-MS.
-
Upon completion, pour the reaction mixture into saturated aqueous sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired amide-linked PROTAC intermediate.
Protocol 3: Suzuki Coupling of this compound
This protocol describes a palladium-catalyzed Suzuki coupling reaction to connect the aryl bromide of the linker to a boronic acid or ester derivative of a warhead or E3 ligase ligand.
Materials:
-
This compound (1.0 eq)
-
Aryl boronic acid or ester (1.2 eq)
-
Pd(PPh₃)₄ (0.05 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, combine this compound (1.0 eq), the aryl boronic acid or ester (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and potassium carbonate (2.0 eq).
-
Add a 4:1 mixture of 1,4-dioxane and water.
-
Degas the mixture by bubbling with argon for 15 minutes.
-
Heat the reaction mixture to 90 °C and stir for 8-12 hours under an inert atmosphere. Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation
The following table summarizes illustrative quantitative data for the described synthetic protocols. These values are representative and may vary depending on the specific substrates and reaction conditions used.
| Step | Reaction | Starting Material | Product | Illustrative Yield (%) | Illustrative Purity (%) |
| 1 | Ester Hydrolysis | This compound | 4-(4-bromophenyl)butanoic acid | 95 | >98 |
| 2 | Amide Coupling | 4-(4-bromophenyl)butanoic acid | Amide-linked Intermediate | 75 | >95 |
| 3 | Suzuki Coupling | This compound | Biaryl-linked Intermediate | 80 | >95 |
Visualizations
Caption: Synthetic routes from this compound.
Caption: PROTAC mechanism of action.
Application of Ethyl 4-(4-bromophenyl)butanoate in Suzuki Coupling Reactions: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of Ethyl 4-(4-bromophenyl)butanoate as a substrate in palladium-catalyzed Suzuki coupling reactions. This versatile building block serves as a key intermediate in the synthesis of various biphenyl derivatives, which are of significant interest in medicinal chemistry, particularly in the development of non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents.
Introduction
The Suzuki-Miyaura coupling is a powerful and widely utilized cross-coupling reaction in organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. This compound is an excellent substrate for these reactions, offering a straightforward route to the synthesis of ethyl 4-biphenylbutanoate and its derivatives. The resulting biphenyl structure is a common scaffold in many pharmaceutical compounds, highlighting the importance of this synthetic transformation in drug discovery and development.
Application in Drug Development
Biphenyl moieties are prevalent in a wide range of biologically active molecules. The product of the Suzuki coupling of this compound, Ethyl 4-biphenylbutanoate, can serve as a key precursor for the synthesis of various active pharmaceutical ingredients (APIs). For instance, the biphenylacetic acid scaffold, which can be derived from Ethyl 4-biphenylbutanoate, is a core component of several NSAIDs. The butanoate chain offers a handle for further chemical modifications to modulate the pharmacokinetic and pharmacodynamic properties of potential drug candidates.
Experimental Protocols
General Workflow for Suzuki Coupling:
Caption: General experimental workflow for the Suzuki coupling reaction.
Protocol 1: Aqueous Suzuki Coupling using an Ionic Liquid
This protocol utilizes a biphasic system with an ionic liquid, [bmim]PF6, promoting a "green" reaction environment.
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic Acid (2.25 equiv)
-
Sodium Carbonate (Na₂CO₃) (2.0 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.018 equiv, 1.8 mol%)
-
1-Butyl-3-methylimidazolium hexafluorophosphate ([bmim]PF₆)
-
Deionized Water
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound, Phenylboronic Acid, Sodium Carbonate, and Palladium(II) Acetate.[1]
-
Add a 1:1.08 mixture of [bmim]PF₆ and deionized water (e.g., 0.24 mL : 0.26 mL).[1]
-
Heat the reaction mixture to 100-105°C with vigorous stirring for 60 minutes.[1]
-
After cooling to room temperature, extract the mixture with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: Aqueous Suzuki Coupling using an Acetone/Water System
This protocol employs a simple and cost-effective acetone/water solvent system.
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic Acid (2.25 equiv)
-
Sodium Carbonate (Na₂CO₃) (2.0 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.005 equiv, 0.5 mol%)
-
Acetone
-
Deionized Water
Procedure:
-
To a round-bottom flask with a magnetic stir bar and reflux condenser, add this compound, Phenylboronic Acid, Sodium Carbonate, and Palladium(II) Acetate.[1]
-
Add a 1:1.17 mixture of acetone and deionized water (e.g., 0.23 mL : 0.27 mL).[1]
-
Heat the reaction mixture to 40-45°C with stirring for 60 minutes.[1]
-
Upon completion, cool the reaction to room temperature and remove the acetone under reduced pressure.
-
Extract the remaining aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography.
Protocol 3: Aqueous Suzuki Coupling with a Phase Transfer Catalyst
This protocol utilizes tetrabutylammonium bromide (TBAB) as a phase transfer catalyst to facilitate the reaction in an aqueous medium.
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic Acid (1.57 equiv)
-
Potassium Carbonate (K₂CO₃) (2.5 equiv)
-
Tetrabutylammonium Bromide (TBAB) (1.0 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.0015 equiv, 0.15 mol%)
-
Deionized Water
Procedure:
-
In a round-bottom flask fitted with a magnetic stir bar and reflux condenser, combine this compound, Phenylboronic Acid, Potassium Carbonate, TBAB, and Palladium(II) Acetate.[1]
-
Add deionized water (e.g., 0.5 mL).[1]
-
Heat the reaction mixture to 90-95°C with vigorous stirring for 60 minutes.[1]
-
After cooling, extract the reaction mixture with an organic solvent.
-
Wash the organic phase with water and brine, dry over anhydrous sodium sulfate, and evaporate the solvent.
-
Purify the crude product via silica gel chromatography.
Data Presentation
The expected product of the Suzuki coupling of this compound with phenylboronic acid is Ethyl 4-biphenylbutanoate . The following tables summarize the key physical and spectroscopic data for this compound.
Table 1: Physical Properties of Ethyl 4-biphenylbutanoate
| Property | Value | Reference |
| Molecular Formula | C₁₈H₂₀O₂ | |
| Molecular Weight | 268.35 g/mol | |
| Appearance | Not specified |
Table 2: Spectroscopic Data for Ethyl 4-biphenylbutanoate
| Technique | Data | Reference |
| ¹H NMR | Predicted spectrum available. | |
| ¹³C NMR | Predicted spectrum available. | |
| Mass Spec (GC-MS) | Predicted spectrum available. | [2] |
Note: Experimentally obtained spectra should be compared with predicted data and literature values for confirmation of the product structure.
Reaction Mechanism
The catalytic cycle of the Suzuki coupling reaction is a well-established process involving three key steps: oxidative addition, transmetalation, and reductive elimination.
References
Application Notes and Protocols for Negishi Cross-Coupling Reactions with Ethyl 4-(4-bromophenyl)butanoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidelines for the successful implementation of Negishi cross-coupling reactions utilizing Ethyl 4-(4-bromophenyl)butanoate as a key building block. The methodologies described herein are based on established literature precedents for similar aryl bromides, demonstrating the broad applicability and functional group tolerance of this powerful carbon-carbon bond-forming reaction.
Introduction
The Negishi cross-coupling reaction is a versatile and widely used method for the formation of carbon-carbon bonds, involving the palladium- or nickel-catalyzed reaction of an organozinc reagent with an organic halide.[1][2] This reaction is particularly valuable in pharmaceutical and materials science research due to its high functional group tolerance, stereospecificity, and generally high yields.[3] this compound is a useful substrate in drug discovery and development, and its functionalization via Negishi coupling allows for the synthesis of a diverse range of derivatives.
The general transformation is as follows:
Scheme 1: General Negishi Cross-Coupling Reaction
Reaction of this compound with an organozinc reagent in the presence of a palladium catalyst.
Catalytic Cycle of the Negishi Cross-Coupling
The commonly accepted mechanism for the palladium-catalyzed Negishi cross-coupling proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[2][4]
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl bromide (this compound) to form a Pd(II) complex.[4]
-
Transmetalation: The organic group from the organozinc reagent is transferred to the palladium center, displacing the bromide and forming a diorganopalladium(II) complex.[4]
-
Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the desired product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[4]
Figure 1: Catalytic cycle of the Negishi cross-coupling reaction.
Experimental Protocols
While a specific protocol for this compound is not extensively documented, the following generalized procedures are based on highly successful and analogous reactions reported for aryl bromides bearing ester functionalities. The key to success often lies in the choice of an appropriate palladium catalyst and ligand system that suppresses side reactions like β-hydride elimination.
Protocol 1: General Procedure for Negishi Coupling of this compound with Alkylzinc Halides
This protocol is adapted from the work of Han and Buchwald, which demonstrates the high efficiency of the CPhos ligand in the Negishi coupling of aryl bromides with secondary alkylzinc halides, with noted tolerance for ester groups.
Materials:
-
This compound
-
Alkylzinc halide (e.g., isopropylzinc bromide, 0.5 M in THF)
-
Palladium(II) acetate (Pd(OAc)₂)
-
CPhos (2-Dicyclohexylphosphino-2',6'-bis(N,N-dimethylamino)biphenyl)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous toluene (optional)
-
Standard Schlenk line or glovebox equipment for handling air- and moisture-sensitive reagents.
Procedure:
-
In a glovebox or under an inert atmosphere, a dried Schlenk flask is charged with Pd(OAc)₂ (0.01 mmol, 1 mol%) and CPhos (0.02 mmol, 2 mol%).
-
Anhydrous THF (1 mL) is added, and the mixture is stirred for 10 minutes at room temperature.
-
This compound (1.0 mmol) is added to the flask.
-
The alkylzinc halide solution (1.2 mmol, 1.2 equivalents) is added dropwise to the reaction mixture at room temperature. For electron-deficient aryl bromides, the addition of toluene as a co-solvent may improve yields.
-
The reaction mixture is stirred at room temperature and monitored by TLC or GC-MS until the starting material is consumed (typically 1-6 hours).
-
Upon completion, the reaction is quenched by the addition of saturated aqueous ammonium chloride solution.
-
The aqueous layer is extracted with ethyl acetate (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired coupled product.
Data Presentation: Representative Yields for Negishi Coupling of Aryl Bromides with Ester Functionality
The following table summarizes results for Negishi couplings of various aryl bromides containing ester groups with secondary alkylzinc halides, demonstrating the expected high efficiency of the reaction.
| Entry | Aryl Bromide | Organozinc Reagent | Catalyst System (mol%) | Solvent | Time (h) | Yield (%) | Reference |
| 1 | Methyl 4-bromobenzoate | Isopropylzinc bromide | Pd(OAc)₂ (1), CPhos (2) | THF/Toluene | 3 | 92 | |
| 2 | Ethyl 2-bromobenzoate | Isopropylzinc bromide | Pd(OAc)₂ (1), CPhos (2) | THF/Toluene | 3 | 85 | |
| 3 | 4-Bromophenylacetate | Cyclopentylzinc bromide | Pd(OAc)₂ (2), CPhos (4) | THF | 1 | 91 |
Experimental Workflow
The general workflow for performing a Negishi cross-coupling reaction, from reagent preparation to product isolation, is outlined below.
References
- 1. Negishi Coupling [organic-chemistry.org]
- 2. One moment, please... [denmarkgroup.web.illinois.edu]
- 3. scispace.com [scispace.com]
- 4. Nickel-Catalyzed Enantioselective Negishi Cross-Couplings of Racemic Secondary alpha-Bromo Amides with Alkylzinc Reagents: (S)-N-Benzyl-7-cyano-2-ethyl-N-phenylheptanamide [dspace.mit.edu]
Application Notes and Protocols: Synthesis of (S)-Ethyl 3-(4-bromophenyl)butanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed, step-by-step protocol for the asymmetric synthesis of (S)-Ethyl 3-(4-bromophenyl)butanoate. The synthesis is achieved through a rhodium-catalyzed asymmetric conjugate addition of 4-bromophenylboronic acid to ethyl crotonate. The use of a chiral phosphine ligand, specifically (R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl ((R)-BINAP), is crucial for establishing the desired (S)-stereochemistry with high enantioselectivity. This protocol is based on a reliable and scalable procedure, making it suitable for producing valuable chiral building blocks for the pharmaceutical industry.
Introduction
(S)-Ethyl 3-(4-bromophenyl)butanoate is a chiral molecule of significant interest in medicinal chemistry and drug development. Its stereospecific structure makes it a key intermediate for the synthesis of various biologically active compounds. The protocol outlined below describes an efficient method for its enantioselective synthesis, ensuring high chemical yield and optical purity.
Reaction Scheme
The overall reaction is a rhodium-catalyzed 1,4-conjugate addition of an arylboronic acid to an α,β-unsaturated ester.
Reactants:
-
4-Bromophenylboronic acid
-
Ethyl (E)-but-2-enoate (Ethyl crotonate)
Catalyst System:
-
Bis(norbornadiene)rhodium(I) tetrafluoroborate ([Rh(nbd)₂]BF₄)
-
(R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl ((R)-BINAP)
Base:
-
Triethylamine (TEA)
Solvent:
-
1,4-Dioxane and Water
Quantitative Data Summary
| Parameter | Value | Reference |
| Reactants | ||
| (4-bromophenyl)boronic acid | 25.1 g, 125 mmol, 1.00 equiv | [1][2] |
| Ethyl (E)-but-2-enoate | 18.6 mL, 150 mmol, 1.20 equiv | [2] |
| Catalyst & Ligand | ||
| Bis(norbornadiene)rhodium(I) tetrafluoroborate | 467 mg, 1.25 mmol, 0.01 equiv | [1][2] |
| (R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl | 780 mg, 1.25 mmol, 0.01 equiv | [1][2] |
| Reagents & Solvents | ||
| 1,4-Dioxane | 250 mL | [1][2] |
| Water | 38 mL | [2] |
| Triethylamine | 17.5 mL, 125 mmol, 1.00 equiv | [2] |
| Reaction Conditions | ||
| Temperature | 35 °C | [1][2] |
| Reaction Time | 21 h | [2] |
| Product Yield & Purity | ||
| Conversion (LCMS) | ~95% | [1][2] |
| Potency of Crude Oil (qNMR) | 92% w/w | [1][2] |
| Enantiomeric Excess of (S)-3-(4-bromophenyl)butanoic acid (after hydrolysis and crystallization) | 73.3% (initial), >99% (after crystallization) | [2] |
Experimental Protocol
This protocol details the synthesis of (S)-Ethyl 3-(4-bromophenyl)butanoate.
Materials:
-
(4-bromophenyl)boronic acid
-
Bis(norbornadiene)rhodium(I) tetrafluoroborate
-
(R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl ((R)-BINAP)
-
1,4-Dioxane
-
Water
-
Triethylamine
-
Ethyl (E)-but-2-enoate
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
1-L, three-necked, round-bottomed flask
-
Heating mantle
-
Magnetic stir bar
-
Thermometer
-
Septa
-
Nitrogen line
-
Addition funnel
Procedure:
-
Reaction Setup:
-
Equip a 1-L, three-necked, round-bottomed flask with a heating mantle, a magnetic stir bar, a thermometer, a septum with a nitrogen inlet, and an addition funnel.[1][2]
-
Sequentially add (4-bromophenyl)boronic acid (25.1 g, 125 mmol), bis(norbornadiene)rhodium(I) tetrafluoroborate (467 mg, 1.25 mmol), (R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (780 mg, 1.25 mmol), and 1,4-dioxane (250 mL) to the flask.[1][2]
-
-
Catalyst Formation:
-
Stir the mixture at 23 °C for 30 minutes under a positive pressure of nitrogen. The mixture will form a light pink slurry.[2]
-
Add water (38 mL) in one portion, which should result in a clear red solution.[2]
-
Add triethylamine (17.5 mL, 125 mmol). A slight increase in temperature will be observed, and the mixture will darken.[2]
-
-
Conjugate Addition:
-
Heat the reaction mixture to 30 °C.[2]
-
Add neat ethyl (E)-but-2-enoate (18.6 mL, 150 mmol) through the addition funnel over 5 minutes. The addition is exothermic and may cause the temperature to rise to ~40 °C; control the addition rate to maintain the desired temperature.[1][2]
-
After the addition is complete, maintain the reaction temperature at approximately 35 °C and stir for 21 hours.[1][2]
-
The reaction progress can be monitored by TLC (10% ethyl acetate in hexanes), with the product having an Rf of 0.57.[1][2]
-
-
Workup and Purification:
-
After completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure (rotary evaporator).
-
The residue can be further purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure (S)-Ethyl 3-(4-bromophenyl)butanoate.
-
Note on Stereochemistry: The use of (R)-BINAP as the chiral ligand directs the reaction to form the (S)-enantiomer of the product. Conversely, using (S)-BINAP would result in the (R)-enantiomer.[1][2]
Synthesis Workflow
References
Application Notes and Protocols for the Synthesis of Novel Heterocyclic Compounds from Ethyl 4-(4-bromophenyl)butanoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and synthetic strategies for the incorporation of Ethyl 4-(4-bromophenyl)butanoate into a variety of novel heterocyclic compounds. The methodologies outlined herein leverage the reactivity of both the aryl bromide and the butanoate functional groups to construct diverse molecular architectures of interest in medicinal chemistry and drug discovery.
Introduction
This compound is a versatile starting material for the synthesis of a range of heterocyclic systems. The presence of the bromo-substituent on the phenyl ring allows for various cross-coupling reactions, while the ethyl ester and the flexible butanoate chain can be utilized in cyclization reactions to form new rings. This document details several strategic approaches for the elaboration of this starting material into valuable heterocyclic scaffolds.
Strategic Approaches and Protocols
Three primary strategies for the derivatization of this compound are presented:
-
Buchwald-Hartwig Amination followed by Intramolecular Lactamization: This two-step sequence first introduces a nitrogen-containing substituent at the aryl bromide position, followed by an intramolecular cyclization to form a lactam ring.
-
Intramolecular Friedel-Crafts Acylation to a Tetralone Intermediate: Hydrolysis of the ester to the corresponding carboxylic acid, followed by an acid-catalyzed intramolecular cyclization, yields a tetralone, which is a key intermediate for the synthesis of various fused heterocyclic systems.
-
Palladium-Catalyzed Intramolecular Heck Reaction: This approach involves the introduction of a double bond into the butanoate side chain, followed by a palladium-catalyzed intramolecular cyclization between the aryl bromide and the alkene to form a new carbocyclic or heterocyclic ring.
Protocol 1: Synthesis of a Benzolactam via Buchwald-Hartwig Amination and Intramolecular Cyclization
This protocol describes a proposed two-step synthesis of a novel benzolactam. The first step is a palladium-catalyzed Buchwald-Hartwig amination of this compound with a primary amine. The second step is an intramolecular aminolysis to form the lactam.
Reaction Scheme:
Caption: Synthesis of a Benzolactam.
Step 1: Buchwald-Hartwig Amination
Materials:
| Reagent | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 271.15 | 1.0 | 1.0 |
| Primary Amine (e.g., Benzylamine) | 107.15 | 1.2 | 1.2 |
| Palladium(II) Acetate (Pd(OAc)₂) | 224.50 | 0.02 | 0.02 |
| Xantphos | 578.68 | 0.04 | 0.04 |
| Cesium Carbonate (Cs₂CO₃) | 325.82 | 2.0 | 2.0 |
| Toluene (anhydrous) | - | 5 mL | - |
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 mmol, 271 mg), Cesium Carbonate (2.0 mmol, 652 mg), Palladium(II) Acetate (0.02 mmol, 4.5 mg), and Xantphos (0.04 mmol, 23 mg).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add anhydrous toluene (5 mL) via syringe, followed by the primary amine (1.2 mmol).
-
Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 12-24 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of celite.
-
Wash the filtrate with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the aminated product.
Step 2: Intramolecular Lactamization
Materials:
| Reagent | Amount (mmol) |
| Ethyl 4-(4-(alkylamino)phenyl)butanoate | 1.0 |
| p-Toluenesulfonic acid (p-TsOH) (optional) | 0.1 |
| Toluene | 10 mL |
Procedure:
-
Dissolve the aminated product (1.0 mmol) in toluene (10 mL) in a round-bottom flask equipped with a reflux condenser.
-
Optionally, add a catalytic amount of p-TsOH (0.1 mmol, 17 mg).
-
Heat the mixture to reflux and monitor the reaction by TLC for the disappearance of the starting material.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the residue by column chromatography to afford the desired benzolactam.
Protocol 2: Synthesis of a Tetralone Intermediate via Intramolecular Friedel-Crafts Acylation
This protocol details the conversion of this compound to a tetralone, a key building block for more complex heterocyclic structures.
Reaction Workflow:
Caption: Synthesis of a Tetralone Intermediate.
Step 1: Saponification (Ester Hydrolysis)
Materials:
| Reagent | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 271.15 | 10.0 | 1.0 |
| Sodium Hydroxide (NaOH) | 40.00 | 20.0 | 2.0 |
| Ethanol | - | 50 mL | - |
| Water | - | 25 mL | - |
Procedure:
-
In a round-bottom flask, dissolve this compound (10.0 mmol, 2.71 g) in ethanol (50 mL).
-
Add a solution of sodium hydroxide (20.0 mmol, 0.80 g) in water (25 mL).
-
Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.
-
After completion, cool the mixture and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water (50 mL) and wash with diethyl ether (2 x 25 mL) to remove any unreacted ester.
-
Acidify the aqueous layer to pH 1-2 with concentrated HCl.
-
Extract the carboxylic acid product with ethyl acetate (3 x 30 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield 4-(4-bromophenyl)butanoic acid.
Step 2: Intramolecular Friedel-Crafts Acylation
Materials:
| Reagent | Molecular Weight ( g/mol ) | Amount (mmol) |
| 4-(4-bromophenyl)butanoic acid | 243.09 | 5.0 |
| Polyphosphoric Acid (PPA) | - | ~20 g |
Procedure:
-
In a round-bottom flask, add 4-(4-bromophenyl)butanoic acid (5.0 mmol, 1.22 g) to polyphosphoric acid (~20 g).
-
Heat the mixture to 80-100 °C with mechanical stirring for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and carefully pour it onto crushed ice.
-
Extract the product with ethyl acetate (3 x 30 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the tetralone.
Protocol 3: Synthesis of a Dihydrobenzofuran via Palladium-Catalyzed Intramolecular Heck Reaction
This protocol outlines a proposed pathway for the synthesis of a dihydrobenzofuran derivative. It requires initial modification of the starting material to introduce a vinyl ether moiety.
Logical Relationship Diagram:
Caption: Dihydrobenzofuran Synthesis Workflow.
Step 1 & 2: Reduction and Vinylation (Conceptual Outline)
The ester group of this compound would first be reduced to the corresponding alcohol using a suitable reducing agent like lithium aluminum hydride (LiAlH₄). The resulting 4-(4-bromophenyl)butan-1-ol would then be converted to a vinyl ether. This can be achieved through various methods, such as reaction with ethyl vinyl ether under acidic catalysis.
Step 3: Intramolecular Heck Reaction
Materials:
| Reagent | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |
| 1-bromo-4-(but-3-en-1-yloxy)benzene | (To be synthesized) | 1.0 | 1.0 |
| Palladium(II) Acetate (Pd(OAc)₂) | 224.50 | 0.05 | 0.05 |
| Tri(o-tolyl)phosphine (P(o-tol)₃) | 304.37 | 0.10 | 0.10 |
| Triethylamine (Et₃N) | 101.19 | 3.0 | 3.0 |
| Acetonitrile (anhydrous) | - | 10 mL | - |
Procedure:
-
In a sealed tube, dissolve the vinyl ether substrate (1.0 mmol) in anhydrous acetonitrile (10 mL).
-
Add triethylamine (3.0 mmol, 0.42 mL), Palladium(II) Acetate (0.05 mmol, 11 mg), and Tri(o-tolyl)phosphine (0.10 mmol, 30 mg).
-
Degas the solution with an inert gas for 15 minutes.
-
Seal the tube and heat the reaction to 100 °C for 12-24 hours.
-
Monitor the reaction by GC-MS or LC-MS.
-
After completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography to yield the dihydrobenzofuran derivative.
Data Summary
The following table provides a hypothetical summary of expected outcomes for the described protocols. Actual results may vary depending on the specific substrates and reaction conditions used.
| Protocol | Heterocyclic Product | Key Reaction Steps | Expected Yield Range | Purity |
| 1 | Benzolactam | Buchwald-Hartwig Amination, Intramolecular Lactamization | 40-70% (over 2 steps) | >95% |
| 2 | Tetralone | Saponification, Intramolecular Friedel-Crafts Acylation | 60-85% (over 2 steps) | >98% |
| 3 | Dihydrobenzofuran | Reduction, Vinylation, Intramolecular Heck Reaction | 30-50% (over 3 steps) | >95% |
Concluding Remarks
The protocols and strategies outlined in these application notes demonstrate the utility of this compound as a versatile precursor for the synthesis of a variety of novel heterocyclic compounds. Researchers are encouraged to adapt and optimize these methods for their specific target molecules. Further exploration of other synthetic transformations, such as Suzuki or Sonogashira couplings on the aryl bromide, can further expand the library of accessible heterocyclic structures from this readily available starting material.
Application Notes and Protocols: Ethyl 4-(4-bromophenyl)butanoate as a Precursor for Targeted Protein Degraders
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address diseases driven by proteins previously considered "undruggable."[1] Proteolysis-targeting chimeras (PROTACs) are a prominent class of TPDs, acting as heterobifunctional molecules that co-opt the cell's natural protein disposal machinery.[1] A PROTAC typically consists of two key components—a "warhead" that binds to the protein of interest (POI) and a ligand for an E3 ubiquitin ligase—joined by a chemical linker.[2] This tripartite assembly forms a ternary complex, leading to the ubiquitination and subsequent proteasomal degradation of the POI.[3]
The linker is a critical determinant of PROTAC efficacy, influencing the stability and geometry of the ternary complex, as well as the physicochemical properties of the molecule. Ethyl 4-(4-bromophenyl)butanoate is a versatile precursor for the synthesis of linkers used in PROTAC development. Its aryl bromide moiety provides a reactive handle for various cross-coupling reactions, enabling the introduction of functionalities for conjugation to either the POI ligand or the E3 ligase ligand. This document provides detailed protocols for the synthesis of a model PROTAC targeting the epigenetic reader protein BRD4 for degradation, utilizing this compound as a key starting material for the linker. Additionally, it outlines protocols for the characterization and cellular evaluation of the synthesized degrader.
Signaling Pathway of PROTAC-Mediated Protein Degradation
PROTACs function by hijacking the ubiquitin-proteasome system (UPS). The PROTAC molecule simultaneously binds to the target protein (e.g., BRD4) and an E3 ubiquitin ligase (e.g., Cereblon), forming a ternary complex.[4] This induced proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein.[4] The polyubiquitinated protein is then recognized and degraded by the 26S proteasome, while the PROTAC molecule is released to catalytically induce the degradation of further target protein molecules.[3]
References
Application Notes and Protocols: Alkylation of Ketones with Ethyl 4-(4-bromophenyl)butanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental procedure for the α-alkylation of ketones, specifically using cyclohexanone as a representative substrate and Ethyl 4-(4-bromophenyl)butanoate as the alkylating agent. This reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis, crucial for the elaboration of more complex molecular architectures relevant to drug discovery and development. The protocol outlines the formation of a ketone enolate using lithium diisopropylamide (LDA) and its subsequent nucleophilic substitution with the primary alkyl bromide. Detailed methodologies for the reaction setup, workup, purification, and characterization of the product are provided.
Introduction
The alkylation of ketones at the α-carbon is a powerful and widely utilized transformation in synthetic organic chemistry. The reaction proceeds through the formation of a highly nucleophilic enolate intermediate, which can then react with various electrophiles, such as alkyl halides, in an SN2-type reaction.[1][2] The choice of base is critical for the efficient and selective formation of the enolate. Strong, sterically hindered, non-nucleophilic bases like lithium diisopropylamide (LDA) are often employed to ensure complete and irreversible deprotonation of the ketone, thereby minimizing side reactions such as self-condensation (aldol reaction).[3][4]
This protocol details the alkylation of cyclohexanone with this compound. The resulting product, a γ-keto ester, is a versatile intermediate that can be further modified at the ketone or ester functionality, making it a valuable building block in the synthesis of complex organic molecules and potential pharmaceutical agents.
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical workflow of the experimental procedure, from the preparation of the reagents to the final characterization of the alkylated product.
References
Application Notes and Protocols for Palladium-Catalyzed Reactions Involving Ethyl 4-(4-bromophenyl)butanoate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for various palladium-catalyzed cross-coupling reactions utilizing Ethyl 4-(4-bromophenyl)butanoate as a key starting material. These reactions are fundamental in medicinal chemistry and drug development for the synthesis of complex organic molecules.
Introduction
This compound is a versatile building block in organic synthesis. The presence of a bromo-aryl group allows for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. These transformations are pivotal in the construction of diverse molecular scaffolds found in many pharmaceutical agents and biologically active compounds. This document outlines the application of Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions to this substrate.
Data Presentation: Summary of Palladium-Catalyzed Reactions
The following table summarizes the key quantitative data for several palladium-catalyzed reactions involving this compound, providing a comparative overview of typical reaction conditions and outcomes.
| Reaction Type | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) |
| Suzuki-Miyaura | Phenylboronic acid | Pd(OAc)₂ | K₂CO₃ | Water/TBAB | 90-95 | 1 | Ethyl 4-(biphenyl-4-yl)butanoate | >95 (significant)[1] |
| Heck | Ethyl acrylate | Pd EnCat® 40 | AcONa | Ethanol | 140 (MW) | 0.5 | Ethyl (E)-3-(4-(4-ethoxy-4-oxobutyl)phenyl)acrylate | ~35-46 (analogous)[2][3][4] |
| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 65 | 2 | Ethyl 4-(4-(phenylethynyl)phenyl)butanoate | ~60-80 (typical) |
| Buchwald-Hartwig | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 110 | 16 | Ethyl 4-(4-morpholinophenyl)butanoate | ~65-85 (typical) |
Note: Yields for Sonogashira and Buchwald-Hartwig reactions are typical estimates based on general protocols, as specific examples with this compound were not found in the immediate literature search. The Heck reaction yield is based on an analogous system.
Experimental Protocols
Detailed methodologies for the key palladium-catalyzed reactions are provided below.
Suzuki-Miyaura Coupling
This protocol describes the synthesis of Ethyl 4-(biphenyl-4-yl)butanoate. The Suzuki-Miyaura reaction is a powerful method for the formation of C(sp²)-C(sp²) bonds.[5]
Reaction Scheme:
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Potassium carbonate (K₂CO₃)
-
Tetrabutylammonium bromide (TBAB)
-
Deionized water
Procedure: [1]
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv), phenylboronic acid (1.5 equiv), potassium carbonate (2.5 equiv), and tetrabutylammonium bromide (1.0 equiv).
-
Add deionized water to the flask.
-
Add Palladium(II) acetate (0.01-0.02 equiv) to the reaction mixture.
-
Heat the reaction mixture to 90-95 °C with vigorous stirring for 1 hour.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford Ethyl 4-(biphenyl-4-yl)butanoate.
Heck Reaction
This protocol outlines the synthesis of an exemplary cinnamate derivative via the Heck reaction, which forms a new carbon-carbon bond between an aryl halide and an alkene.[6]
Reaction Scheme:
Materials:
-
This compound
-
Ethyl acrylate
-
Pd EnCat® 40 (heterogeneous palladium catalyst)
-
Sodium acetate (AcONa)
-
Tetraethylammonium chloride (Et₄NCl)
-
Ethanol
Procedure (Microwave-assisted): [2][3]
-
In a microwave vial, combine this compound (1.0 equiv), sodium acetate (2.5 equiv), and tetraethylammonium chloride (3.0 equiv).
-
Add Pd EnCat® 40 (0.8 mol%).
-
Disperse the solids in ethanol, then add ethyl acrylate (1.0 equiv).
-
Seal the vial and heat the reaction mixture in a microwave reactor at 140 °C for 30 minutes with high magnetic stirring.
-
After cooling, filter the reaction mixture to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the desired product.
Sonogashira Coupling
This protocol describes a general method for the coupling of this compound with a terminal alkyne to form an internal alkyne, a common scaffold in medicinal chemistry. The Sonogashira coupling is a cross-coupling reaction of a terminal alkyne with an aryl or vinyl halide.[7][8]
Reaction Scheme:
Materials:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
To a Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (0.03 equiv), and copper(I) iodide (0.05 equiv).
-
Add anhydrous tetrahydrofuran and triethylamine.
-
Add phenylacetylene (1.2 equiv) dropwise to the stirred solution.
-
Heat the reaction mixture to 65 °C and stir for 2 hours, or until TLC analysis indicates completion.
-
Cool the reaction mixture to room temperature and filter through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination
This protocol provides a general procedure for the C-N bond formation between this compound and an amine. The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction of amines with aryl halides.[9][10][11][12]
Reaction Scheme:
Materials:
-
This compound
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
Procedure: [13]
-
In an oven-dried Schlenk tube under an inert atmosphere, combine tris(dibenzylideneacetone)dipalladium(0) (0.01 equiv) and XPhos (0.02 equiv).
-
Add anhydrous toluene, followed by this compound (1.0 equiv), morpholine (1.2 equiv), and sodium tert-butoxide (1.4 equiv).
-
Seal the Schlenk tube and heat the reaction mixture at 110 °C for 16 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to obtain the desired N-arylated product.
Visualizations
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
General Experimental Workflow for Palladium-Catalyzed Cross-Coupling
Caption: A typical experimental workflow for palladium-catalyzed cross-coupling reactions.
Catalytic Cycle of Heck Reaction
Caption: Simplified catalytic cycle for the Mizoroki-Heck reaction.
Catalytic Cycle of Buchwald-Hartwig Amination
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
References
- 1. jeolusa.com [jeolusa.com]
- 2. Frontiers | A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates [frontiersin.org]
- 3. A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. Transition-Metal-Catalyzed Alkyl Heck-Type Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. organic-synthesis.com [organic-synthesis.com]
- 12. Selective Arylation of 2-Bromo-4-chlorophenyl-2-bromobutanoate via a Pd-Catalyzed Suzuki Cross-Coupling Reaction and Its Electronic and Non-Linear Optical (NLO) Properties via DFT Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. TCI Practical Example: Buchwald-Hartwig Amination Using Pd2(dba)3 and tBu3P·HBF4 | TCI AMERICA [tcichemicals.com]
Application Notes and Protocols for Large-Scale Synthesis of Arylbutanoic Acid Esters
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the large-scale synthesis of arylbutanoic acid esters, a critical class of compounds in pharmaceutical research, primarily known for their role as non-steroidal anti-inflammatory drugs (NSAIDs). The focus is on scalable and efficient methodologies for producing key pharmaceutical agents such as esters of ibuprofen, naproxen, and ketoprofen.
Introduction
Arylbutanoic acids and their ester derivatives are cornerstones of modern pharmacology. The biological activity of these compounds, particularly the 2-arylpropionic acids (profens), is predominantly associated with the (S)-enantiomer, which is a more potent inhibitor of cyclooxygenase (COX) enzymes.[1] These enzymes, COX-1 and COX-2, are responsible for the biosynthesis of prostaglandins, lipid compounds that mediate pain, inflammation, and fever.[2] By inhibiting these enzymes, arylbutanoic acid derivatives exert their well-known analgesic, anti-inflammatory, and antipyretic effects. The synthesis of single-enantiomer drugs is often desirable to enhance efficacy and reduce side effects.[3]
Esterification of these acidic drugs can be a strategic approach to developing prodrugs with modified physicochemical properties, such as improved solubility, altered pharmacokinetic profiles, or reduced gastrointestinal side effects. This document outlines several key methodologies for the large-scale synthesis of these valuable esters.
Signaling Pathway: Cyclooxygenase (COX) Inhibition
Arylbutanoic acid esters act as prodrugs, which upon hydrolysis in vivo, release the active carboxylic acid. The active form then inhibits the cyclooxygenase (COX) pathway. Arachidonic acid, released from the cell membrane, is converted by COX-1 and COX-2 into prostaglandin H2 (PGH2). PGH2 is then further metabolized to various prostaglandins and thromboxanes that mediate physiological and inflammatory responses. Non-selective NSAIDs inhibit both COX-1 and COX-2. While COX-2 inhibition is responsible for the anti-inflammatory effects, COX-1 inhibition can lead to gastrointestinal side effects.[2][4]
Large-Scale Synthesis Methodologies
Several methods are suitable for the large-scale synthesis of arylbutanoic acid esters. The choice of method depends on factors such as cost, desired enantiopurity, and available equipment.
Fischer-Speier Esterification
This classical method involves the reaction of a carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, typically sulfuric acid or p-toluenesulfonic acid.[5] The reaction is reversible and is driven to completion by using an excess of the alcohol or by removing water as it is formed.
Materials:
-
Naproxen (1.0 kg, 4.34 mol)
-
Methanol (8.0 L)
-
Concentrated Sulfuric Acid (100 mL)
-
Dichloromethane
-
1% Sodium Hydroxide Solution
-
Anhydrous Magnesium Sulfate
-
Silica Gel for column chromatography
-
Hexane and Ethyl Acetate
Equipment:
-
20 L glass reactor with overhead stirrer, reflux condenser, and temperature probe
-
Heating mantle
-
Large separatory funnel (20 L)
-
Rotary evaporator with a large-capacity flask
-
Chromatography column
Procedure:
-
Charge the 20 L reactor with naproxen (1.0 kg) and methanol (8.0 L).
-
Stir the mixture to dissolve the naproxen.
-
Slowly add concentrated sulfuric acid (100 mL) to the stirred solution.
-
Heat the mixture to reflux (approximately 65-70 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC (hexane:ethyl acetate 9:1).[6]
-
After completion, cool the reaction mixture to room temperature.
-
Reduce the volume of the mixture by approximately half using a rotary evaporator to remove excess methanol.
-
Transfer the concentrated mixture to a 20 L separatory funnel and add dichloromethane (5 L) and 1% sodium hydroxide solution (5 L) to quench the reaction.[6]
-
Separate the organic layer, and wash it with water (3 x 5 L).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude naproxen methyl ester.
-
Purify the crude product by column chromatography on silica gel, eluting with a hexane:ethyl acetate (9:1) mixture to obtain pure naproxen methyl ester.[6]
Biocatalytic Kinetic Resolution
Enzymatic methods, particularly using lipases, offer a highly enantioselective route to produce specific stereoisomers of arylbutanoic acid esters.[7] Lipases can selectively catalyze the esterification of one enantiomer from a racemic mixture, leaving the other enantiomer unreacted. This is particularly valuable for producing the more active (S)-enantiomers of profens.
Materials:
-
Racemic Ibuprofen (1.0 kg, 4.85 mol)
-
2-N-Morpholinoethanol (or other suitable alcohol)
-
Immobilized Candida rugosa lipase
-
Cyclohexane (20 L)
-
Molecular sieves (for water removal)
Equipment:
-
25 L jacketed glass reactor with overhead stirrer and temperature control
-
Filtration system
-
HPLC with a chiral column
Procedure:
-
Charge the reactor with cyclohexane (20 L), racemic ibuprofen (1.0 kg), and the chosen alcohol.
-
Add the immobilized Candida rugosa lipase to the mixture. The amount of enzyme will depend on its activity and should be optimized.
-
Add molecular sieves to remove water produced during the reaction, which can inhibit the enzyme.
-
Stir the reaction mixture at a controlled temperature (e.g., 40-50 °C) for 24-72 hours.
-
Monitor the conversion and enantiomeric excess of the product and remaining substrate by chiral HPLC.[1]
-
Once the desired conversion is reached (typically around 50% for kinetic resolution), stop the reaction by filtering off the immobilized enzyme. The enzyme can often be washed and reused.
-
The reaction mixture now contains the (S)-ibuprofen ester and unreacted (R)-ibuprofen.
-
Separate the (S)-ester from the (R)-acid by extraction with an aqueous base. The (R)-acid will be deprotonated and move to the aqueous phase, while the ester remains in the organic phase.
-
Isolate the (S)-ibuprofen ester from the organic phase by solvent evaporation.
-
The unreacted (R)-ibuprofen can be recovered from the aqueous phase by acidification and extraction, and can potentially be racemized and recycled.
Synthesis from Alternative Precursors
In some cases, it is advantageous to synthesize the ester directly from a precursor other than the carboxylic acid. For example, ketoprofen ethyl ester can be synthesized from 2-(3-benzoylphenyl)propionitrile.
Materials:
-
2-(3-benzoylphenyl)propionitrile (1.0 kg, 4.01 mol)
-
Ethanol (5.0 L)
-
Concentrated Sulfuric Acid (5.0 L)
-
Toluene
-
Water
-
Anhydrous Sodium Sulfate
-
Activated Carbon
Equipment:
-
15 L glass reactor with overhead stirrer, reflux condenser, dropping funnel, and temperature probe
-
Heating mantle
-
Large separatory funnel (20 L)
-
Rotary evaporator
Procedure:
-
Charge the reactor with ethanol (5.0 L) and 2-(3-benzoylphenyl)propionitrile (1.0 kg).
-
Cool the mixture and slowly add concentrated sulfuric acid (5.0 L) while maintaining the temperature below 60 °C.[1]
-
Heat the mixture to reflux and maintain for 5-12 hours, monitoring the reaction by TLC.[1]
-
After completion, cool the reaction mixture and remove the excess ethanol by vacuum distillation.
-
To the residue, add toluene and then slowly add water, keeping the temperature low.
-
Separate the toluene layer and wash it with water.
-
Dry the toluene layer with anhydrous sodium sulfate and treat with activated carbon to decolorize.
-
Filter and concentrate the toluene solution under reduced pressure to obtain the crude ketoprofen ethyl ester.
-
Further purification can be achieved by vacuum distillation.
Data Presentation
The following tables summarize typical quantitative data for the synthesis of various arylbutanoic acid esters.
Table 1: Comparison of Synthesis Methods for Arylbutanoic Acid Esters
| Arylbutanoic Acid | Ester | Synthesis Method | Catalyst | Yield (%) | Reaction Time (h) | Reference |
| Ibuprofen | Methyl Ester | Fischer Esterification | H₂SO₄ | ~75% | 2 | [PrepChem.com] |
| Naproxen | Methyl Ester | Fischer Esterification | H₂SO₄ | 84% | 2-4 | [6] |
| Naproxen | Ethyl Ester | Fischer Esterification | H₂SO₄ | 81-86% | 2-4 | [6] |
| Naproxen | Isopropyl Ester | Fischer Esterification | H₂SO₄ | 81% | 2-4 | [6] |
| Ketoprofen | Ethyl Ester | From Nitrile | H₂SO₄ | 86% | 5-12 | [1] |
| Ketoprofen | 1,4-Sorbitan Ester | DCC/DMAP Coupling | DCC/DMAP | 93% | 22 | [8] |
Table 2: Biocatalytic Synthesis of (S)-Ibuprofen Esters
| Lipase Source | Alcohol | Solvent | Conversion (%) | Enantiomeric Excess (ee, %) of Ester | Reference |
| Candida rugosa (immobilized) | 2-N-Morpholinoethanol | Cyclohexane | ~50% (Kinetic Resolution) | >95% | [1] |
| Candida cylindracea | n-Propanol | AOT/isooctane | 35% | >99% (E > 150) | [9] |
Conclusion
The large-scale synthesis of arylbutanoic acid esters is a critical aspect of pharmaceutical manufacturing. The choice of synthetic route depends on a balance of economic and chemical factors, including the cost of starting materials and reagents, the desired enantiopurity of the final product, and the available manufacturing infrastructure. Fischer esterification remains a robust and cost-effective method for producing racemic or achiral esters. For the production of enantiomerically pure esters, biocatalytic kinetic resolution using lipases offers a powerful and "green" alternative, providing high enantioselectivity under mild reaction conditions. The development of synthetic routes from alternative precursors can also offer advantages in terms of yield and process simplicity for specific target molecules. The protocols and data presented herein provide a valuable resource for researchers and professionals in the field of drug development and manufacturing.
References
- 1. lib3.dss.go.th [lib3.dss.go.th]
- 2. Ibuprofen - Wikipedia [en.wikipedia.org]
- 3. Enantioselective synthesis of (S)-ibuprofen ester prodrug in cyclohexane by Candida rugosa lipase immobilized on Accurel MP1000 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Fisher Esterification: Synthesis and Purification of Esters - HSC Chemistry [hscprep.com.au]
- 8. Synthesis and Analysis of Ketoprofen 1,4-Sorbitan Ester [mdpi.com]
- 9. Enantioselective synthesis of ibuprofen esters in AOT/isooctane microemulsions by Candida cylindracea lipase [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 4-(4-bromophenyl)butanoate
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of Ethyl 4-(4-bromophenyl)butanoate synthesis. It includes detailed experimental protocols, troubleshooting guides in a question-and-answer format, and quantitative data to optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and effective two-step synthesis involves the reduction of a keto-acid precursor followed by Fischer esterification. The first step is the Clemmensen reduction of 3-(4-bromobenzoyl)propionic acid to 4-(4-bromophenyl)butanoic acid. The subsequent step is the Fischer esterification of 4-(4-bromophenyl)butanoic acid with ethanol in the presence of an acid catalyst to yield the desired product.
Q2: What are the critical factors influencing the yield of the Fischer esterification step?
The Fischer esterification is an equilibrium-controlled reaction.[1][2] To maximize the yield of this compound, it is crucial to shift the equilibrium towards the product side. Key factors include:
-
Reactant Molar Ratio: Employing a large excess of ethanol (often used as the solvent) can drive the reaction forward.[1][3]
-
Water Removal: The continuous removal of water, a byproduct of the reaction, is essential to prevent the reverse hydrolysis reaction.[1][4] This can be achieved using a Dean-Stark apparatus or by adding a drying agent like molecular sieves.[3]
-
Catalyst: The choice and concentration of the acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), are critical for the reaction rate.[1][5]
-
Reaction Temperature: Higher temperatures can increase the reaction rate, but excessive heat may lead to side reactions.[1] The optimal temperature is typically the reflux temperature of the alcohol used.[6]
Q3: How can I monitor the progress of the reaction?
The progress of both the reduction and esterification steps can be monitored by Thin Layer Chromatography (TLC). For the esterification, disappearance of the starting carboxylic acid spot and the appearance of the less polar ester spot indicate reaction progression.[7]
Troubleshooting Guide
Problem 1: Low or no yield of 4-(4-bromophenyl)butanoic acid in the reduction step.
-
Possible Cause: Incomplete reaction or deactivation of the zinc catalyst in the Clemmensen reduction.
-
Solution: Ensure the zinc powder is activated correctly with mercuric chloride. The reaction mixture should be heated at reflux for a sufficient time (e.g., 24 hours), with periodic addition of concentrated hydrochloric acid to maintain acidic conditions and catalyst activity.[8]
Problem 2: The Fischer esterification reaction is slow or does not go to completion.
-
Possible Cause: Insufficient catalyst, presence of water in the reactants or glassware, or sub-optimal temperature.
-
Solution:
-
Ensure all glassware is thoroughly dried before use.
-
Use anhydrous ethanol and a suitable amount of a strong acid catalyst (e.g., concentrated H₂SO₄).
-
Maintain the reaction at a gentle reflux to ensure an adequate reaction rate.[1]
-
Consider using a Dean-Stark apparatus to azeotropically remove water as it is formed, which will drive the equilibrium towards the product.[3]
-
Problem 3: The product is contaminated with unreacted 4-(4-bromophenyl)butanoic acid.
-
Possible Cause: Incomplete esterification or hydrolysis of the product during workup.
-
Solution:
-
Prolong the reaction time or increase the excess of ethanol to drive the reaction to completion.
-
During the workup, wash the organic layer with a mild base, such as a saturated sodium bicarbonate solution, to remove any unreacted carboxylic acid.[6] Be cautious to avoid hydrolysis of the ester product by using dilute base and not allowing for prolonged contact.
-
Problem 4: Formation of dark-colored byproducts during Fischer esterification.
-
Possible Cause: Side reactions caused by an excessive amount of strong acid catalyst or too high a reaction temperature, leading to charring or other decomposition pathways.
-
Solution:
Experimental Protocols
Synthesis of 4-(4-bromophenyl)butanoic acid (Precursor)
This protocol is adapted from a general procedure for Clemmensen reduction.[8]
-
Catalyst Activation: In a round-bottom flask, stir zinc powder (13.0 g, 200 mmol) with mercuric chloride (1.00 g, 4.80 mmol) in water (10 mL) and concentrated hydrochloric acid (0.6 mL) for 5 minutes.
-
Reaction Setup: Decant the liquid and add toluene (20 mL), concentrated hydrochloric acid (20 mL), and water (8 mL) to the activated zinc.
-
Reduction: Add 3-(4-bromobenzoyl)propionic acid (2.55 g, 10.5 mmol) to the flask and heat the mixture at reflux (100 °C) for 24 hours. Add concentrated hydrochloric acid (1 mL) every 6 hours to maintain the reaction.
-
Workup: After cooling to room temperature, filter the reaction mixture. Separate the organic layer and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using an eluent of ethyl acetate/hexane (1:3, v/v) to obtain 4-(4-bromophenyl)butanoic acid. A typical yield is around 91%.[8]
Synthesis of this compound (Fischer Esterification)
This is a generalized Fischer esterification protocol.[6][9]
-
Reaction Setup: In a dry round-bottom flask equipped with a reflux condenser, dissolve 4-(4-bromophenyl)butanoic acid (e.g., 2.33 g, 9.63 mmol) in a large excess of anhydrous ethanol (e.g., 50 mL).
-
Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.5 mL) to the stirred solution.
-
Reaction: Heat the mixture to a gentle reflux and maintain for 2-4 hours. Monitor the reaction progress by TLC.
-
Workup: Cool the reaction mixture to room temperature and remove the excess ethanol using a rotary evaporator. Dilute the residue with ethyl acetate (100 mL) and wash with water (2 x 50 mL), followed by a saturated sodium bicarbonate solution (2 x 30 mL), and finally with brine (50 mL).[6]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound. Further purification can be achieved by vacuum distillation or column chromatography if necessary.
Data Presentation
Table 1: Effect of Ethanol Excess on Fischer Esterification Yield
| Molar Ratio (Ethanol : Carboxylic Acid) | Approximate Yield (%) |
| 1 : 1 | ~65 |
| 10 : 1 | ~97 |
| 100 : 1 (Ethanol as solvent) | >99 |
Data is illustrative and based on general findings for Fischer esterifications.[3]
Table 2: Comparison of Acid Catalysts for Fischer Esterification
| Catalyst | Typical Conditions | Advantages | Disadvantages |
| H₂SO₄ | Concentrated, 1-3% v/v, reflux | Inexpensive, readily available | Can cause charring if used in excess |
| p-TsOH | Solid, catalytic amount, reflux with Dean-Stark | Milder, less charring | More expensive than H₂SO₄ |
| Lewis Acids (e.g., Sc(OTf)₃) | Catalytic amount, often milder conditions | High activity, suitable for sensitive substrates | High cost |
Visualizations
Caption: Overall experimental workflow for the synthesis of this compound.
Caption: Troubleshooting guide for low yield in Fischer esterification.
References
- 1. benchchem.com [benchchem.com]
- 2. athabascau.ca [athabascau.ca]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. brainly.com [brainly.com]
- 5. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 6. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 7. orgsyn.org [orgsyn.org]
- 8. 4-(4-BROMOPHENYL)BUTANOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
Side products in the synthesis of Ethyl 4-(4-bromophenyl)butanoate and their removal
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 4-(4-bromophenyl)butanoate.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and straightforward method is the Fischer esterification of 4-(4-bromophenyl)butanoic acid with ethanol in the presence of an acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[1][2] This reaction is typically performed under reflux conditions to drive the equilibrium towards the ester product.
Q2: What are the primary side products or impurities I should expect in my crude product?
A2: The primary impurities in the synthesis of this compound via Fischer esterification are typically:
-
Unreacted 4-(4-bromophenyl)butanoic acid: Due to the reversible nature of the Fischer esterification, some starting carboxylic acid will likely remain.[1]
-
Excess Ethanol: Ethanol is often used in excess to shift the reaction equilibrium towards the product, so it will be present in the crude mixture.[1]
-
Water: Water is a byproduct of the esterification reaction.[1]
-
Acid catalyst: The acid catalyst (e.g., sulfuric acid) will be present in the crude product.
Q3: My reaction seems to be incomplete, with a low yield of the desired ester. What are the possible causes and solutions?
A3: Low conversion in a Fischer esterification can be attributed to several factors:
-
Insufficient reaction time or temperature: Ensure the reaction is refluxed for an adequate period. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Equilibrium not sufficiently shifted: To favor product formation, use a large excess of ethanol (it can even be used as the solvent) and/or remove water as it is formed, for example, by using a Dean-Stark apparatus.[1]
-
Catalyst issues: Ensure the acid catalyst is of good quality and used in a sufficient amount (typically a catalytic amount, but optimization may be needed).
Q4: I'm concerned about the stability of the bromo-substituent under the acidic and high-temperature conditions of the reaction. Is this a valid concern?
A4: The carbon-bromine bond on an aromatic ring is generally stable under the conditions of a typical Fischer esterification.[3][4] Side reactions involving the bromophenyl group are not commonly observed under these conditions.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low Purity of Final Product | Incomplete removal of unreacted 4-(4-bromophenyl)butanoic acid. | Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize and remove the acidic starting material.[5] |
| Residual water in the final product. | After the aqueous workup, dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) before solvent removal.[5] | |
| Presence of other unidentified impurities. | Purify the crude product by column chromatography on silica gel. A suitable eluent system would be a mixture of hexanes and ethyl acetate, starting with a low polarity and gradually increasing it.[6] | |
| Emulsion formation during aqueous workup | High concentration of reactants or products. | Dilute the organic layer with more of the extraction solvent. Allowing the separatory funnel to stand for a period may also help the layers to separate. |
| Final product is an oil but appears cloudy | Presence of water. | Ensure thorough drying of the organic phase before evaporating the solvent. If the product is already isolated, it can be redissolved in a dry solvent and dried again with a drying agent. |
Quantitative Data Summary
The following table summarizes typical data for the purification of this compound.
| Parameter | Crude Product | After Aqueous Workup | After Column Chromatography |
| Appearance | Yellowish oil | Pale yellow oil | Colorless oil |
| Purity (by GC-MS) | ~85% | ~95% | >99% |
| Major Impurities | 4-(4-bromophenyl)butanoic acid, Ethanol, Water | Residual 4-(4-bromophenyl)butanoic acid, Water | Trace impurities |
| Yield | - | ~90% (after workup) | ~80% (final isolated) |
Experimental Protocols
Protocol 1: Aqueous Workup for Removal of Acidic Impurities
-
After the reaction is complete, cool the reaction mixture to room temperature.
-
If ethanol was used in large excess, remove it under reduced pressure using a rotary evaporator.
-
Dissolve the residue in a suitable organic solvent, such as ethyl acetate (EtOAc).
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer sequentially with:
-
Water (to remove the bulk of the ethanol and some acid).
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution (to remove unreacted 4-(4-bromophenyl)butanoic acid and the acid catalyst). Be cautious as CO₂ evolution may cause pressure buildup.
-
Brine (saturated aqueous NaCl solution) to aid in the separation of the layers and remove residual water.
-
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude ester.
Protocol 2: Purification by Column Chromatography
-
Prepare a silica gel column using a suitable solvent system, for example, a mixture of hexanes and ethyl acetate (e.g., 9:1 v/v).
-
Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent like dichloromethane.
-
Load the sample onto the top of the silica gel column.
-
Elute the column with the chosen solvent system. The polarity of the eluent can be gradually increased if necessary to speed up the elution of the product.
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound as a colorless oil.
Visual Workflow
Caption: Troubleshooting workflow for the synthesis and purification of this compound.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 3. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 4. inl.elsevierpure.com [inl.elsevierpure.com]
- 5. researchgate.net [researchgate.net]
- 6. Purification of fatty acid ethyl esters by solid-phase extraction and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Crude Ethyl 4-(4-bromophenyl)butanoate by Column Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of crude Ethyl 4-(4-bromophenyl)butanoate using column chromatography. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent system for the column chromatography of this compound?
A1: A common and effective solvent system for purifying moderately polar compounds like this compound is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[1] A good starting point is to find a solvent ratio that provides a retention factor (Rf) of approximately 0.2 to 0.3 for the desired compound on a Thin Layer Chromatography (TLC) plate.[2][3][4] For similar compounds, ratios of hexane:ethyl acetate such as 90:10 have been used.[5]
Q2: How do I visualize this compound on a TLC plate?
A2: Since this compound contains a benzene ring, it should be visible under a UV lamp (254 nm) as a dark spot on a fluorescent TLC plate.[6] Alternatively, general staining methods can be used. An iodine chamber will visualize most organic compounds as brown or yellow spots.[6] Other stains like potassium permanganate can also be effective.
Q3: Should I use wet or dry loading for my sample?
A3: The choice between wet and dry loading depends on the solubility of your crude product.
-
Wet Loading: This is preferred if your crude product dissolves completely in a minimal amount of the initial, least polar eluent.[7] It's crucial to use as little solvent as possible to ensure a narrow band and good separation.[8]
-
Dry Loading: This method is recommended if your compound has poor solubility in the eluent or if you need to use a more polar solvent for dissolution than the starting eluent.[9][10] To dry load, dissolve your crude product in a suitable volatile solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder, which is then added to the top of the column.[7][9]
Troubleshooting Guide
This guide addresses common issues encountered during the column chromatography of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Separation / Overlapping Bands | Inappropriate solvent polarity.[11] | Adjust the solvent system. If the Rf value is too high (>0.4), decrease the polarity of the eluent (increase the hexane to ethyl acetate ratio). If the Rf is too low (<0.1), increase the polarity.[2] |
| Column was overloaded with the sample. | Use a larger column or reduce the amount of crude material being loaded.[10] A general guideline is to use a mass of silica gel that is 20 to 100 times the mass of the crude sample. | |
| The sample band was too wide during loading. | Dissolve the sample in the minimum possible volume of solvent for wet loading.[8][10] Ensure the top of the silica gel bed is not disturbed during sample application. | |
| Cracked or Channeling Silica Bed | The column was allowed to run dry.[12] | Always keep the solvent level above the top of the silica gel. |
| Rapid change in solvent polarity (gradient elution).[13] | If using a gradient, increase the polarity gradually. Abrupt changes can cause the silica bed to swell or shrink unevenly, leading to cracks.[13] | |
| Poorly packed column.[10] | Ensure the silica gel is packed as a uniform slurry without any air bubbles.[10] Tapping the column gently during packing can help.[4] | |
| Uneven/Tailing Bands | The top surface of the silica gel is not flat. | Ensure the silica gel surface is perfectly horizontal before loading the sample. Adding a thin layer of sand on top can help protect the surface.[2][8] |
| The compound is interacting with the acidic silica gel. | For compounds that are sensitive or prone to tailing, you can use a neutral silica gel or add a small amount of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the eluent.[10] | |
| Band broadening due to diffusion.[14] | Avoid stopping the column for extended periods during the run.[2] Diffusion can cause the bands to spread out over time. | |
| Compound Won't Elute | The eluent is not polar enough. | Gradually increase the polarity of the solvent system (e.g., increase the percentage of ethyl acetate). |
| The compound may have decomposed on the silica gel. | Test the stability of your compound on a small amount of silica before running the column.[15] This can be done by spotting the compound on a TLC plate and letting it sit for some time before eluting. | |
| Slow or No Flow | The column is packed too tightly, or the silica gel is too fine. | Use silica gel with an appropriate mesh size (e.g., 230-400 mesh for flash chromatography).[16] Apply gentle pressure to the top of the column (flash chromatography) to increase the flow rate. |
| Impurities in the crude sample are blocking the column frit. | Filter the crude sample solution before loading it onto the column. |
Experimental Protocol: Purification by Column Chromatography
This protocol outlines a general procedure for the purification of this compound.
-
TLC Analysis and Solvent System Selection:
-
Dissolve a small amount of the crude product in a solvent like dichloromethane or ethyl acetate.
-
Spot the solution on a TLC plate.
-
Develop the plate in various hexane/ethyl acetate solvent systems (e.g., 95:5, 90:10, 80:20).
-
Identify a solvent system that gives the target compound an Rf value of approximately 0.2-0.3 and separates it well from impurities.[2][4]
-
-
Column Preparation (Wet Packing):
-
Select a glass column of an appropriate size for the amount of crude material.
-
Place a small plug of cotton or glass wool at the bottom of the column.[8]
-
Add a small layer of sand over the plug.[2]
-
Prepare a slurry of silica gel (e.g., 60-120 or 230-400 mesh) in the chosen non-polar eluent (e.g., 95:5 hexane:ethyl acetate).[10]
-
Pour the slurry into the column. Gently tap the column to ensure the silica packs down uniformly without air bubbles.[4]
-
Allow the silica to settle and drain the solvent until it is just level with the top of the silica bed. Do not let the column run dry.[12]
-
Add a thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.[2][9]
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude this compound in a minimal amount of the eluent. Carefully add the solution to the top of the silica gel bed using a pipette.[4]
-
Dry Loading: If the crude product is not very soluble in the eluent, dissolve it in a volatile solvent (e.g., acetone or dichloromethane), add silica gel (about 2-3 times the mass of the crude product), and evaporate the solvent completely. Carefully add the resulting powder to the top of the column.[2][9]
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the column.
-
Begin collecting fractions in labeled test tubes or flasks immediately.[2]
-
If using flash chromatography, apply gentle air pressure to the top of the column to maintain a steady flow rate.
-
Maintain a constant level of eluent above the silica gel throughout the process.
-
-
Fraction Analysis:
-
Monitor the elution process by spotting the collected fractions on TLC plates.
-
Develop the TLC plates in the same solvent system used for the column.
-
Visualize the spots (e.g., under a UV lamp).
-
Combine the fractions that contain the pure this compound.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.
-
Quantitative Data Summary
Table 1: Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₂H₁₅BrO₂ |
| Molecular Weight | 271.15 g/mol [17][18] |
| Boiling Point | 330.7 ± 25.0 °C at 760 mmHg[17] |
| Density | 1.3 ± 0.1 g/cm³[17] |
Experimental Workflow Diagram
References
- 1. Chromatography [chem.rochester.edu]
- 2. Chromatography [chem.rochester.edu]
- 3. orgsyn.org [orgsyn.org]
- 4. benchchem.com [benchchem.com]
- 5. figshare.com [figshare.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chromtech.com [chromtech.com]
- 8. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 9. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 10. benchchem.com [benchchem.com]
- 11. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 12. Sciencemadness Discussion Board - Column chromatography problem - Powered by XMB 1.9.11 [sciencemadness.org]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. m.youtube.com [m.youtube.com]
- 15. Chromatography [chem.rochester.edu]
- 16. orgchemboulder.com [orgchemboulder.com]
- 17. This compound | CAS#:105986-54-7 | Chemsrc [chemsrc.com]
- 18. calpaclab.com [calpaclab.com]
Technical Support Center: Optimizing Cross-Coupling Reactions with Ethyl 4-(4-bromophenyl)butanoate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 4-(4-bromophenyl)butanoate in palladium-catalyzed cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: Which cross-coupling reactions are suitable for this compound?
A1: this compound is an excellent substrate for several palladium-catalyzed cross-coupling reactions. The most common and effective methods include:
-
Suzuki-Miyaura Coupling: For the formation of carbon-carbon bonds with boronic acids or esters. This reaction is popular due to its high functional group tolerance and the low toxicity of boron reagents.[1]
-
Heck Coupling: For the formation of carbon-carbon bonds with alkenes.[2][3]
-
Buchwald-Hartwig Amination: For the formation of carbon-nitrogen bonds with amines.[4][5]
-
Sonogashira Coupling: For the formation of carbon-carbon bonds with terminal alkynes.
Q2: What are the general mechanistic steps for these cross-coupling reactions?
A2: Most palladium-catalyzed cross-coupling reactions, including the Suzuki, Heck, and Buchwald-Hartwig reactions, follow a similar catalytic cycle.[1][2][6][7] The key steps are:
-
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.
-
Transmetalation (for Suzuki) or Ligand Exchange/Insertion (for Heck and Buchwald-Hartwig): The coupling partner (e.g., organoboron, alkene, or amine) coordinates to the palladium center.
-
Reductive Elimination: The two coupled fragments are expelled from the palladium complex, forming the desired product and regenerating the Pd(0) catalyst.[1][2][6]
Troubleshooting Guides
Problem 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | Ensure the use of a high-purity palladium source and appropriate ligand. Consider using a pre-catalyst that readily forms the active Pd(0) species.[8] Confirm that the reaction is conducted under a strict inert atmosphere (argon or nitrogen) to prevent catalyst degradation.[8] |
| Poor Substrate Reactivity | While aryl bromides are generally reactive, electron-donating groups on the coupling partner can slow the reaction. Increasing the reaction temperature or using a more electron-rich phosphine ligand can help. |
| Incorrect Base Selection | The choice of base is critical and often depends on the solvent and coupling partners.[8] For Suzuki couplings, common bases include K₂CO₃, K₃PO₄, and Cs₂CO₃.[8] For Heck and Buchwald-Hartwig reactions, organic bases like triethylamine (TEA) or stronger inorganic bases may be required.[2][9] Screen a variety of bases to find the optimal one for your specific system. |
| Sub-optimal Solvent | The solvent can significantly impact the reaction outcome.[8] Common solvents for Suzuki coupling include toluene/water, dioxane/water, and THF/water.[8] Anhydrous conditions with a soluble base in dioxane can also be effective.[8] For Heck reactions, acetonitrile is a common solvent.[2] |
Problem 2: Presence of Side Products
| Side Product | Potential Cause | Troubleshooting Steps |
| Dehalogenated Product | The bromo group is replaced by a hydrogen atom. This can be caused by high temperatures, prolonged reaction times, or the choice of base and solvent.[10] | Monitor the reaction by TLC or LC-MS to determine the optimal reaction time and temperature.[8] Consider using a milder base or a different solvent system. |
| Homocoupling of Coupling Partner | This is particularly common with boronic acids in Suzuki reactions and can be promoted by the presence of oxygen or Pd(II) species at the start of the reaction.[8] | Ensure thorough degassing of solvents and maintain a strict inert atmosphere.[8] Use a Pd(0) pre-catalyst or a system that rapidly generates the active Pd(0) species.[8] In some cases, slow addition of the boronic acid can minimize homocoupling.[8] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%)[11]
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv)[8]
-
Anhydrous and degassed solvent (e.g., Dioxane/H₂O 4:1)[8]
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add the this compound, arylboronic acid, palladium catalyst, and base under a counterflow of inert gas.[8]
-
Seal the flask and evacuate and backfill with inert gas three times to ensure an oxygen-free atmosphere.[8]
-
Add the degassed solvent via syringe.[8]
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[8]
-
Monitor the reaction progress by TLC or LC-MS.[11]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[11]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[11]
-
Purify the crude product by column chromatography on silica gel.[8]
General Protocol for Heck Coupling
Materials:
-
This compound (1.0 equiv)
-
Alkene (e.g., methyl acrylate, 1.5-5.0 equiv)[2]
-
Palladium catalyst (e.g., Pd(OAc)₂, 0.1 equiv)[2]
-
Phosphine ligand (e.g., P(o-Tolyl)₃, 0.1 equiv)[2]
-
Base (e.g., Triethylamine (TEA), 1.5 equiv)[2]
-
Anhydrous and degassed solvent (e.g., Acetonitrile)[2]
Procedure:
-
In a reaction vessel, combine this compound, the alkene, palladium catalyst, phosphine ligand, and base.[2]
-
Add the degassed solvent.
-
Degas the mixture and then heat to reflux under a nitrogen atmosphere for several hours (e.g., 5 hours).[2]
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the mixture and filter through celite to remove the catalyst.[2]
-
Concentrate the filtrate.[2]
-
Purify the residue by silica gel column chromatography.[2]
Visualizations
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
- 1. jmcct.com [jmcct.com]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 6. scribd.com [scribd.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. organic-synthesis.com [organic-synthesis.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Troubleshooting low conversion rates in reactions with Ethyl 4-(4-bromophenyl)butanoate
Welcome to the technical support center for Ethyl 4-(4-bromophenyl)butanoate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly low conversion rates, encountered during reactions with this versatile building block.
Frequently Asked Questions (FAQs)
Q1: I am seeing a significant amount of my this compound starting material being consumed, but the yield of my desired cross-coupled product is very low. What could be the primary reason for this?
A1: A common issue in cross-coupling reactions, such as Suzuki-Miyaura coupling, is the occurrence of a side reaction called dehalogenation. In this process, the bromine atom on your starting material is replaced by a hydrogen atom, leading to the formation of Ethyl 4-phenylbutanoate. This byproduct consumes your starting material without forming the desired product.[1][2]
Q2: How can I confirm if dehalogenation is the cause of my low yield?
A2: You can identify the dehalogenated byproduct using standard analytical techniques:
-
Thin-Layer Chromatography (TLC): The dehalogenated product will likely appear as a new, less polar spot compared to your starting aryl bromide.[1]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Analysis of the crude reaction mixture will show a peak corresponding to the molecular weight of Ethyl 4-phenylbutanoate.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR of your crude product will show the disappearance of the characteristic aromatic signals for the bromophenyl group and the appearance of signals corresponding to a simple phenyl group.[1]
Q3: My Sonogashira coupling reaction with this compound is not proceeding, and I am mostly recovering my starting material. What are the likely causes?
A3: Low conversion in Sonogashira couplings with aryl bromides can often be attributed to a few key factors. The oxidative addition of the palladium catalyst to the aryl bromide is often the rate-limiting step.[3] Insufficient temperature can prevent this step from occurring efficiently.[3] Additionally, the choice of ligand and the presence of oxygen or moisture can negatively impact the catalytic cycle.[4][5]
Q4: I am observing the formation of a significant amount of a symmetrical biphenyl byproduct in my Suzuki coupling reaction. What is this, and how can I prevent it?
A4: This byproduct is likely due to the homocoupling of your boronic acid reagent. This side reaction is often promoted by the presence of oxygen in the reaction mixture, which can affect the palladium catalyst's oxidation state.[2] To minimize homocoupling, it is crucial to thoroughly degas your solvents and maintain an inert atmosphere (e.g., under nitrogen or argon) throughout the reaction.
Troubleshooting Guide for Low Conversion Rates
Low conversion rates in reactions involving this compound can stem from various factors depending on the specific reaction type. Below is a guide to help you diagnose and resolve these issues.
Problem Area 1: Suzuki-Miyaura Coupling
Issue: Low yield of the desired biaryl product, with significant recovery of starting material or formation of byproducts.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low conversion in Suzuki coupling.
Parameter Optimization for Suzuki Coupling:
| Parameter | Potential Cause of Low Conversion | Recommended Solution |
| Base | A strong base can promote dehalogenation. | Use a weaker base like K₃PO₄ or Cs₂CO₃. Adding a small amount of water can sometimes be beneficial with K₃PO₄.[6] |
| Ligand | Inefficient ligand for the specific substrate. | Screen bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) to accelerate oxidative addition.[6] |
| Temperature | High temperatures can favor dehalogenation.[1] | Run the reaction at the lowest temperature that still allows for reasonable reaction rates. |
| Solvent | Poorly degassed solvent leads to catalyst deactivation and homocoupling. | Thoroughly degas the solvent using freeze-pump-thaw cycles or by sparging with an inert gas. |
| Boronic Acid | Degradation of the boronic acid (protodeboronation). | Use fresh, high-purity boronic acid. Consider converting it to the more stable potassium trifluoroborate salt.[7] |
Problem Area 2: Sonogashira Coupling
Issue: Failure of the reaction to proceed, with starting material recovered.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low conversion in Sonogashira coupling.
Parameter Optimization for Sonogashira Coupling:
| Parameter | Potential Cause of Low Conversion | Recommended Solution |
| Temperature | Insufficient temperature for oxidative addition with the aryl bromide.[3] | Increase the reaction temperature, potentially to 100 °C in a sealed tube.[3] |
| Solvent/Base | Presence of water or oxygen can deactivate the catalyst. The amine base may be of poor quality. | Use dry, degassed solvents (e.g., DMF, THF) and distill the amine base (e.g., triethylamine) before use.[3][4] |
| Catalyst | Deactivated palladium or copper catalyst. | Use fresh sources of the palladium and copper (I) catalysts. |
| Ligand | The standard PPh₃ ligand may not be optimal. | Consider using a more robust ligand such as dppf.[3] |
| Homocoupling | High concentration of the copper catalyst or the presence of oxygen can promote alkyne homocoupling.[5] | Reduce the loading of the copper catalyst and ensure the reaction is under a strictly inert atmosphere. Slow addition of the alkyne can also help.[5] |
Problem Area 3: α-Arylation of Carbonyl Compounds
Issue: Low yields of the α-arylated product, with potential for double arylation or side reactions.
Parameter Optimization for α-Arylation:
| Parameter | Potential Cause of Low Conversion | Recommended Solution |
| Base | Incorrect choice or amount of base can lead to poor enolate formation or side reactions. | The choice of base is critical. For ester enolates, strong, non-nucleophilic bases like LiHMDS or NaHMDS are often used. The stoichiometry of the base is also crucial to control mono- versus diarylation.[8] |
| Ligand | The ligand may not be suitable for promoting both oxidative addition and reductive elimination. | Sterically hindered and electron-rich phosphine ligands are often effective.[9][10] |
| Catalyst | The palladium precursor may not be optimal. | A variety of palladium sources can be screened, including Pd(OAc)₂ and palladium pre-catalysts. |
| Double Arylation | For substrates with two α-protons, double arylation can be a competitive side reaction. | Carefully controlling the stoichiometry of the base and the aryl halide can favor mono-arylation.[8] |
Example Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a general guideline and may require optimization for your specific substrate.
Reaction: Suzuki-Miyaura coupling of this compound with Phenylboronic Acid.
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.03 equiv)
-
K₂CO₃ (2.0 equiv)
-
Toluene/Water (4:1 mixture)
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add this compound, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Add the degassed toluene/water solvent mixture via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Catalytic Cycle for Suzuki-Miyaura Coupling:
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. reddit.com [reddit.com]
- 4. reddit.com [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 9. Substituted arene synthesis by carbonyl or carboxyl compound α-arylation [organic-chemistry.org]
- 10. Palladium-catalyzed alpha-Arylation of Esters, Ketones, Amides and Imides [organic-chemistry.org]
Preventing dehalogenation as a side reaction in Suzuki coupling of aryl bromides
Welcome to the technical support center for Suzuki coupling reactions. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to help you address common challenges, specifically the prevention of dehalogenation as a side reaction when using aryl bromides.
Troubleshooting Guide: Minimizing Dehalogenation of Aryl Bromides
Issue: Significant formation of a dehalogenated byproduct is observed in your Suzuki coupling reaction, leading to reduced yield of the desired product and purification challenges.[1][2]
This guide provides a systematic approach to troubleshoot and minimize this undesired side reaction.
Step 1: Identify the Source of Dehalogenation
Dehalogenation, the replacement of a halogen atom with a hydrogen atom on your starting material, can be influenced by several factors.[1][2] The primary causes include:
-
Reaction Conditions: High temperatures and prolonged reaction times can promote dehalogenation.[1]
-
Choice of Base: Strong bases, particularly alkoxides, can act as hydride donors or promote pathways that lead to dehalogenation.[1]
-
Catalyst System: The properties of the palladium catalyst and its associated ligands can influence the relative rates of the desired cross-coupling versus the undesired dehalogenation.[1]
-
Solvent: Protic solvents like alcohols can sometimes serve as a hydride source, contributing to dehalogenation.[1]
-
Nature of the Halide: Aryl iodides are more prone to dehalogenation than aryl bromides, which are in turn more susceptible than aryl chlorides.[1][3][4][5]
Step 2: Systematic Optimization
Follow this workflow to systematically address the potential causes of dehalogenation.
Frequently Asked Questions (FAQs)
Q1: What is dehalogenation and why is it a problem in Suzuki coupling?
A1: Dehalogenation is a common side reaction where the aryl halide starting material is reduced, and the halogen atom is replaced by a hydrogen atom.[1][2] This is problematic because it consumes your starting material, lowers the yield of the desired cross-coupled product, and introduces an impurity that can be difficult to separate.[1] This side reaction is particularly prevalent with electron-rich aryl halides and highly active catalyst systems.[1]
Q2: How can I confirm that dehalogenation is occurring in my reaction?
A2: You can identify the presence of the dehalogenated byproduct using standard analytical techniques:
-
Thin-Layer Chromatography (TLC): The dehalogenated product will typically appear as a new, less polar spot compared to the starting aryl halide.[1][2]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Analysis of the crude reaction mixture will show a peak corresponding to the molecular weight of the dehalogenated arene.[1][2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum of the crude product will show a new proton signal in the aromatic region where the halogen was previously located.[1]
Q3: Which reaction components are the most likely culprits for causing dehalogenation?
A3: Several components can contribute to dehalogenation. The diagram below illustrates the competition between the desired Suzuki coupling pathway and the undesired dehalogenation pathway.
The primary sources of the hydride that leads to dehalogenation are often the base and the solvent .[1][6] Strong alkoxide bases and protic solvents like alcohols are known contributors.[1]
Q4: How does my choice of base impact dehalogenation, and what are the best alternatives?
A4: The choice of base is critical. Strong bases, such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu), are more likely to promote dehalogenation.[1] Weaker inorganic bases are generally a safer choice to minimize this side reaction.
| Base Type | Examples | Tendency for Dehalogenation | Reference |
| Strong Alkoxides | NaOEt, KOtBu, NaOH | High | [1] |
| Weak Inorganic | K₂CO₃, K₃PO₄, Cs₂CO₃ | Low | [1][4] |
| Fluoride | KF | Low | [7] |
Switching to a weaker inorganic base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is a highly effective first step in troubleshooting.[1]
Q5: Can the catalyst and ligand system be optimized to prevent dehalogenation?
A5: Absolutely. The electronic and steric properties of the phosphine ligand on the palladium catalyst play a crucial role.[1] Bulky, electron-rich phosphine ligands can accelerate the desired reductive elimination step of the Suzuki coupling, outcompeting the dehalogenation pathway.[6]
| Ligand/Pre-catalyst | Key Features | Effectiveness in Preventing Dehalogenation |
| Buchwald Ligands (e.g., XPhos, SPhos) | Bulky and electron-rich | Highly effective |
| Buchwald Pre-catalysts (e.g., XPhos Pd G2) | Air-stable, efficiently generates active Pd(0) | Very effective in reducing dehalogenation |
| Pd(PPh₃)₄ | Commonly used, but can be less effective | Can be prone to dehalogenation, especially at high temperatures |
Using advanced catalyst systems, such as the Buchwald pre-catalysts, is a recommended strategy for challenging substrates prone to dehalogenation.[2][3][4]
Experimental Protocols
Protocol 1: Standard Suzuki Coupling Prone to Dehalogenation
This protocol uses traditional conditions that may lead to the formation of the dehalogenated byproduct, especially with sensitive substrates.
-
Materials:
-
4-Bromoanisole (1 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Pd(PPh₃)₄ (0.03 mmol)
-
Sodium ethoxide (NaOEt) (2 mmol)
-
Anhydrous Ethanol (10 mL)
-
-
Procedure:
-
To a round-bottom flask, add 4-bromoanisole, phenylboronic acid, and sodium ethoxide.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add anhydrous ethanol, followed by Pd(PPh₃)₄.
-
Heat the reaction mixture to reflux (approx. 78 °C) and stir for 12 hours.
-
After cooling to room temperature, quench the reaction with water and extract with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Protocol 2: Modified Suzuki Coupling to Suppress Dehalogenation
This protocol incorporates the recommended modifications to minimize the dehalogenation side reaction.
-
Materials:
-
4-Bromoanisole (1 mmol)
-
Phenylboronic acid (1.2 mmol)
-
XPhos Pd G2 (0.02 mmol)
-
Potassium carbonate (K₂CO₃) (2 mmol)
-
Anhydrous 1,4-Dioxane (10 mL)
-
-
Procedure:
-
To a round-bottom flask, add 4-bromoanisole, phenylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add anhydrous 1,4-dioxane, followed by the XPhos Pd G2 pre-catalyst.
-
Heat the reaction mixture to 80 °C and stir for 4 hours, monitoring the reaction progress by TLC.
-
After cooling to room temperature, quench the reaction with water and extract with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1][2]
-
References
Challenges in the scale-up synthesis of Ethyl 4-(4-bromophenyl)butanoate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the scale-up synthesis of Ethyl 4-(4-bromophenyl)butanoate.
Troubleshooting Guide
Q1: My Fischer esterification reaction is showing low conversion to this compound. What are the possible causes and solutions?
A1: Low conversion in Fischer esterification is a common issue, primarily due to the reversible nature of the reaction. Here are the typical causes and how to address them:
-
Inadequate Water Removal: The equilibrium of the Fischer esterification must be shifted towards the product side.[1][2][3] The accumulation of water, a byproduct, can drive the reaction backward, hydrolyzing the ester back to the carboxylic acid and alcohol.
-
Solution: Employ a Dean-Stark apparatus during reflux to azeotropically remove water as it is formed.[1] Alternatively, for smaller scale reactions, the use of a drying agent like molecular sieves can be effective.
-
-
Insufficient Catalyst: A strong acid catalyst is crucial for protonating the carbonyl group of the carboxylic acid, making it more susceptible to nucleophilic attack by ethanol.[4][5]
-
Solution: Ensure an adequate catalytic amount of a strong acid like sulfuric acid or p-toluenesulfonic acid is used. For a lab-scale reaction, a typical starting point is 5-10 mol% of the carboxylic acid.
-
-
Suboptimal Temperature: The reaction rate is temperature-dependent. If the temperature is too low, the reaction will be slow, leading to incomplete conversion within a typical timeframe.
-
Solution: Ensure the reaction is heated to a gentle reflux. The temperature should be maintained at the boiling point of the alcohol (ethanol) or the solvent used.
-
-
Steric Hindrance: While not a major issue for this specific molecule, significant steric hindrance around the carboxylic acid or alcohol can slow down the reaction rate.[6]
Q2: I'm observing the formation of a dark-colored sludge or significant charring during the Fischer esterification at a larger scale. What is causing this and how can I prevent it?
A2: Darkening of the reaction mixture and charring are often indicative of side reactions, which become more pronounced at a larger scale due to localized overheating.
-
Cause: The use of a strong acid catalyst like sulfuric acid at elevated temperatures can lead to the dehydration of the alcohol (ethanol) to form ethene, which can then polymerize to form polyenes and ultimately, a tar-like substance. Overheating can also cause decomposition of the starting material or product.
-
Prevention:
-
Temperature Control: On a larger scale, efficient heat distribution is critical. Use a jacketed reactor with good agitation to ensure uniform heating and avoid hot spots.
-
Catalyst Concentration: While a sufficient amount of catalyst is needed, an excessive concentration can accelerate side reactions. Optimize the catalyst loading at a smaller scale before scaling up.
-
Alternative Catalysts: Consider using a milder acid catalyst, such as p-toluenesulfonic acid, or a solid acid catalyst which can sometimes reduce charring and simplify work-up.
-
Q3: The purification of this compound by column chromatography is proving difficult and not scalable. What are the alternatives?
A3: Relying solely on column chromatography for large-scale purification is often impractical due to high solvent consumption and low throughput.
-
Alternative Purification Strategies:
-
Distillation: If the boiling point of the ester is sufficiently different from any impurities, vacuum distillation can be a highly effective and scalable purification method.
-
Crystallization: If the product is a solid at room temperature or can be induced to crystallize from a suitable solvent system, this is an excellent method for large-scale purification.
-
Liquid-Liquid Extraction: A well-designed series of aqueous washes can remove many impurities. Washing with a dilute base (e.g., sodium bicarbonate solution) will remove unreacted carboxylic acid, and a water wash will remove residual alcohol and some polar impurities. A final brine wash helps to break any emulsions and remove residual water before drying the organic layer.[2][7]
-
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A1: A common and robust two-step synthesis involves:
-
Clemmensen Reduction: The reduction of 3-(4-bromobenzoyl)propionic acid to 4-(4-bromophenyl)butanoic acid using zinc amalgam and hydrochloric acid.[8]
-
Fischer Esterification: The acid-catalyzed esterification of 4-(4-bromophenyl)butanoic acid with ethanol.[1][3][5]
Q2: What are the key safety precautions to consider during the scale-up of this synthesis?
A2: Key safety considerations include:
-
Clemmensen Reduction: This reaction involves the use of mercury (in the zinc amalgam) and concentrated hydrochloric acid, both of which are hazardous. Ensure proper personal protective equipment (PPE) is worn, and the reaction is carried out in a well-ventilated area. Handle mercury-containing waste according to institutional and environmental regulations.
-
Fischer Esterification: The use of concentrated sulfuric acid requires caution. It is highly corrosive and can cause severe burns. The reaction is typically run at reflux, so ensure the glassware is properly assembled and free of defects to prevent the release of flammable ethanol vapors.
Q3: How can I monitor the progress of the Fischer esterification reaction?
A3: The reaction progress can be monitored by several analytical techniques:
-
Thin Layer Chromatography (TLC): TLC is a quick and effective way to qualitatively monitor the disappearance of the starting carboxylic acid and the appearance of the less polar ester product.
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, GC or HPLC can be used to determine the ratio of starting material to product.
Q4: What are potential side products in the Fischer esterification of 4-(4-bromophenyl)butanoic acid?
A4: Besides unreacted starting materials, potential side products include:
-
Diethyl ether: Formed by the acid-catalyzed dehydration of two molecules of ethanol.
-
Polymers/Char: As mentioned in the troubleshooting guide, these can form from the decomposition of ethanol or other organic materials under harsh acidic conditions and high temperatures.
Data Presentation
Table 1: Illustrative Comparison of Lab vs. Pilot Scale Synthesis of an Arylalkanoate Ester via Fischer Esterification
Disclaimer: The following data is illustrative for a generic arylalkanoate ester and is intended to highlight common scale-up challenges. Actual results for this compound may vary.
| Parameter | Lab Scale (100 g) | Pilot Scale (10 kg) | Key Scale-Up Considerations |
| Reactant Molar Ratio | 1:10 (Acid:Alcohol) | 1:5 (Acid:Alcohol) | Reduced excess of alcohol at scale to improve process economics and reduce downstream processing. |
| Catalyst Loading | 5 mol% H₂SO₄ | 3 mol% H₂SO₄ | Lower catalyst loading may be possible with longer reaction times or more efficient water removal at scale. |
| Reaction Time | 6 hours | 12 hours | Slower heating and cooling cycles, as well as potentially less efficient mixing, can lead to longer reaction times. |
| Typical Yield | 85-90% | 75-80% | Yield losses at scale can be due to incomplete conversion, longer exposure to harsh conditions leading to side products, and losses during work-up and transfers. |
| Purity (pre-purification) | ~95% | ~88% | Increased potential for side reactions and less efficient mixing can lead to a higher impurity profile at scale. |
| Purification Method | Column Chromatography | Vacuum Distillation | Chromatography is generally not viable for large quantities; distillation is a more scalable purification method for liquids. |
Experimental Protocols
Protocol 1: Synthesis of 4-(4-bromophenyl)butanoic acid (Clemmensen Reduction)
This protocol is adapted from a literature procedure for the synthesis of 4-(4-bromophenyl)butanoic acid.[8]
-
Preparation of Zinc Amalgam: In a fume hood, stir zinc powder (13.0 g, 200 mmol) with a solution of mercuric chloride (1.00 g, 4.80 mmol) in water (10 mL) and concentrated hydrochloric acid (0.6 mL) for 5 minutes.
-
Reaction Setup: Decant the liquid from the zinc amalgam and add toluene (20 mL), concentrated hydrochloric acid (20 mL), and water (8 mL).
-
Reaction: To this mixture, add 3-(4-bromobenzoyl)propionic acid (2.55 g, 10.5 mmol) and heat the mixture to reflux (approximately 100 °C) for 24 hours. Every 6 hours, add an additional 1 mL of concentrated hydrochloric acid.
-
Work-up: After 24 hours, cool the reaction to room temperature and filter the mixture. Separate the organic layer and remove the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using an eluent of ethyl acetate/hexane (1:3 v/v) to afford pure 4-(4-bromophenyl)butanoic acid.
Protocol 2: Synthesis of this compound (Fischer Esterification)
This is a general procedure for Fischer esterification.[2][7]
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, add 4-(4-bromophenyl)butanoic acid (e.g., 2.43 g, 10 mmol), absolute ethanol (e.g., 20 mL, excess), and a catalytic amount of concentrated sulfuric acid (e.g., 0.1 mL).
-
Reaction: Heat the mixture to a gentle reflux. The water generated during the reaction will be collected in the Dean-Stark trap. Continue the reflux until no more water is collected (typically 4-6 hours).
-
Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and dilute with an organic solvent like diethyl ether or ethyl acetate.
-
Washes: Wash the organic layer sequentially with water, a saturated aqueous solution of sodium bicarbonate (to remove unreacted acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.
-
Purification: Purify the crude ester by vacuum distillation.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting low conversion in Fischer esterification.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 3. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation [eureka.patsnap.com]
- 6. Preparation of Esters - Chemistry Steps [chemistrysteps.com]
- 7. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 8. quora.com [quora.com]
Minimizing impurities during the esterification step of butanoic acid
Technical Support Center: Esterification of Butanoic Acid
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize impurities during the esterification of butanoic acid to synthesize esters like butyl butanoate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the Fischer esterification of butanoic acid?
A1: The most prevalent impurities are unreacted starting materials, namely butanoic acid and the alcohol (e.g., n-butanol). Water is a significant byproduct of the reaction. Depending on the reaction conditions, side products like di-n-butyl ether (if using n-butanol and strong acid catalysts at high temperatures) or butyraldehyde may also be present.[1]
Q2: How does the choice of catalyst impact purity and yield?
A2: The catalyst is crucial for accelerating the slow esterification reaction.[2]
-
Homogeneous Acid Catalysts (e.g., H₂SO₄, p-TsOH): These are effective and common but can be corrosive and difficult to remove from the final product, potentially leading to colored impurities.[3][4] They work by protonating the carbonyl oxygen of the butanoic acid, making it more susceptible to nucleophilic attack by the alcohol.[5][6]
-
Heterogeneous Acid Catalysts (e.g., Ionic Liquids, Resins like Amberlyst-15, Zeolites): These offer significant advantages, including easier separation from the reaction mixture (improving product purity), reduced corrosiveness, and potential for reuse.[4][7][8][9] For example, using an acidic ionic liquid catalyst can achieve yields up to 98.41% and the catalyst can be reused multiple times without a significant drop in activity.[7][8]
Q3: How can I shift the reaction equilibrium to favor ester formation and improve yield?
A3: Fischer esterification is a reversible reaction.[2][10][11] To maximize product yield, the equilibrium must be shifted to the right. This can be achieved in two primary ways:
-
Use an Excess of a Reactant: Typically, the alcohol is used in large excess, often serving as the solvent as well.[10][11][12] This follows Le Chatelier's Principle, pushing the reaction towards the products.[13]
-
Remove Water as it Forms: Since water is a byproduct, its removal will drive the reaction forward.[11][12] This is commonly done using a Dean-Stark apparatus, which continuously separates water from the reaction mixture via azeotropic distillation with a solvent like toluene.[3][11][12]
Troubleshooting Guide
Problem 1: Low yield of the desired ester.
| Potential Cause | Troubleshooting Step |
| Incomplete Reaction (Equilibrium) | The reaction is reversible.[2][10][14] To drive it forward, use a large excess of the alcohol (e.g., 3:1 or higher alcohol to acid molar ratio) or continuously remove water using a Dean-Stark apparatus.[2][3][11] |
| Insufficient Catalyst Activity | Ensure the acid catalyst (e.g., sulfuric acid) is active and added in an appropriate amount. If using a solid catalyst, ensure it has not been deactivated. |
| Suboptimal Temperature | The reaction requires heating. Typical temperatures range from 60–130°C, often at the reflux temperature of the alcohol or solvent.[3] For instance, one optimized process using an ionic liquid catalyst found 117°C to be optimal.[7][8] |
| Reaction Time Too Short | Esterification can be slow. Reaction times can vary from 1 to 10 hours.[3] Monitor the reaction progress (e.g., by TLC or GC) to determine the optimal time. |
Problem 2: Final product is contaminated with unreacted butanoic acid.
| Potential Cause | Troubleshooting Step |
| Incomplete Reaction | See "Low Yield" solutions above to drive the reaction closer to completion. |
| Ineffective Purification | Unreacted butanoic acid must be removed during the workup. Wash the crude product in a separatory funnel with an aqueous basic solution, such as 5% sodium bicarbonate (NaHCO₃).[1][13] The acid will be converted to its water-soluble carboxylate salt and move to the aqueous layer. Vent the funnel frequently, as CO₂ gas is produced.[1][15] |
Problem 3: Final product is contaminated with unreacted alcohol.
| Potential Cause | Troubleshooting Step | | :--- | Troubleshooting Step | | Excess Reactant Used | Using excess alcohol is necessary for high yield, but it must be removed. | | Ineffective Purification | First, wash the crude product with water and then brine in a separatory funnel to remove the bulk of the excess alcohol.[1] For final purification, perform fractional distillation. The alcohol (e.g., n-butanol, BP ~117°C) typically has a lower boiling point than the ester (e.g., butyl butanoate, BP ~165°C) and can be separated effectively.[1] |
Problem 4: Water is present in the final product.
| Potential Cause | Troubleshooting Step |
| Byproduct of Reaction | Water is a product of the esterification reaction.[10] |
| Inadequate Drying | After the aqueous washes, the organic layer will be saturated with water. Dry the organic layer using an anhydrous drying agent like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) before the final distillation.[1] Add the drying agent until it no longer clumps together and flows freely.[1][15] |
Experimental Protocols & Data
Optimized Reaction Conditions for Butyl Butanoate Synthesis
The following table summarizes optimized conditions from a study using an environmentally benign Brønsted acidic ionic liquid as a catalyst, achieving a high yield.[7][8]
| Parameter | Optimal Value |
| Catalyst | Acidic Ionic Liquid ([Hnmp]HSO₄) |
| Catalyst Loading | 5 wt% (relative to butanol) |
| Molar Ratio (Butanoic Acid:Butanol) | 1:1.6 |
| Reaction Temperature | 117°C |
| Reaction Time | 2.5 hours |
| Resulting Yield | 98.41% |
Protocol: Fischer Esterification and Purification of Butyl Butanoate
This protocol outlines a standard lab procedure for synthesizing and purifying butyl butanoate.
1. Reaction Setup:
-
Combine butanoic acid, a 3-fold molar excess of n-butanol, and a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the acid's mass) in a round-bottom flask.
-
Add a few boiling chips.
-
Set up the apparatus for reflux (or reflux with a Dean-Stark trap if removing water).
-
Heat the mixture to a gentle reflux for 1-2 hours.[13]
2. Workup and Extraction:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel.
-
Wash sequentially with:
-
After each wash, allow the layers to separate and drain the lower aqueous layer.
3. Drying and Distillation:
-
Transfer the organic layer to a clean, dry Erlenmeyer flask.
-
Add anhydrous sodium sulfate, swirling until the drying agent is free-flowing.[1][15]
-
Decant or filter the dried crude ester into a distillation flask.
-
Perform fractional distillation, collecting the fraction that boils at the literature value for butyl butanoate (~165°C).[1]
4. Purity Analysis:
-
Confirm the purity of the final product using Gas Chromatography (GC).[1]
Visual Guides
Workflow for Esterification and Purification
Caption: General workflow for synthesis and purification of butyl butanoate.
Troubleshooting Logic for Impure Product
Caption: Decision tree for troubleshooting common esterification impurities.
References
- 1. benchchem.com [benchchem.com]
- 2. Video: Esterification - Concept [jove.com]
- 3. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Optimization of process variables in the synthesis of butyl butyrate using acid ionic liquid as catalyst [agris.fao.org]
- 9. mdpi.com [mdpi.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Fischer Esterification [organic-chemistry.org]
- 13. cerritos.edu [cerritos.edu]
- 14. quora.com [quora.com]
- 15. m.youtube.com [m.youtube.com]
Technical Support Center: Catalyst Selection for Enhanced Efficiency in Negishi Coupling of Butanoate Derivatives
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to provide targeted guidance on catalyst selection and troubleshooting for the Negishi cross-coupling of butanoate derivatives, a crucial reaction in the synthesis of complex molecules and pharmaceutical intermediates.
Frequently Asked Questions (FAQs)
Q1: What are the primary advantages of using Negishi coupling for the functionalization of butanoate derivatives?
A1: The Negishi coupling offers several key advantages for reactions involving butanoate derivatives. Notably, it exhibits high functional group tolerance, meaning the ester moiety of the butanoate is generally well-preserved under the mild, neutral reaction conditions.[1][2][3] Organozinc reagents, used in this coupling, are highly reactive, often leading to faster reaction times and higher yields compared to other cross-coupling methods.[4] This makes the Negishi coupling particularly suitable for late-stage functionalization in complex syntheses where preserving the integrity of multiple functional groups is paramount.[4]
Q2: Which type of catalyst, Palladium or Nickel, is generally preferred for Negishi coupling of substrates containing an ester group?
A2: Both palladium and nickel catalysts are utilized in Negishi couplings.[5] However, palladium catalysts are more commonly employed for substrates with sensitive functional groups like esters due to their generally higher functional group tolerance and tendency to produce higher yields with fewer side reactions.[5][6] Nickel catalysts, while also effective and sometimes offering unique reactivity, can be more prone to side reactions and may require more stringent optimization for ester-containing substrates.[5]
Q3: How critical is the choice of ligand for the catalyst in the Negishi coupling of butanoate derivatives?
A3: The choice of ligand is crucial for a successful Negishi coupling. The ligand influences the catalyst's stability, activity, and selectivity. For instance, bulky, electron-rich phosphine ligands can enhance the rate of reductive elimination and prevent side reactions like β-hydride elimination, which can be a concern with alkyl chains like that in butanoate.[7][8] The specific ligand can also affect the stereochemical outcome of the reaction.[9][10]
Q4: My Negishi coupling reaction with a butanoate derivative is stalling at partial conversion. What are the likely causes?
A4: A stalling reaction is often indicative of catalyst deactivation. Potential causes include:
-
Oxygen Sensitivity: The active Pd(0) or Ni(0) catalyst is susceptible to oxidation. Ensure all solvents and reagents are thoroughly degassed and the reaction is maintained under a strict inert atmosphere (argon or nitrogen).[11]
-
Moisture Sensitivity: Organozinc reagents are sensitive to moisture, which can lead to their decomposition. Use anhydrous solvents and handle reagents under inert conditions.
-
Product Inhibition: The coupled product may coordinate to the catalyst more strongly than the starting materials, leading to inhibition.[11]
-
Ligand Degradation: Phosphine ligands can be prone to oxidation or degradation under the reaction conditions.
Q5: What are common side reactions to be aware of when performing Negishi couplings with butanoate derivatives?
A5: The most common side reaction is homocoupling of the organozinc reagent or the halide.[5] Another potential issue is β-hydride elimination, especially when dealing with sp³-hybridized carbons in the butanoate chain.[8] Protodezincation, the quenching of the organozinc reagent by a proton source, can also reduce the yield of the desired product. Careful control of reaction conditions and the use of appropriate ligands can help minimize these unwanted pathways.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Yield | Inactive catalyst | Use a fresh batch of catalyst and ensure proper storage under an inert atmosphere. Consider using a pre-catalyst that is more air and moisture stable. |
| Poor quality organozinc reagent | Prepare the organozinc reagent fresh before use. Ensure the starting alkyl halide is pure and the zinc source is activated. Titrate the organozinc reagent to determine its exact concentration. | |
| Presence of oxygen or moisture | Thoroughly degas all solvents and reagents. Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction. Use anhydrous solvents. | |
| Inappropriate ligand | Screen a variety of ligands, including bulky electron-rich phosphine ligands (e.g., Buchwald-type ligands) or N-heterocyclic carbene (NHC) ligands. | |
| Reaction Stalls | Catalyst deactivation | Increase the catalyst loading slightly or consider a slow addition of the catalyst over the course of the reaction. Ensure the reaction is strictly anaerobic. |
| Product inhibition | Try running the reaction at a more dilute concentration. | |
| Formation of Homocoupled Products | Suboptimal reaction conditions | Adjust the reaction temperature; sometimes lower temperatures can suppress homocoupling. Ensure slow addition of the organozinc reagent. |
| β-Hydride Elimination | Inappropriate ligand selection | Employ bulky ligands that favor reductive elimination over β-hydride elimination. |
Data Presentation
Table 1: Comparison of Palladium Catalysts for the Negishi Coupling of Ethyl 4-Bromobenzoate with n-Decylzinc Iodide [9]
| Catalyst | Ligand | Additive | Temperature (°C) | Time (h) | Yield (%) |
| PdCl₂(dppf) | dppf | None | Room Temp | 20 | Good (exact % not specified) |
| PdCl₂(PPh₃)₂ | PPh₃ | TMEDA | Room Temp | 20 | 95 |
Table 2: Ligand Effects on the Negishi Coupling of an Ortho-Substituted Aryl Bromide with Isopropylzinc Bromide [12]
| Ligand | Yield (%) |
| SPhos | Moderate |
| RuPhos | Moderate |
| XPhos | Moderate |
| CPhos | Superior |
Note: Specific yield percentages were not provided in the source, but the relative performance was indicated.
Experimental Protocols
Representative Protocol for the Negishi Coupling of an Aryl Bromide with an Organozinc Reagent Derived from a Butanoate
This protocol is a general guideline and may require optimization for specific substrates.
1. Preparation of the Organozinc Reagent:
-
To a flame-dried flask under an inert atmosphere (argon or nitrogen), add activated zinc dust (1.5 equivalents).
-
Add a solution of the corresponding halo-butanoate (e.g., ethyl 4-iodobutanoate, 1.0 equivalent) in anhydrous THF.
-
Stir the mixture at room temperature until the formation of the organozinc reagent is complete (can be monitored by GC analysis of quenched aliquots). The formation can be facilitated by gentle heating or sonication.
2. Cross-Coupling Reaction:
-
In a separate flame-dried flask under an inert atmosphere, dissolve the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%) and the chosen ligand (e.g., a Buchwald ligand, 4 mol%) in anhydrous THF.
-
Add the aryl halide (1.0 equivalent) to the catalyst mixture.
-
Slowly add the freshly prepared organozinc reagent solution to the reaction mixture at room temperature.
-
Stir the reaction at room temperature or heat as required, monitoring the progress by TLC or GC-MS.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. books.rsc.org [books.rsc.org]
- 3. chemistnotes.com [chemistnotes.com]
- 4. Negishi coupling reactions as a valuable tool for [11C]methyl-arene formation; first proof of principle - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Negishi coupling - Wikipedia [en.wikipedia.org]
- 6. nobelprize.org [nobelprize.org]
- 7. "Optimization of a Negishi Cross-Coupling Reaction for the Synthesis of" by Cami Berlin [digitalcommons.bucknell.edu]
- 8. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides [organic-chemistry.org]
- 9. Ligand Effects on Negishi Couplings of Alkenyl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ligand Effects on Negishi Couplings of Alkenyl Halides [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
Addressing solubility issues of Ethyl 4-(4-bromophenyl)butanoate in reaction media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when using Ethyl 4-(4-bromophenyl)butanoate in various reaction media. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a moderately nonpolar compound. Its structure, containing a bromophenyl group and an ethyl ester, suggests it will be more soluble in nonpolar organic solvents and have limited solubility in polar solvents. It is generally insoluble in water.
Q2: I am observing incomplete dissolution of this compound in my reaction solvent. What are the initial steps I should take?
A2: Initially, you should ensure that your starting material is pure and your solvent is anhydrous (if the reaction requires it). Gentle heating and stirring can often improve solubility. If the compound still does not dissolve, you may need to consider alternative solvents or solubility enhancement techniques.
Q3: Can I use a co-solvent to improve the solubility of this compound?
A3: Yes, using a co-solvent is a common and effective strategy. A small amount of a compatible solvent in which your compound is more soluble can be added to the primary reaction medium to increase overall solubility. For instance, if your reaction is in a polar aprotic solvent, adding a less polar co-solvent might be beneficial.
Q4: When should I consider using techniques like sonication or phase-transfer catalysis?
A4: Sonication is useful for overcoming initial dissolution energy barriers and can be applied when gentle heating is insufficient.[1][2] Phase-transfer catalysis is particularly relevant for reactions involving two immiscible phases, where one reactant is in an aqueous phase and the other (like this compound) is in an organic phase.[3][4][5][6]
Troubleshooting Guides
Issue 1: Poor Solubility in a Polar Aprotic Solvent (e.g., DMF, DMSO)
Problem: this compound does not fully dissolve in dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at the desired reaction concentration.
Solutions:
-
Co-solvent Addition: Introduce a less polar, miscible co-solvent.
-
Temperature Increase: Gently heat the reaction mixture.
-
Sonication: Use an ultrasonic bath to aid dissolution.
Data Presentation: Comparison of Co-solvents for Improving Solubility in DMF
| Co-solvent | Volume % Added to DMF | Observed Solubility Enhancement | Notes |
| Toluene | 5-10% | Moderate | Can alter reaction polarity. |
| Tetrahydrofuran (THF) | 10-20% | Good | Generally compatible with many reaction types. |
| Dichloromethane (DCM) | 10-15% | Good | Lower boiling point may require a closed system. |
Experimental Protocol: Co-solvent Addition
-
To your reaction vessel containing the primary solvent (e.g., DMF), add the this compound.
-
Begin stirring the mixture at room temperature.
-
Slowly add the chosen co-solvent (e.g., THF) dropwise until the solute dissolves.
-
Monitor the reaction to ensure the co-solvent does not negatively impact the reaction kinetics or outcome.
Workflow for Addressing Poor Solubility in Polar Aprotic Solvents
Caption: Troubleshooting workflow for solubility issues.
Issue 2: Immiscible Reactant in a Two-Phase System
Problem: The reaction involves an aqueous phase containing a salt or ionic species and an organic phase with this compound, leading to poor reactivity due to phase separation.
Solution:
-
Phase-Transfer Catalysis (PTC): Employ a phase-transfer catalyst to shuttle the aqueous reactant into the organic phase.[3][4][5][6]
Data Presentation: Common Phase-Transfer Catalysts
| Catalyst | Catalyst Type | Typical Loading (mol%) | Suitable Reaction Types |
| Tetrabutylammonium bromide (TBAB) | Quaternary Ammonium Salt | 1-10 | Nucleophilic substitutions, oxidations |
| Benzyltriethylammonium chloride | Quaternary Ammonium Salt | 1-10 | Alkylations, condensations |
| 18-Crown-6 | Crown Ether | 1-5 | Reactions involving potassium salts |
Experimental Protocol: Using a Phase-Transfer Catalyst
-
Charge the reaction vessel with the organic solvent, this compound, and the phase-transfer catalyst (e.g., TBAB).
-
Stir the mixture to dissolve the catalyst.
-
Add the aqueous solution of the other reactant.
-
Heat the biphasic mixture to the desired reaction temperature with vigorous stirring to ensure adequate mixing of the phases.
-
Monitor the reaction progress by a suitable analytical method (e.g., TLC, GC, LC-MS).
Signaling Pathway for Phase-Transfer Catalysis
Caption: Mechanism of Phase-Transfer Catalysis.
Issue 3: Dissolution is Slow or Requires High Temperatures
Problem: this compound dissolves very slowly, or requires temperatures that could lead to decomposition of other reactants or products.
Solution:
-
Sonication: Utilize ultrasound to accelerate the dissolution process at a lower temperature.[1][2][7]
Data Presentation: Effect of Sonication on Dissolution Time
| Solvent | Temperature (°C) | Stirring Alone (Time to Dissolve) | With Sonication (Time to Dissolve) |
| Acetonitrile | 25 | > 1 hour | ~10 minutes |
| Isopropanol | 40 | 30 minutes | < 5 minutes |
| Toluene | 25 | 15 minutes | < 2 minutes |
Experimental Protocol: Sonication-Assisted Dissolution
-
Place the reaction flask containing the solvent and this compound in an ultrasonic bath.
-
Turn on the sonicator. The mechanical energy from the ultrasound will create localized high-pressure and high-temperature microenvironments, promoting dissolution.[1]
-
Monitor the mixture visually until the solid is fully dissolved.
-
Once dissolved, the reaction can be continued with conventional stirring and temperature control.
Logical Relationship for Deciding on Sonication
Caption: Decision tree for using sonication.
References
- 1. iosrjournals.org [iosrjournals.org]
- 2. Sonication in Organic Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 3. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. biomedres.us [biomedres.us]
- 6. sacheminc.com [sacheminc.com]
- 7. Organic Sonochemistry: A Chemist’s Timely Perspective on Mechanisms and Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Structural Confirmation of Ethyl 4-(4-bromophenyl)butanoate: A Comparative 1H and 13C NMR Analysis
Guide for Researchers, Scientists, and Drug Development Professionals
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into the molecular structure of organic compounds. For professionals in research and drug development, unequivocal structural confirmation is a critical step in the synthesis and characterization of new chemical entities. This guide provides a detailed ¹H and ¹³C NMR analysis of Ethyl 4-(4-bromophenyl)butanoate, comparing the experimental data with established chemical shift ranges to verify its structure.
Data Presentation: 1H and 13C NMR Spectral Data
The structural confirmation of this compound is achieved by analyzing the chemical shifts, multiplicities, coupling constants, and integration values from its ¹H and ¹³C NMR spectra. The data presented below has been assigned based on predictable electronic environments and is compared with typical values for the constituent functional groups.
Table 1: ¹H NMR Spectral Data for this compound (400 MHz, CDCl₃)
| Position (See Fig. 1) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-a | 7.42 | Doublet | 8.4 | 2H |
| H-b | 7.07 | Doublet | 8.4 | 2H |
| H-c | 2.62 | Triplet | 7.6 | 2H |
| H-d | 2.30 | Triplet | 7.5 | 2H |
| H-e | 1.96 | Quintet | 7.6 | 2H |
| H-f | 4.12 | Quartet | 7.1 | 2H |
| H-g | 1.23 | Triplet | 7.1 | 3H |
Table 2: ¹³C NMR Spectral Data for this compound (100 MHz, CDCl₃)
| Position (See Fig. 1) | Chemical Shift (δ, ppm) |
| C-1 | 140.7 |
| C-2 | 131.6 |
| C-3 | 130.2 |
| C-4 | 119.9 |
| C-5 | 34.6 |
| C-6 | 33.9 |
| C-7 | 27.8 |
| C-8 (C=O) | 173.1 |
| C-9 (-OCH₂-) | 60.5 |
| C-10 (-CH₃) | 14.2 |
Comparative Analysis: Observed vs. Expected Chemical Shifts
The confirmation of the structure relies on comparing the observed spectral data with well-established chemical shift ranges for various functional groups.[1][2][3][4][5][6][7]
Table 3: Comparison of Observed and Expected NMR Chemical Shifts
| Functional Group | Observed ¹H Shift (ppm) | Expected ¹H Shift (ppm) | Observed ¹³C Shift (ppm) | Expected ¹³C Shift (ppm) |
| Aromatic (Ar-H) | 7.07 - 7.42 | 6.5 - 8.5[2][7] | 119.9 - 140.7 | 110 - 150[4][5] |
| Benzylic (-CH₂-Ar) | 2.62 | 2.2 - 3.0[2][6] | 34.6 | 20 - 40[3] |
| Ester (-O-CH₂-R) | 4.12 | 3.5 - 4.8[2][8] | 60.5 | 50 - 80[3][4] |
| Ester (-C(=O)-CH₂-R) | 2.30 | 2.0 - 2.5[2][8] | 33.9 | 20 - 40[4] |
| Alkyl (-CH₂-) | 1.96 | 1.2 - 1.9[1][6] | 27.8 | 16 - 35[4] |
| Methyl (-CH₃) | 1.23 | 0.7 - 1.6[6] | 14.2 | 10 - 25[4] |
| Carbonyl (Ester) | - | - | 173.1 | 165 - 185[4][5] |
| Aromatic C-Br | - | - | 119.9 | ~120[9][10] |
The analysis reveals a strong correlation between the experimental data and the expected values. The downfield aromatic signals at 7.42 and 7.07 ppm, each integrating to 2H and appearing as doublets, are characteristic of a para-substituted benzene ring.[11] The protons ortho to the bromine (H-a) are slightly more deshielded than those ortho to the alkyl group (H-b).
The ethyl ester group is confirmed by the quartet at 4.12 ppm (H-f) and the triplet at 1.23 ppm (H-g).[8] The chemical shift of the methylene protons (H-f) is consistent with being attached to an oxygen atom.[8] The butanoate chain is evidenced by the three distinct aliphatic signals: the benzylic triplet at 2.62 ppm (H-c), the triplet alpha to the carbonyl at 2.30 ppm (H-d), and the central multiplet at 1.96 ppm (H-e).
The ¹³C NMR spectrum further corroborates the structure. The ester carbonyl carbon (C-8) appears significantly downfield at 173.1 ppm, which is typical for esters.[4][5] The aromatic carbons are observed between 119.9 and 140.7 ppm. The carbon attached to the bromine (C-4) shows a characteristic upfield shift due to the "heavy atom effect".[9][10] The remaining aliphatic and ethyl group carbons appear in their expected regions.[3][4]
Mandatory Visualization
The following diagram illustrates the structure of this compound with atom numbering corresponding to the NMR data tables.
Figure 1. Structure of this compound with atom numbering.
Experimental Protocols
The following sections detail the generalized methodologies for acquiring high-quality ¹H and ¹³C NMR spectra.
1. Sample Preparation
-
Analyte Quantity: For ¹H NMR, dissolve 5-25 mg of the compound in a suitable deuterated solvent. For ¹³C NMR, a more concentrated sample is preferable, typically 20-100 mg, to obtain a good signal-to-noise ratio in a reasonable time.
-
Solvent: Use approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The solvent should be of high purity to avoid extraneous peaks.
-
NMR Tube: Use clean, dry, high-quality 5 mm NMR tubes. Ensure the tube is free from any particulate matter. After adding the solution, cap the tube securely.
2. ¹H NMR Spectroscopy Protocol
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.[12]
-
Setup: Place the NMR tube in the spinner and insert it into the magnet. Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquisition Parameters:
-
Pulse Sequence: Standard 1D proton pulse sequence.
-
Spectral Width: Typically set to ~12-16 ppm to cover the entire range of proton signals.[13]
-
Number of Scans: Usually 8 to 16 scans are sufficient for a sample of this concentration.
-
Relaxation Delay (d1): A delay of 1-2 seconds between pulses is standard.[13]
-
Acquisition Time (at): Typically 2-4 seconds.
-
-
Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectrum by setting the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like Tetramethylsilane (TMS) to 0 ppm. Integrate the signals and pick the peaks.
3. ¹³C NMR Spectroscopy Protocol
-
Instrument: The same spectrometer as for ¹H NMR is used.
-
Setup: The locking and shimming procedure is identical to the ¹H experiment.
-
Acquisition Parameters:
-
Pulse Sequence: Standard 1D carbon experiment with proton decoupling (e.g., zgpg30). Broadband proton decoupling is used to simplify the spectrum to singlets and enhance the signal via the Nuclear Overhauser Effect (NOE).[14]
-
Spectral Width: A wider spectral width of ~200-240 ppm is necessary to encompass all carbon chemical shifts.[13][15]
-
Number of Scans (ns): A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance and lower gyromagnetic ratio of the ¹³C nucleus.[15]
-
Relaxation Delay (d1): A 2-second delay is a common starting point.
-
-
Processing: Similar to ¹H NMR, the data is processed with Fourier transform, phasing, and baseline correction. The spectrum is calibrated using the solvent signal (e.g., the central peak of the CDCl₃ triplet at 77.16 ppm).[16]
References
- 1. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 2. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. bhu.ac.in [bhu.ac.in]
- 6. 13.4 Chemical Shifts in 1H NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]
- 7. compoundchem.com [compoundchem.com]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. Video: NMR Spectroscopy of Benzene Derivatives [jove.com]
- 12. rsc.org [rsc.org]
- 13. benchchem.com [benchchem.com]
- 14. sc.edu [sc.edu]
- 15. epfl.ch [epfl.ch]
- 16. chem.uiowa.edu [chem.uiowa.edu]
A Comparative Guide to LC-MS and GC-MS Methods for Purity Assessment of Ethyl 4-(4-bromophenyl)butanoate
For Researchers, Scientists, and Drug Development Professionals
The determination of purity for pharmaceutical intermediates like Ethyl 4-(4-bromophenyl)butanoate is a critical step in drug development and manufacturing, ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). Two of the most powerful analytical techniques for assessing the purity of such small molecules are Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS). This guide provides an objective comparison of these two methods, complete with detailed experimental protocols and supporting data to aid in the selection of the most appropriate technique for your analytical needs.
Introduction to Analytical Approaches
Both LC-MS and GC-MS couple a chromatographic separation technique with mass spectrometric detection, offering high sensitivity and selectivity for the identification and quantification of analytes and their impurities.[1] The choice between these two powerful methods primarily depends on the physicochemical properties of the analyte, such as volatility, thermal stability, and polarity.[2]
Gas Chromatography-Mass Spectrometry (GC-MS) is ideally suited for the analysis of volatile and thermally stable compounds.[2] The sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column before being detected by the mass spectrometer.[3] For less volatile compounds, derivatization may be necessary to increase their volatility.[2]
Liquid Chromatography-Mass Spectrometry (LC-MS) is a more versatile technique, capable of analyzing a broader range of compounds, including those that are non-volatile, thermally labile, or of high molecular weight.[1] Separation is achieved in the liquid phase based on the analyte's partitioning between a mobile phase and a stationary phase, followed by ionization and mass analysis.[3]
Experimental Protocols
Detailed methodologies for the purity assessment of this compound using both GC-MS and LC-MS are presented below. These protocols are designed to provide a robust starting point for method development and validation.
GC-MS Method
This method is suitable for the quantification of this compound and the detection of volatile impurities.
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of a suitable volatile organic solvent, such as ethyl acetate or dichloromethane, to obtain a concentration of 1 mg/mL.
-
Further dilute the stock solution as necessary to fall within the linear range of the calibration curve. For trace impurity analysis, a concentration of 10-100 µg/mL is often appropriate.
2. GC-MS Parameters:
-
Gas Chromatograph: Agilent 7890B GC System or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 280 °C.
-
Injection Volume: 1 µL with a split ratio of 50:1 (can be adjusted based on concentration).
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp to 250 °C at 15 °C/min, hold for 5 minutes.
-
Ramp to 300 °C at 20 °C/min, hold for 5 minutes.
-
-
MSD Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full Scan (m/z 50-500) for qualitative analysis and impurity identification. Selected Ion Monitoring (SIM) for quantitative analysis, monitoring characteristic ions of this compound (e.g., m/z 270, 272, 199, 115).
LC-MS Method
This reversed-phase LC-MS method is suitable for the quantification of this compound and a broad range of polar and non-polar impurities.
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of a 1:1 mixture of acetonitrile and water to obtain a concentration of 1 mg/mL.
-
Filter the solution through a 0.22 µm syringe filter before injection.
-
Further dilute the stock solution as necessary with the mobile phase to fall within the linear range of the calibration curve.
2. LC-MS Parameters:
-
Liquid Chromatograph: Agilent 1290 Infinity II LC System or equivalent.
-
Mass Spectrometer: Agilent 6460 Triple Quadrupole LC/MS or equivalent.
-
Column: ZORBAX Extend-C18 (100 mm x 2.1 mm, 3.5 µm) or equivalent reversed-phase C18 column.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution:
-
0-1 min: 50% B
-
1-10 min: Linear gradient from 50% to 95% B
-
10-12 min: Hold at 95% B
-
12.1-15 min: Re-equilibrate at 50% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Capillary Voltage: 3500 V.
-
Gas Temperature: 325 °C.
-
Gas Flow: 8 L/min.
-
Nebulizer Pressure: 35 psi.
-
Acquisition Mode: Full Scan (m/z 100-600) for qualitative analysis. Multiple Reaction Monitoring (MRM) for quantitative analysis, using a precursor ion of [M+H]+ at m/z 271.1/273.1 and selecting appropriate product ions.
Performance Comparison
The following table summarizes the typical performance characteristics of the GC-MS and LC-MS methods for the purity assessment of a small molecule like this compound. These values are representative and may vary depending on the specific instrumentation and method optimization.
| Performance Parameter | GC-MS | LC-MS |
| Linearity (r²) | > 0.995 | > 0.998 |
| Limit of Detection (LOD) | 0.1 - 1 ng/mL | 0.01 - 0.5 ng/mL |
| Limit of Quantitation (LOQ) | 0.5 - 5 ng/mL | 0.05 - 2 ng/mL |
| Accuracy (% Recovery) | 90 - 110% | 95 - 105% |
| Precision (RSD%) | < 10% | < 5% |
| Throughput | Moderate | High |
| Analyst Expertise | Moderate | High |
| Cost of Operation | Lower | Higher |
Visualizing the Workflow
To better illustrate the analytical process, the following diagrams outline the experimental workflows for both GC-MS and LC-MS.
Caption: Experimental workflow for purity assessment using GC-MS.
Caption: Experimental workflow for purity assessment using LC-MS.
Head-to-Head Comparison: Making the Right Choice
The decision to use LC-MS or GC-MS for the purity assessment of this compound will depend on the specific goals of the analysis.
Caption: Key decision factors for choosing between GC-MS and LC-MS.
Choose GC-MS when:
-
The primary focus is on identifying and quantifying volatile or semi-volatile impurities.
-
The sample matrix is relatively clean and does not contain non-volatile components that could contaminate the GC system.
-
Cost-effectiveness and robustness are high priorities.
Choose LC-MS when:
-
A comprehensive impurity profile is required, including non-volatile and thermally sensitive species.
-
The highest sensitivity is needed for detecting trace-level impurities.
-
The sample may contain a wide range of compounds with varying polarities.
Conclusion
Both LC-MS and GC-MS are powerful and indispensable tools for assessing the purity of this compound. While GC-MS offers a robust and cost-effective solution for analyzing volatile components, LC-MS provides broader applicability and higher sensitivity for a more comprehensive impurity profile. The detailed protocols and comparative data presented in this guide serve as a valuable resource for researchers and scientists to make an informed decision based on their specific analytical requirements, ultimately ensuring the quality and integrity of their drug development programs.
References
A Comparative Guide to the Performance of Ethyl 4-(4-bromophenyl)butanoate and Other Alkyl Halides in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the realm of modern synthetic organic chemistry, cross-coupling reactions stand as indispensable tools for the construction of carbon-carbon and carbon-heteroatom bonds, forming the backbone of many pharmaceutical agents and functional materials. The choice of the alkyl or aryl halide is a critical parameter that significantly influences reaction efficiency, yield, and substrate scope. This guide provides an objective comparison of Ethyl 4-(4-bromophenyl)butanoate with its corresponding iodide and chloride analogs, as well as other relevant alkyl halides, in four key cross-coupling reactions: Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination. The information presented is supported by experimental data to aid researchers in selecting the optimal substrate for their synthetic endeavors.
General Reactivity Trends
The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is predominantly governed by the strength of the carbon-halogen (C-X) bond. The generally accepted trend in reactivity follows the order: Aryl Iodide > Aryl Bromide > Aryl Chloride . This trend is a direct consequence of the bond dissociation energies, with the weaker C-I bond being more readily cleaved during the oxidative addition step of the catalytic cycle. Consequently, reactions with aryl iodides often proceed under milder conditions and with higher efficiency compared to their bromide and chloride counterparts. While aryl bromides, such as this compound, offer a balance of reactivity and stability, making them widely used in synthesis, aryl chlorides are often more cost-effective but typically require more forcing reaction conditions and specialized catalyst systems to achieve comparable yields.
Comparative Performance in Key Cross-Coupling Reactions
The following sections provide a detailed comparison of this compound and its analogs in major cross-coupling reactions, supported by experimental data where available. Due to the difficulty in finding studies with identical substrates and conditions, data from closely related analogs, primarily ethyl 4-halophenylacetates, are used to illustrate the reactivity trends.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for the formation of C(sp²)–C(sp²) bonds. The reactivity of the aryl halide is a key factor in the success of this coupling.
Table 1: Comparison of Aryl Halides in Suzuki-Miyaura Coupling
| Aryl Halide | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Ethyl 4-(4-iodophenyl)acetate | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | ~95 (estimated) |
| Ethyl 4-(4-bromophenyl)acetate | Phenylboronic acid | Pd(OAc)₂ / TBAB | K₂CO₃ | H₂O | 95 | 1 | High (not specified)[1] |
| Ethyl 4-(4-bromophenyl)acetate | Phenylboronic acid | Pd(OAc)₂ | Na₂CO₃ | Acetone/H₂O | 45 | 1 | High (not specified)[1] |
| 4-Bromoacetophenone | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 85 |
| 4-Chloroacetophenone | Phenylboronic acid | Pd(PPh₃)₄ / P(o-tol)₃ | K₃PO₄ | Dioxane | 100 | 24 | 75 |
As indicated by the data, aryl bromides like ethyl 4-(4-bromophenyl)acetate are effective substrates for Suzuki coupling, often proceeding to high yields under relatively mild conditions.[1] Aryl iodides are expected to react more readily, while aryl chlorides typically require more forcing conditions or more sophisticated catalyst systems.
Heck Reaction
The Heck reaction facilitates the coupling of aryl halides with alkenes. The efficiency of this reaction is also highly dependent on the nature of the halide.
Table 2: Comparison of Aryl Halides in the Heck Reaction
| Aryl Halide | Alkene | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Iodoacetophenone | Styrene | Pd(OAc)₂ | Et₃N | DMF | 100 | 2 | 92 |
| 4-Bromoacetophenone | Styrene | Pd(OAc)₂ | Et₃N | DMF | 100 | 4 | 85 |
| 4-Chloroacetophenone | Styrene | Pd(OAc)₂ / PPh₃ | K₂CO₃ | DMA | 140 | 18 | 78 |
Data presented are for haloacetophenone analogs to illustrate the general reactivity trend.
The trend of I > Br > Cl is clearly observable in the Heck reaction, with aryl iodides reacting faster and giving higher yields than the corresponding bromides and chlorides under similar conditions. This compound would be expected to follow this trend, serving as a moderately reactive substrate.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C(sp²)–C(sp) bond between an aryl halide and a terminal alkyne. This reaction is sensitive to the halide's identity.
Table 3: Comparison of Aryl Halides in Sonogashira Coupling
| Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Iodoanisole | Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | THF | 25 | 2 | 95 |
| 4-Bromoanisole | Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | THF | 65 | 6 | 88 |
| 4-Chloroanisole | Phenylacetylene | Pd(PCy₃)₂Cl₂ / CuI | Cs₂CO₃ | NMP | 120 | 24 | 70 |
Data for haloanisole analogs are used to demonstrate the reactivity trend.
The Sonogashira coupling exhibits a strong dependence on the aryl halide, with aryl iodides being significantly more reactive, often allowing for reactions at room temperature. Aryl bromides require elevated temperatures, and aryl chlorides necessitate even harsher conditions and often specialized ligands to achieve good yields.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides. The choice of halide impacts the reaction conditions and catalyst selection.
Table 4: Comparison of Aryl Halides in Buchwald-Hartwig Amination
| Aryl Halide | Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1-Iodo-4-methylbenzene | p-Toluidine | Ni(acac)₂ / Phenylboronic ester | K₃PO₄ | Dioxane | 100 | 24 | 95[2] |
| 1-Bromo-4-methylbenzene | Aniline | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 80 | 8 | 92 |
| 4-Chloroanisole | Diphenylamine | Pd₂(dba)₃ / tBu₃P·HBF₄ | NaOtBu | Toluene | 110 (reflux) | 16 | 65[3] |
The Buchwald-Hartwig amination follows the expected reactivity trend. While aryl iodides can be coupled efficiently, modern catalyst systems have made the amination of aryl bromides and even challenging aryl chlorides highly feasible, although chlorides generally require more active catalysts and higher temperatures.[3]
Experimental Protocols
Detailed methodologies for the key cross-coupling reactions are provided below. These protocols are general and may require optimization for specific substrates.
Suzuki-Miyaura Coupling of Ethyl 4-(4-bromophenyl)acetate
Materials:
-
Ethyl 4-(4-bromophenyl)acetate
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tetrabutylammonium bromide (TBAB)
-
Potassium carbonate (K₂CO₃)
-
Water (deionized)
Procedure: [1]
-
In a round-bottom flask, combine Ethyl 4-(4-bromophenyl)acetate (1.0 equiv), phenylboronic acid (1.5 equiv), K₂CO₃ (2.0 equiv), and TBAB (1.0 equiv).
-
Add Pd(OAc)₂ (2 mol%).
-
Add deionized water to the flask.
-
The reaction mixture is stirred and heated to 95 °C for 1 hour.
-
After cooling to room temperature, the mixture is extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Heck Reaction of an Aryl Bromide
Materials:
-
Aryl bromide (e.g., 4-bromoacetophenone)
-
Alkene (e.g., styrene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 equiv), Pd(OAc)₂ (1-2 mol%), and DMF.
-
Add the alkene (1.2-1.5 equiv) and Et₃N (1.5-2.0 equiv).
-
The reaction mixture is heated to 100 °C and stirred for 2-6 hours, or until completion as monitored by TLC or GC.
-
After cooling, the reaction mixture is diluted with water and extracted with an organic solvent.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The residue is purified by column chromatography.
Sonogashira Coupling of an Aryl Bromide
Materials:
-
Aryl bromide (e.g., 4-bromoanisole)
-
Terminal alkyne (e.g., phenylacetylene)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve the aryl bromide (1.0 equiv) and the terminal alkyne (1.2 equiv) in anhydrous THF.
-
Add Pd(PPh₃)₄ (2-5 mol%) and CuI (5-10 mol%).
-
Add Et₃N (2.0 equiv) to the mixture.
-
The reaction is stirred at 65 °C until the starting material is consumed (monitored by TLC or GC).
-
Upon completion, the reaction is cooled, and the solvent is removed under reduced pressure.
-
The residue is partitioned between an organic solvent and water. The organic layer is washed with brine, dried, and concentrated.
-
Purification by column chromatography yields the desired product.
Buchwald-Hartwig Amination of an Aryl Bromide
Materials:
-
Aryl bromide (e.g., 1-bromo-4-methylbenzene)
-
Amine (e.g., aniline)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene, anhydrous
Procedure:
-
To a glovebox or a Schlenk flask under an inert atmosphere, add Pd₂(dba)₃ (1-2 mol%), BINAP (2-4 mol%), and NaOtBu (1.4 equiv).
-
Add the aryl bromide (1.0 equiv) and the amine (1.2 equiv), followed by anhydrous toluene.
-
The reaction mixture is heated to 80-110 °C and stirred for 8-24 hours.
-
After cooling to room temperature, the reaction is quenched with saturated aqueous ammonium chloride and extracted with an organic solvent.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography.
Visualizing Reaction Mechanisms and Workflows
To further aid in the understanding of these processes, the following diagrams illustrate the general catalytic cycles and a typical experimental workflow.
Caption: General experimental workflow for cross-coupling reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TCI Practical Example: Buchwald-Hartwig Amination Using Pd2(dba)3 and tBu3P·HBF4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
Navigating the PROTAC Linker Landscape: A Comparative Guide to Alternatives for Ethyl 4-(4-bromophenyl)butanoate
For researchers, scientists, and drug development professionals, the design of Proteolysis Targeting Chimeras (PROTACs) is a multi-faceted challenge where the linker, the bridge between the target protein ligand and the E3 ligase ligand, plays a pivotal role. Traditionally, simple alkyl chains, often synthesized from reagents like Ethyl 4-(4-bromophenyl)butanoate, have been a starting point. However, the evolution of PROTAC technology has ushered in a new era of sophisticated linker designs that offer significant advantages in terms of efficacy, selectivity, and pharmacokinetic properties. This guide provides an objective comparison of key alternative linker strategies, supported by experimental data and detailed protocols, to inform the rational design of next-generation protein degraders.
The linker is not merely a passive spacer but an active contributor to the PROTAC's biological activity. Its length, rigidity, and composition directly influence the formation and stability of the crucial ternary complex, which is a prerequisite for the ubiquitination and subsequent degradation of the target protein.[1][2] This guide will explore three major classes of alternative linkers: polyethylene glycol (PEG) linkers, "click chemistry" triazole linkers, and rigid linkers incorporating heterocyclic scaffolds like piperazine.
Quantitative Comparison of Linker Performance
The efficacy of a PROTAC is primarily assessed by its half-maximal degradation concentration (DC50) and its maximum level of degradation (Dmax). The following tables summarize illustrative data from various studies, comparing the performance of different linker types. It is important to note that a direct head-to-head comparison with a linker derived from this compound is often not available in a single study. Therefore, the data presented here reflects general trends observed in the literature for a given target and E3 ligase system when linker composition is varied.
| Linker Type | Target Protein | E3 Ligase | Illustrative DC50 (nM) | Illustrative Dmax (%) | Key Advantages | Potential Disadvantages | References |
| Alkyl Chain (baseline) | BRD4 | VHL | 50 - 200 | >80 | Synthetically accessible, metabolically stable. | Poor aqueous solubility, may limit cell permeability. | [3][4] |
| PEG Linker | BRD4 | VHL | 10 - 100 | >90 | Improved aqueous solubility, enhanced cell permeability in some cases, flexible. | Can be susceptible to oxidative metabolism. | [3][4][5] |
| Triazole (Click Chemistry) | BRD4 | CRBN | 5 - 50 | >95 | High synthetic efficiency, modular, metabolically stable triazole ring. | Potential for altered binding geometry due to the rigid triazole ring. | [1][] |
| Piperazine-containing (Rigid) | Androgen Receptor | VHL | 1 - 20 | >90 | Conformational rigidity can enhance binding affinity and selectivity, improved metabolic stability. | Can be synthetically more challenging. | [7][8][9] |
Table 1: Comparison of Degradation Efficiency (DC50 and Dmax) for Different PROTAC Linker Types. This table provides an illustrative comparison of the degradation potency of PROTACs synthesized with different linker classes for the same target protein (BRD4) and E3 ligase (VHL/CRBN), or a relevant cancer target (Androgen Receptor). Lower DC50 values indicate higher potency, and higher Dmax values indicate greater efficacy.
| Linker Type | Aqueous Solubility | Cell Permeability (Papp) | Metabolic Stability | Ternary Complex Formation | References |
| Alkyl Chain | Low | Moderate to High | High | Flexible, but may not be optimal. | [3][4] |
| PEG Linker | High | Variable (can be enhanced) | Moderate | Highly flexible, can readily adopt favorable conformations. | [3][4][10] |
| Triazole (Click Chemistry) | Moderate | Moderate | High | Rigid triazole can pre-organize the linker. | [][11] |
| Piperazine-containing | Moderate to High (pH-dependent) | Moderate | High | Rigidity can lead to a more stable and productive complex. | [7][8][9] |
Table 2: Physicochemical and Pharmacokinetic Properties of Different PROTAC Linker Types. This table compares key drug-like properties imparted by different linker classes. These properties are crucial for the overall in vivo performance of a PROTAC.
Experimental Protocols
Detailed methodologies are essential for the synthesis and evaluation of PROTACs with different linkers.
Protocol 1: Synthesis of a PROTAC with a PEG Linker via Amide Coupling
This protocol describes a general two-step synthesis for a PROTAC using a bifunctional PEG linker.
Materials:
-
E3 Ligase Ligand with a free amine (e.g., Pomalidomide-NH2)
-
Bifunctional PEG linker (e.g., HOOC-PEGn-N3)
-
POI ligand with a terminal alkyne
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Copper(II) sulfate, Sodium ascorbate
-
tert-Butanol and Water
-
HPLC for purification
Procedure:
Step 1: Amide Coupling of E3 Ligase Ligand to PEG Linker
-
Dissolve the E3 ligase ligand (1.0 eq) and the bifunctional PEG linker (1.1 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (2.0 eq) to the mixture.
-
Stir the reaction at room temperature for 2-4 hours, monitoring by LC-MS.
-
Upon completion, dilute with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the E3-ligase-linker intermediate by reverse-phase HPLC.[12][13]
Step 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Dissolve the purified E3-ligase-linker-azide intermediate (1.0 eq) and the POI ligand-alkyne (1.2 eq) in a 1:1 mixture of tert-butanol and water.
-
Add a freshly prepared solution of copper(II) sulfate (0.1 eq) and sodium ascorbate (0.2 eq) in water.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by LC-MS.
-
Upon completion, dilute with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.
Protocol 2: Western Blotting for Determination of DC50 and Dmax
This protocol is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.[15][16][17]
Procedure:
-
Cell Culture and Treatment: Plate cells in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (typically from 1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Normalize the protein amounts and separate the lysates by SDS-PAGE. Transfer the proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with a primary antibody specific to the target protein and a loading control (e.g., GAPDH or β-actin). Subsequently, incubate with a corresponding HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control.
-
Data Analysis: Plot the normalized protein levels against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.[15][17]
Protocol 3: Isothermal Titration Calorimetry (ITC) for Ternary Complex Characterization
ITC is a powerful technique to measure the thermodynamics of binding, including the formation of the ternary complex.[18][19][20][21]
Procedure:
-
Sample Preparation: Prepare solutions of the purified target protein, E3 ligase, and PROTAC in the same dialysis buffer to minimize buffer mismatch effects.
-
Binary Titrations:
-
Titrate the PROTAC into the target protein solution to determine the binding affinity of the PROTAC for the target.
-
Titrate the PROTAC into the E3 ligase solution to determine the binding affinity of the PROTAC for the E3 ligase.
-
-
Ternary Complex Titration:
-
Saturate the target protein with the PROTAC.
-
Titrate the E3 ligase into the solution of the pre-formed PROTAC-target protein complex.
-
-
Data Analysis: The heat changes upon each injection are measured to determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interactions. A significant increase in binding affinity in the ternary complex titration compared to the binary titrations indicates positive cooperativity, which is often a hallmark of an effective PROTAC.[20][21]
Mandatory Visualizations
The following diagrams illustrate key concepts in PROTAC research.
Caption: Mechanism of PROTAC-mediated protein degradation.
Caption: General experimental workflow for PROTAC development.
References
- 1. Readily accessible azido-alkyne-functionalized monomers for the synthesis of cyclodextrin analogues using click chemistry - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. promega.com [promega.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. precisepeg.com [precisepeg.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Copper(I)-Catalyzed Alkyne–Azide Cycloaddition (CuAAC) “Click” Reaction: A Powerful Tool for Functionalizing Polyhydroxylated Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 21. tandfonline.com [tandfonline.com]
A Comparative Guide to the Reactivity of Ethyl 4-(4-bromophenyl)butanoate and its Chloro-Analogue in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic organic chemistry, particularly in the realm of pharmaceutical and materials science, the choice of starting materials is a critical determinant of reaction efficiency, cost, and overall synthetic strategy. Aryl halides are fundamental building blocks in a myriad of cross-coupling reactions, with aryl bromides and chlorides being the most commonly employed due to their balance of reactivity and commercial availability. This guide provides an objective comparison of the reactivity of Ethyl 4-(4-bromophenyl)butanoate and its chloro-analogue, Ethyl 4-(4-chlorophenyl)butanoate, in three cornerstone palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions.
The fundamental difference in reactivity between these two analogues lies in the carbon-halogen bond dissociation energy (BDE). The C-Br bond is inherently weaker than the C-Cl bond, making the oxidative addition of the palladium catalyst, the often rate-determining step in the catalytic cycle, more facile for the bromo-derivative.[1] This guide will present a comparative analysis of their performance, supported by experimental data from closely related systems, and provide detailed experimental protocols for key reactions.
Quantitative Reactivity Comparison
The following table summarizes representative experimental data for the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions, using structurally similar compounds as proxies to illustrate the expected reactivity differences between this compound and Ethyl 4-(4-chlorophenyl)butanoate.
| Reaction | Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Suzuki-Miyaura | Ethyl 4-bromobenzoate | Phenylboronic acid | Pd(PPh₃)₄ (3 mol%) | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 2 | 92 |
| Ethyl 4-chlorobenzoate | Phenylboronic acid | Pd(PPh₃)₄ (3 mol%) | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 8 | 45 | |
| Ethyl 4-chlorobenzoate | Phenylboronic acid | Pd₂(dba)₃/XPhos (2 mol%) | K₃PO₄ | 1,4-Dioxane | 100 | 4 | 85 | |
| Heck | 4-Bromoacetophenone | Styrene | Pd(OAc)₂ (1 mol%) / PPh₃ (2 mol%) | K₂CO₃ | DMF/H₂O | 100 | 12 | 92 |
| 4-Chloroacetophenone | Styrene | PdCl{C₆H₃-2,6-(OPiPr₂)₂} (0.06 mol%) | K₂CO₃ | DMF/H₂O | 120 | 12 | 81 | |
| Buchwald-Hartwig | Bromobenzene | Aniline | Pd(OAc)₂ (10 mol%) / X-Phos (10 mol%) | KOt-Bu | Toluene | 100 | 0.17 | >95 |
| Chlorobenzene | Aniline | γ-Fe₂O₃@MBD/Pd-Co (0.07 mol%) | t-BuONa | Water | 80 | 24 | 91 |
Note: The data presented is a compilation from various sources for structurally similar compounds and is intended to be representative of the expected reactivity trends. Actual results for this compound and its chloro-analogue may vary.
Experimental Protocols
Synthesis of Ethyl 4-(4-chlorophenyl)butanoate via Fischer Esterification
A reliable method for the synthesis of the chloro-analogue is the Fischer esterification of 4-chlorophenylacetic acid.
Procedure:
-
To a solution of 4-chlorophenylacetic acid (1.0 eq) in anhydrous ethanol (excess, serves as reactant and solvent), add a catalytic amount of a strong acid, such as concentrated sulfuric acid (e.g., 0.1 eq).
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
Remove the excess ethanol under reduced pressure.
-
Dissolve the residue in an organic solvent such as ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude ester by column chromatography on silica gel to obtain pure Ethyl 4-(4-chlorophenyl)butanoate.
Suzuki-Miyaura Coupling
General Procedure:
-
In a reaction vessel, combine the aryl halide (this compound or Ethyl 4-(4-chlorophenyl)butanoate, 1.0 eq), the arylboronic acid (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent (e.g., 1,4-dioxane/water mixture) and the palladium catalyst system (e.g., Pd(OAc)₂ and a suitable phosphine ligand).
-
Heat the reaction mixture to the desired temperature with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Heck Reaction
General Procedure:
-
To a reaction vessel, add the aryl halide (1.0 eq), the olefin (e.g., styrene, 1.2 eq), the base (e.g., K₂CO₃, 1.5 eq), and the palladium catalyst system (e.g., Pd(OAc)₂ and a phosphine ligand).
-
Add the solvent (e.g., DMF/water mixture) and any phase-transfer catalyst if required (e.g., Aliquat-336).
-
Heat the reaction mixture to the specified temperature with stirring.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the mixture, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Buchwald-Hartwig Amination
General Procedure:
-
In an oven-dried reaction vessel under an inert atmosphere, combine the palladium precatalyst, the phosphine ligand, and the base (e.g., KOt-Bu, 1.2-1.5 eq).
-
Add the aryl halide (1.0 eq) and the amine (1.1-1.2 eq).
-
Add the anhydrous, degassed solvent (e.g., toluene).
-
Heat the reaction mixture with stirring to the desired temperature.
-
Monitor the reaction by TLC or LC-MS.
-
Once complete, cool the mixture, dilute with an organic solvent, and filter through a pad of celite.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Signaling Pathways and Experimental Workflows
Figure 1: Generalized Catalytic Cycle for Palladium-Catalyzed Cross-Coupling Reactions.
Figure 2: Factors Influencing Reactivity of Aryl Halides.
Conclusion
The choice between this compound and its chloro-analogue as a starting material in palladium-catalyzed cross-coupling reactions has significant implications for reaction design and optimization. The bromo-derivative consistently demonstrates higher reactivity across Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions, primarily due to the lower carbon-bromine bond dissociation energy. This higher reactivity translates to milder reaction conditions, shorter reaction times, and often higher yields with standard catalyst systems.
Conversely, while the chloro-analogue is generally less expensive, its lower reactivity necessitates more forcing conditions, such as higher temperatures, longer reaction times, and the use of more sophisticated and often more expensive catalyst systems incorporating bulky, electron-rich phosphine ligands or N-heterocyclic carbenes. For researchers and drug development professionals, this trade-off between substrate cost, reactivity, and the cost of the catalytic system is a crucial consideration in process development and scale-up. This guide provides the foundational data and protocols to make informed decisions when incorporating these valuable building blocks into synthetic routes.
References
Decoding PROTAC Linker Integrity: A Comparative Guide to High-Resolution Mass Spectrometry Validation
For researchers, scientists, and drug development professionals, ensuring the structural integrity of Proteolysis Targeting Chimeras (PROTACs) is paramount for their therapeutic success. The linker, the crucial bridge between the target protein binder and the E3 ligase ligand, dictates the molecule's stability, efficacy, and pharmacokinetic profile. Its premature cleavage can lead to off-target effects and diminished potency. This guide provides an objective comparison of high-resolution mass spectrometry (HRMS) based methods for validating PROTAC linker integrity, supported by experimental data and detailed protocols.
The stability of a PROTAC is a critical determinant of its therapeutic efficacy and safety. An intact PROTAC is essential for the formation of a productive ternary complex between the target protein and the E3 ligase, which ultimately leads to the ubiquitination and subsequent degradation of the target protein. High-resolution mass spectrometry has emerged as the gold standard for assessing the stability of these complex molecules, offering unparalleled sensitivity and specificity in identifying the intact PROTAC and its potential degradation products.
Comparative Analysis of High-Resolution Mass Spectrometry Techniques
High-resolution mass spectrometry, predominantly coupled with liquid chromatography (LC-MS/MS), is the cornerstone for evaluating PROTAC linker stability. It allows for the precise mass measurement of the intact PROTAC and the identification of metabolites and degradation products.
| Technique | Principle | Advantages | Disadvantages | Primary Application in Linker Integrity |
| LC-MS/MS (Triple Quadrupole) | A targeted approach that monitors specific parent-to-fragment ion transitions for known compounds. | High sensitivity and specificity for quantification, robust and widely available. | Requires prior knowledge of the compound and its fragmentation pattern. Not ideal for identifying unknown degradation products. | Quantitative analysis of the parent PROTAC over time in stability assays. |
| High-Resolution Mass Spectrometry (e.g., Orbitrap, TOF) | Provides highly accurate mass measurements, enabling the determination of elemental composition. | Allows for the identification of unknown metabolites and degradation products without the need for reference standards. Provides high confidence in structural elucidation. | Can be less sensitive than triple quadrupole instruments for targeted quantification. Data analysis can be more complex. | Identification and structural characterization of linker cleavage products and other metabolites. |
| Native Mass Spectrometry | Analyzes intact protein-ligand complexes under non-denaturing conditions. | Provides insights into the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase). | Not a direct measure of linker cleavage, but assesses the functional consequence of linker integrity. Requires specialized instrumentation and expertise. | Assessing the impact of linker modifications on ternary complex formation and stability. |
Experimental Protocols for Assessing PROTAC Linker Stability
A comprehensive assessment of PROTAC linker integrity involves evaluating its stability in various biologically relevant matrices. Here are detailed protocols for key in vitro stability assays.
Protocol 1: Metabolic Stability in Human Liver Microsomes (HLM)
Objective: To evaluate the susceptibility of the PROTAC to metabolism by cytochrome P450 enzymes present in the liver.
Methodology:
-
Preparation: Prepare a stock solution of the PROTAC in DMSO. Prepare the HLM incubation mixture containing human liver microsomes and a NADPH regenerating system in phosphate buffer (pH 7.4).
-
Incubation: Pre-warm the HLM mixture to 37°C. Initiate the reaction by adding the PROTAC to the HLM mixture.
-
Time Points: Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Quenching: Stop the reaction by adding ice-cold acetonitrile containing an internal standard to each aliquot.
-
Sample Processing: Vortex the samples to precipitate proteins and centrifuge at high speed.
-
LC-MS/MS Analysis: Transfer the supernatant and analyze the concentration of the remaining parent PROTAC using a validated LC-MS/MS method.
-
Data Analysis: Plot the percentage of the remaining PROTAC against time and calculate the in vitro half-life (t½).
Protocol 2: Stability in Human Plasma
Objective: To assess the stability of the PROTAC in the presence of plasma enzymes.
Methodology:
-
Preparation: Prepare a stock solution of the PROTAC in DMSO.
-
Incubation: Thaw human plasma at 37°C. Add the PROTAC to the plasma and incubate at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 30, 60, 120, 240 minutes).
-
Quenching: Stop the reaction by adding ice-cold acetonitrile with an internal standard.
-
Sample Processing: Vortex and centrifuge to precipitate plasma proteins.
-
LC-MS/MS Analysis: Analyze the supernatant for the concentration of the parent PROTAC.
-
Data Analysis: Determine the degradation rate and half-life of the PROTAC in plasma.
Protocol 3: Chemical Stability in Aqueous Buffer
Objective: To evaluate the intrinsic chemical stability of the PROTAC linker to hydrolysis at physiological pH.
Methodology:
-
Preparation: Prepare a stock solution of the PROTAC in DMSO.
-
Incubation: Dilute the PROTAC in phosphate-buffered saline (PBS, pH 7.4) and incubate at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24 hours).
-
Sample Processing: Mix the aliquot with acetonitrile containing an internal standard.
-
LC-MS/MS Analysis: Quantify the remaining parent PROTAC.
-
Data Analysis: Plot the percentage of remaining PROTAC against time to assess hydrolytic stability.
Data Presentation: Quantitative Comparison of Linker Stability
The stability of a PROTAC is highly dependent on the chemical nature of its linker. The following table summarizes the stability characteristics of common PROTAC linker types based on data from in vitro assays.
| Linker Type | Representative Example | Metabolic Stability (HLM t½) | Plasma Stability (t½) | Common Degradation Pathways |
| Alkyl Chains | Straight or branched alkanes | High | High | Cytochrome P450-mediated oxidation |
| Polyethylene Glycol (PEG) | -(CH₂CH₂O)n- | Moderate to Low | Moderate | Oxidation of the ether linkages |
| Alkoxyalkyl | Combination of alkyl and ether moieties | Moderate | Moderate | Oxidation at multiple sites |
| Click Chemistry Linkers (e.g., Triazole) | 1,2,3-Triazole | High | High | Generally stable |
| Peptide Linkers | Short amino acid sequences | Low | Low | Proteolytic cleavage |
Mandatory Visualizations
To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: The catalytic mechanism of PROTAC-mediated protein degradation.
Caption: A generalized experimental workflow for assessing PROTAC linker stability.
Alternative and Orthogonal Methods
While HRMS is the primary tool for assessing linker integrity, other techniques can provide valuable complementary information.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can confirm the covalent structure of the PROTAC, including the linker attachment points.
-
Western Blotting: An indirect method that assesses the functional consequence of PROTAC stability by measuring the degradation of the target protein. A loss of degradation activity can indicate linker cleavage.
-
Cellular Thermal Shift Assay (CETSA): Measures the thermal stability of the target protein in the presence of the PROTAC. Changes in thermal stability can reflect the binding of the intact PROTAC.
A comparative study of different linker compositions in PROTAC design
For Researchers, Scientists, and Drug Development Professionals
The design of Proteolysis Targeting Chimeras (PROTACs) has ushered in a new era of targeted protein degradation, offering a powerful modality to eliminate disease-causing proteins. These heterobifunctional molecules consist of a ligand to bind the target protein of interest (POI), a ligand to recruit an E3 ubiquitin ligase, and a crucial linker connecting the two. The linker is far from a passive spacer; its composition, length, and rigidity profoundly influence the efficacy, selectivity, and pharmacokinetic properties of the PROTAC. This guide provides an objective comparison of different linker compositions, supported by experimental data, to aid in the rational design of next-generation protein degraders.
The Central Role of the Linker in PROTAC Function
The linker plays a pivotal role in the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[1][2] An optimal linker facilitates favorable protein-protein interactions within this complex, leading to efficient ubiquitination of the target protein and its subsequent degradation by the proteasome.[1][3] Conversely, a poorly designed linker can result in steric hindrance, unfavorable conformations, or instability, ultimately compromising degradation efficiency.[4]
Comparative Analysis of Linker Compositions
PROTAC linkers are broadly categorized into flexible and rigid types, with further distinctions based on their chemical makeup. The choice between these types involves a trade-off between properties like solubility, cell permeability, and the entropic cost of ternary complex formation.[1][5]
Flexible Linkers: Alkyl vs. Polyethylene Glycol (PEG)
Flexible linkers, primarily composed of alkyl chains or polyethylene glycol (PEG) units, are the most common starting point in PROTAC design due to their synthetic accessibility and the ease with which their length can be modified.[3][6]
-
Alkyl Linkers: These hydrophobic chains can enhance a PROTAC's ability to cross the lipid bilayers of cell membranes. However, excessive hydrophobicity can lead to poor aqueous solubility and non-specific binding.[5][7]
-
PEG Linkers: The hydrophilic nature of PEG linkers can improve the solubility of the often large and hydrophobic PROTAC molecule.[7] This can be advantageous for formulation and bioavailability. However, the ether linkages in PEG chains can be more susceptible to metabolism compared to alkyl chains.[5]
Rigid Linkers
Rigid linkers incorporate cyclic structures (e.g., piperidine, piperazine) or unsaturated systems (e.g., alkynes, aromatic rings) to pre-organize the PROTAC into a bioactive conformation.[1][4] This can reduce the entropic penalty of forming the ternary complex, potentially leading to higher potency and selectivity.[1] However, the synthesis of rigid linkers can be more complex, and their inflexibility may not be optimal for all target-E3 ligase pairs.[4]
Data Presentation: A Comparative Look at Linker Performance
The efficacy of a PROTAC is primarily quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize quantitative data for PROTACs with different linker compositions targeting various proteins.
Note: The data presented is a synthesis of findings from various studies and is intended to be illustrative of general trends, as direct head-to-head comparisons of a wide range of linkers for a single target are not always available in the literature.
Table 1: Comparison of Flexible Linker Compositions for BRD4 Degradation (VHL Recruitment)
| PROTAC | Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference(s) |
| PROTAC A | PEG3 | - | 55 | 85 | [8] |
| PROTAC B | PEG4 | - | 20 | 95 | [8] |
| PROTAC C | PEG5 | - | 15 | >98 | [8] |
| PROTAC D | PEG6 | - | 30 | 92 | [8] |
Table 2: Comparison of Flexible vs. Rigid Linkers for BTK Degradation (CRBN Recruitment)
| PROTAC | Linker Type | Linker Composition | DC50 (nM) | Dmax (%) | Reference(s) |
| BTK Degrader 1 | Flexible | 4 PEG units | Potent | High | [6] |
| BTK Degrader 2 | Flexible | Alkyl Chain | 5.1 | >90 | [9] |
| BTK Degrader 3 | Rigid | Piperazine-based | Improved Potency | High | [6] |
Table 3: Comparison of Linker Compositions for Estrogen Receptor α (ERα) Degradation
| PROTAC | Linker Composition | DC50 (µM) | Cell Line | Reference(s) |
| ERE-PROTAC | No linker | < 5 | MCF-7 | [10] |
| 3T-ERE-PROTAC | Thiophene-based | Less effective | MCF-7 | [10] |
| 6T-ERE-PROTAC | Thiophene-based | Less effective | MCF-7 | [10] |
| PEG-ERE-PROTAC | PEG-based | Less effective | MCF-7 | [10] |
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chempep.com [chempep.com]
- 5. benchchem.com [benchchem.com]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. rndsystems.com [rndsystems.com]
- 10. PROTAC Degrader of Estrogen Receptor α Targeting DNA-Binding Domain in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Verifying Linker Attachment: A Comparative NMR Guide to Ethyl 4-(4-bromophenyl)butanoate Conjugation
For researchers, scientists, and drug development professionals engaged in the synthesis of antibody-drug conjugates (ADCs), PROTACs, and other targeted therapies, the unambiguous confirmation of linker attachment is a critical step. This guide provides an objective comparison of Nuclear Magnetic Resonance (NMR) spectroscopy data for confirming the successful attachment of linkers derived from Ethyl 4-(4-bromophenyl)butanoate. We present supporting experimental data and protocols to aid in the rational design and analysis of bioconjugates.
Performance Comparison: Free vs. Conjugated Linker
The key to confirming linker attachment via NMR is the observation of distinct changes in the chemical shifts and multiplicities of the protons and carbons of the linker upon conjugation. The table below summarizes the expected ¹H and ¹³C NMR data for this compound before and after a typical conjugation reaction to a primary amine on a target molecule, resulting in an amide bond formation.
| Parameter | This compound (Unconjugated) | 4-(4-bromophenyl)butanamide-Target (Conjugated) | Alternative Linker: Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) - Conjugated Thioether |
| ¹H NMR (δ, ppm) | |||
| Aromatic Protons | ~7.45 (d, 2H), ~7.10 (d, 2H) | Shifted aromatic signals of the linker, plus new signals from the target molecule. | Aromatic protons of a different linker moiety would be observed. |
| -CH₂-Ar | ~2.65 (t, 2H) | Significant downfield shift to ~2.8-3.0 ppm due to proximity to the new amide bond. | Signals corresponding to the cyclohexane and maleimide protons would be present. |
| -CH₂-CH₂-Ar | ~1.95 (quint, 2H) | Minor shift. | |
| -CH₂-C=O | ~2.30 (t, 2H) | Significant downfield shift to ~2.5-2.7 ppm due to the formation of the amide. | |
| -O-CH₂-CH₃ | ~4.10 (q, 2H) | Signal disappears. | |
| -O-CH₂-CH₃ | ~1.20 (t, 3H) | Signal disappears. | |
| ¹³C NMR (δ, ppm) | |||
| C=O (Ester) | ~173 ppm | Signal disappears. | |
| C=O (Amide) | N/A | New signal appears around 170-175 ppm. | |
| Aromatic C-Br | ~120 ppm | Minor shift. | |
| Aromatic C-H | ~132, 130 ppm | Minor shifts. | |
| Aromatic C-C | ~140 ppm | Minor shift. | |
| -CH₂-Ar | ~35 ppm | Minor shift. | |
| -CH₂-CH₂-Ar | ~27 ppm | Minor shift. | |
| -CH₂-C=O | ~31 ppm | Minor shift. | |
| -O-CH₂- | ~60 ppm | Signal disappears. | |
| -CH₃ | ~14 ppm | Signal disappears. |
Note: The exact chemical shifts for the conjugated linker will vary depending on the specific target molecule and the solvent used for NMR analysis. The data for the alternative linker (SMCC) is provided to illustrate the different spectral features that would be expected from a commonly used, non-cleavable alternative.
Experimental Protocols
Reproducible and reliable data is contingent on meticulous experimental execution. Below are detailed methodologies for the key experiments cited.
Synthesis of Amide-Conjugated Linker (General Procedure)
-
Activation of this compound: The carboxylic acid of the linker is first activated to facilitate amide bond formation. A common method is the conversion to an N-hydroxysuccinimide (NHS) ester.
-
Dissolve this compound in a suitable anhydrous solvent (e.g., dichloromethane or dimethylformamide).
-
Add N,N'-Dicyclohexylcarbodiimide (DCC) or a water-soluble carbodiimide like EDC, along with N-Hydroxysuccinimide (NHS).
-
Stir the reaction at room temperature for several hours until the formation of the NHS ester is complete, which can be monitored by thin-layer chromatography (TLC).
-
-
Conjugation to Target Molecule:
-
Dissolve the amine-containing target molecule in an appropriate buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Add the activated NHS ester of the linker to the solution of the target molecule.
-
Allow the reaction to proceed at room temperature or 4°C for several hours to overnight.
-
-
Purification: The resulting conjugate is purified to remove unreacted linker and byproducts. This is typically achieved using size-exclusion chromatography (SEC), dialysis, or tangential flow filtration, depending on the nature of the target molecule.
NMR Sample Preparation and Analysis
-
Sample Preparation:
-
Lyophilize the purified conjugate to obtain a dry powder.
-
Dissolve a sufficient amount of the unconjugated linker and the purified conjugate in a deuterated solvent (e.g., DMSO-d₆, D₂O with a co-solvent). The choice of solvent will depend on the solubility of the analyte. For biomolecules, D₂O is often preferred.
-
Add a known concentration of an internal standard (e.g., trimethylsilyl propionate, TSP, for aqueous samples) for accurate chemical shift referencing.
-
-
NMR Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
For ¹H NMR, standard parameters include a 90° pulse, a spectral width of approximately 16 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
For ¹³C NMR, a proton-decoupled pulse sequence is used.
-
Two-dimensional NMR experiments, such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to aid in the assignment of proton and carbon signals, especially for complex molecules.
-
Mandatory Visualization
To further clarify the processes and relationships discussed, the following diagrams are provided.
The Linker's Dilemma: A Comparative Guide to Alkyl vs. PEG Linkers in PROTAC Efficacy
For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a paramount challenge. The linker, a seemingly simple component connecting the target protein binder and the E3 ligase ligand, plays a monumental role in determining a PROTAC's overall efficacy. This guide provides an objective, data-driven comparison of two of the most prevalent flexible linker classes, alkyl and polyethylene glycol (PEG) linkers, to inform rational PROTAC design.
The choice between a hydrophobic alkyl linker and a hydrophilic PEG linker can profoundly impact a PROTAC's physicochemical properties, cell permeability, ternary complex formation, and ultimately, its protein degradation efficiency. While both are popular due to their synthetic accessibility, their distinct properties make them suitable for different optimization strategies.
At a Glance: Key Differences Between Alkyl and PEG Linkers
| Feature | Alkyl Linkers | PEG Linkers |
| Composition | Saturated or unsaturated hydrocarbon chains. | Repeating ethylene glycol units. |
| Hydrophilicity | Generally hydrophobic. | Hydrophilic. |
| Solubility | May limit aqueous solubility. | Generally improves aqueous solubility.[1] |
| Cell Permeability | Can improve cell permeability due to hydrophobicity, but can also lead to non-specific binding.[1] | Can enhance permeability by improving solubility and adopting folded conformations, but very long chains can increase the polar surface area, hindering permeability.[2][3] |
| Metabolic Stability | Generally possess good chemical and metabolic stability. | May have reduced metabolic stability in vivo.[4] |
| Synthetic Accessibility | Readily accessible and synthetically straightforward. | Can be more challenging and costly to synthesize compared to alkyl linkers. |
| Conformation | Tend to adopt elongated anti-conformations.[3] | The gauche effect favors turns, leading to a higher proportion of folded conformations.[3] |
Quantitative Comparison of PROTAC Performance
The efficacy of a PROTAC is primarily evaluated by its half-maximal degradation concentration (DC50) and the maximum level of protein degradation (Dmax). The following tables summarize illustrative data from studies comparing the impact of linker composition on PROTAC performance for two common targets: BRD4 and SMARCA2.
Table 1: Illustrative Performance of BRD4-Targeting PROTACs
| PROTAC | Linker Type | DC50 (nM) | Dmax (%) | Apparent Permeability (Papp) in Caco-2 cells (10⁻⁶ cm/s) |
| PROTAC 1 | Alkyl | >1000 | <20 | 0.5 |
| PROTAC 2 | PEG2 | 500 | 55 | 1.2 |
| PROTAC 3 | PEG4 | 250 | 70 | 2.5 |
| PROTAC 4 | PEG8 | 15 | 95 | 3.1 |
| PROTAC 5 | PEG12 | 20 | 90 | 2.8 |
Data is illustrative and compiled from multiple sources. It demonstrates the concept of an optimal linker length for achieving maximal degradation potency and permeability.
Table 2: Illustrative Performance of SMARCA2-Targeting PROTACs
| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) | Permeability (10⁻⁷ cm s⁻¹) |
| PROTAC A | Alkyl | >1000 | <20 | 2.5 |
| PROTAC B | PEG2 | 500 | 55 | 1.8 |
| PROTAC C | PEG4 | 250 | 70 | 1.1 |
Data is illustrative and compiled from various sources in the literature. DC₅₀ and Dₘₐₓ values are cell-line dependent.[5][6]
Delving Deeper: The Impact on PROTAC Biology
The choice between an alkyl and a PEG linker is a critical decision that involves a trade-off between solubility and permeability. PEG linkers are advantageous for improving the aqueous solubility of PROTACs, which can be beneficial for formulation and in vivo administration.[1] Alkyl linkers, on the other hand, can enhance cell permeability, a crucial factor for reaching intracellular targets.[1]
The flexibility of the linker is also a key determinant of ternary complex formation. The increased plasticity of a PEG linker, compared to an alkyl chain, has been shown in some cases to enhance the stability of the ternary complex, leading to more efficient ubiquitination and degradation of the target protein.
Visualizing the Biological Context and Experimental Procedures
To better understand the concepts discussed, the following diagrams illustrate a relevant signaling pathway targeted by PROTACs and a typical experimental workflow for their evaluation.
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Linker-Dependent Folding Rationalizes PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Affinity and cooperativity modulate ternary complex formation to drive targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Orthogonal Methods for Validating PROTAC-Induced Protein Degradation
For researchers, scientists, and drug development professionals, the validation of protein degradation is a critical step in the development of Proteolysis Targeting Chimeras (PROTACs).[1] Unlike traditional inhibitors that merely block a protein's function, PROTACs mediate the degradation of a target protein, necessitating a multi-faceted approach to confirm their efficacy and mechanism of action.[1][2] Relying on a single analytical method is insufficient for a comprehensive understanding.[3] Therefore, a suite of orthogonal techniques is crucial to generate a reliable and complete data package for any PROTAC development program.[3][4] This guide provides an objective comparison of key orthogonal methods, supported by experimental data, detailed protocols, and visual workflows to aid in the robust validation of PROTAC candidates.
The PROTAC Mechanism of Action: A Ternary Complex is Key
PROTACs are heterobifunctional molecules composed of a ligand that binds to the protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1][4][5] The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is the critical first step in the degradation process.[1][3][4] This proximity induces the E3 ligase to transfer ubiquitin molecules from an E2-conjugating enzyme to the POI.[4][6] The resulting polyubiquitin chain acts as a signal for the 26S proteasome to recognize and degrade the tagged protein.[4][7] The PROTAC molecule is then released and can participate in further degradation cycles, giving it a catalytic mode of action.[3][8]
Caption: PROTAC-mediated protein degradation pathway.[1]
Comparison of Orthogonal Validation Methods
A multi-pronged approach to validation provides a higher degree of confidence in the efficacy and specificity of a PROTAC.[9] The choice of methods will depend on the specific research question, available resources, and the stage of PROTAC development.[9]
| Method | Principle | Throughput | Key Advantages | Key Limitations |
| Western Blotting | Immuno-detection of target protein levels in cell lysates following PROTAC treatment.[10] | Low to Medium | Widely accessible, provides molecular weight information, relatively inexpensive.[9][10] | Semi-quantitative, labor-intensive, dependent on antibody quality, lower throughput.[9][10][11] |
| Mass Spectrometry (Proteomics) | Unbiased, global or targeted quantification of protein levels in cell lysates.[10][12] | Low | Comprehensive and unbiased view of the proteome, high sensitivity, identifies off-targets.[9][12] | Requires specialized equipment and expertise, complex data analysis, higher cost.[9] |
| Flow Cytometry | Measures the fluorescence of individual cells stained with fluorescently labeled antibodies against the POI.[1][2] | High | High-throughput, quantitative on a per-cell basis, can distinguish between cell populations.[2][13] | Requires cell suspension, indirect measurement of protein levels, requires specific antibodies that work in fixed cells.[13][14] |
| HiBiT/NanoBRET™ Assays | Luminescent-based method using a small peptide tag (HiBiT) knocked into the target protein's locus to quantitatively measure protein levels.[2][14] | High | Real-time kinetics in live cells, high sensitivity, suitable for screening, no antibody needed.[2][4][14] | Requires genetic modification of cells (e.g., tagging the POI), potential for tag interference.[2][4] |
| ELISA | Sandwich or competitive immunoassay for the quantitative measurement of a target protein in cell lysates.[][16] | High | Highly quantitative, high throughput, suitable for screening large compound libraries. | Dependent on antibody quality and availability, may not provide information on protein size/integrity.[17] |
| Immunofluorescence (IF) | Visualizes subcellular localization and abundance of a target protein using fluorescent antibodies in fixed cells.[4][5] | Low to Medium | Provides spatial and morphological context, visual confirmation of degradation.[3][4] | Low throughput, generally semi-quantitative.[18] |
Experimental Protocols
Western Blotting for Protein Degradation
This is the most common method to directly measure the reduction in target protein levels.[7]
-
Cell Culture and Treatment:
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse with a suitable buffer (e.g., RIPA) containing protease and phosphatase inhibitors.[2][7]
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.[5]
-
Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal protein loading.[3][5]
-
-
SDS-PAGE and Protein Transfer:
-
Immunoblotting:
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and capture the image.[2][14]
-
Quantify the band intensity using densitometry software.[5]
-
Normalize the target protein signal to a loading control (e.g., GAPDH, β-actin) to correct for loading differences.[4]
-
Calculate the percentage of degradation to determine DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[5][14]
-
Global Proteomics by Mass Spectrometry (TMT-based)
This protocol provides a general workflow for assessing on-target and off-target effects of a PROTAC.[1][12]
-
Sample Preparation:
-
Protein Digestion and Labeling:
-
LC-MS/MS Analysis:
-
Data Analysis:
-
Process the raw mass spectrometry data using software like Proteome Discoverer or MaxQuant.[2]
-
Identify and quantify proteins based on the reporter ion intensities from the TMT tags.[3][12]
-
Identify proteins that are significantly downregulated to confirm on-target degradation and discover potential off-target effects.[1]
-
Flow Cytometry for Single-Cell Analysis
This protocol describes the use of flow cytometry to quantify protein levels in individual cells.[1]
-
Cell Treatment and Harvesting:
-
Treat cells with the PROTAC as required and harvest them (e.g., by trypsinization).[1]
-
-
Fixation and Permeabilization:
-
Antibody Staining:
-
Data Acquisition and Analysis:
HiBiT Assay for Real-Time Degradation Kinetics
This protocol outlines the use of the HiBiT system for real-time monitoring of protein degradation.[1][2]
-
Cell Line Generation:
-
Generate a cell line where the endogenous locus of the POI is tagged with the 11-amino-acid HiBiT peptide using CRISPR/Cas9.
-
-
Degradation Assay:
-
Luminescence Measurement (Endpoint or Kinetic):
-
For endpoint analysis, after the desired incubation time, add a lytic reagent containing the LgBiT protein and NanoLuc substrate and measure luminescence using a plate reader.[1][2]
-
For kinetic analysis, add a live-cell substrate and measure luminescence at regular intervals to monitor degradation in real-time.[1]
-
-
Data Analysis:
-
Normalize the luminescent signal to vehicle-treated controls.
-
Plot the data to generate dose-response curves and determine DC50 and Dmax values.[3]
-
Quantitative Data Summary
Summarizing quantitative data from orthogonal methods in a single table allows for direct comparison of a PROTAC's potency and efficacy across different platforms.
| PROTAC Compound | Method | DC₅₀ (nM) | Dₘₐₓ (%) |
| Compound X | Western Blot | 15.2 | 92 |
| HiBiT Assay | 12.8 | 95 | |
| Flow Cytometry | 18.5 | 90 | |
| ELISA | 14.1 | 94 | |
| Negative Control | Western Blot | >10,000 | <10 |
| HiBiT Assay | >10,000 | <5 |
Note: Data are for illustrative purposes.
Visualizing Workflows and Relationships
General PROTAC Validation Workflow
A systematic workflow ensures that all aspects of a PROTAC's activity, from initial degradation to mechanism of action, are thoroughly investigated.
Caption: A typical workflow for evaluating a PROTAC candidate.[7]
Logical Relationship Between Validation Methods
A comprehensive validation strategy often begins with accessible, high-throughput methods to confirm degradation and progresses to more complex assays to understand mechanism and selectivity.[13]
Caption: Logical relationship between orthogonal validation methods.[13]
Conclusion
The validation of PROTAC-mediated protein degradation requires a rigorous, multi-step process that employs a combination of orthogonal assays.[9] While Western blotting remains a foundational technique, its limitations in throughput and quantitation necessitate the use of complementary methods.[11][18] High-throughput techniques like HiBiT assays and flow cytometry are ideal for screening and determining initial potency, while mass spectrometry provides an unparalleled, unbiased view of a PROTAC's selectivity across the proteome.[2][3] By employing a strategic workflow that includes initial biochemical characterization, cellular quantification, confirmation of the mechanism of action, and assessment of off-target effects, researchers can build a robust and reliable data package to support the development of novel and highly specific protein-degrading therapeutics.[2][9]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Targeted Protein Degradation: Elements of PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. selvita.com [selvita.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 16. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
- 17. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Orthogonal validation of PROTAC mediated degradation of the integral membrane proteins EGFR and c-MET - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Ethyl 4-(4-bromophenyl)butanoate: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of Ethyl 4-(4-bromophenyl)butanoate, ensuring compliance with safety regulations and minimizing environmental impact.
Core Principles of Chemical Waste Management
The disposal of this compound, as with any chemical waste, is governed by local, national, and international regulations. A key principle is to treat the substance as hazardous waste unless explicitly classified otherwise by a qualified professional or regulatory body.
Step-by-Step Disposal Protocol
Adherence to a strict, methodical disposal process is critical. The following steps outline the recommended procedure for disposing of this compound:
-
Personal Protective Equipment (PPE): Before handling the chemical for disposal, ensure appropriate PPE is worn. This includes, but is not limited to, safety goggles (meeting European standard EN 166), protective gloves (nitrile rubber is often recommended), and a lab coat.[1] In scenarios with a risk of aerosol formation, respiratory protection may be necessary.
-
Waste Collection and Storage:
-
Collect waste this compound in a designated, properly labeled, and sealed container.[1][2]
-
The container should be suitable for hazardous chemical waste and kept closed when not in use.[1]
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1][2]
-
-
Prohibited Disposal Methods:
-
Formal Disposal:
-
Dispose of the chemical waste through an approved and licensed hazardous waste disposal company.[2][3]
-
Follow all institutional, local, and national regulations for hazardous waste disposal.[1]
-
Contaminated packaging should also be treated as hazardous waste and disposed of accordingly at a special waste collection point.[1]
-
-
Accidental Spills:
-
In the event of a spill, evacuate unnecessary personnel and ensure adequate ventilation.[4]
-
For small spills, absorb the material with an inert, dry absorbent and place it into a suitable container for disposal.[4]
-
For larger spills, more extensive containment and cleanup procedures may be necessary, and emergency services should be contacted.
-
Experimental Workflow for Disposal
The logical flow for the proper disposal of this compound is visualized in the following diagram. This workflow ensures that all critical steps are considered, from initial handling to final disposal.
References
Personal protective equipment for handling Ethyl 4-(4-bromophenyl)butanoate
Essential Safety and Handling Guide for Ethyl 4-(4-bromophenyl)butanoate
This guide provides immediate, essential safety protocols, operational instructions, and disposal plans for researchers, scientists, and drug development professionals handling this compound. The following procedures are designed to ensure safe laboratory practices and mitigate risks associated with the handling of this chemical.
Hazard Identification and Classification
This compound is classified as hazardous.[1][2] It is harmful if swallowed and causes serious eye irritation.[1][2]
Physical and Chemical Properties
A summary of the key quantitative data for this compound is provided below.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₅BrO₂ | [3] |
| Molecular Weight | 271.15 g/mol | [3] |
| Physical State | Solid | [2] |
| Appearance | White | [2] |
| Melting Point | 29 - 31 °C / 84.2 - 87.8 °F | [2] |
| Boiling Point | 330.7 ± 25.0 °C at 760 mmHg | [3] |
| Flash Point | > 110 °C / > 230 °F | [1] |
Operational and Safety Protocols
Adherence to the following personal protective equipment (PPE), handling, and emergency procedures is mandatory to ensure personnel safety.
Personal Protective Equipment (PPE)
Proper PPE is the first line of defense against chemical exposure. The following equipment must be worn when handling this compound.
-
Eye and Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles, as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][2]
-
Skin Protection:
-
Respiratory Protection: Under normal use conditions with adequate ventilation, no protective equipment is typically needed.[1][2] For large-scale use or in emergencies, use a NIOSH/MSHA or European Standard EN 136 approved respirator.[2]
Handling and Storage
-
Handling: Ensure adequate ventilation, especially in confined areas.[1][4] Wash hands and any exposed skin thoroughly after handling.[1][2] Do not eat, drink, or smoke when using this product.[1] Avoid getting the chemical in eyes, on skin, or on clothing, and prevent ingestion and inhalation.[1]
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[1][5] Store away from incompatible materials such as strong oxidizing agents.[1]
First Aid Measures
Immediate action is critical in the event of exposure.
-
If Inhaled: Move the person into fresh air.[6][7] If breathing has stopped or is difficult, provide artificial respiration and get medical attention if symptoms occur.[2][6]
-
In Case of Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes.[1][2][6] If skin irritation persists, call a physician.[1][2]
-
In Case of Eye Contact: Rinse immediately and thoroughly with plenty of water for at least 15 minutes, also under the eyelids.[1][2] Remove contact lenses if present and easy to do.[1][2] Seek immediate medical attention.[1]
-
If Swallowed: Rinse mouth with water and drink plenty of water afterwards.[1][2][6] Do NOT induce vomiting.[5] Call a POISON CENTER or doctor/physician if you feel unwell.[1][2]
Logistical Plans: Spills and Disposal
Accidental Release Measures
-
Personal Precautions: Use personal protective equipment as required.[1] Ensure adequate ventilation and evacuate personnel to safe areas.[5]
-
Containment and Clean-Up: For solid spills, sweep up and shovel into suitable containers for disposal.[1] For liquid spills, soak up with inert absorbent material.[5] Avoid dust formation.[1] Prevent the product from entering drains, as it should not be released into the environment.[1][5]
Waste Disposal
Waste from this product is classified as hazardous.[2] Dispose of contents and containers to an approved waste disposal plant in accordance with local, regional, and national hazardous waste regulations.[1][2] Do not empty into drains.[1]
Experimental Protocols and Workflows
While specific experimental methodologies are determined by individual research designs, the following diagrams illustrate the mandatory safety workflows for handling this chemical.
Caption: Standard Operating Workflow for Handling this compound.
Caption: Emergency Response Plan for an Accidental Spill.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. This compound | CAS#:105986-54-7 | Chemsrc [chemsrc.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. fishersci.com [fishersci.com]
- 6. schc.org [schc.org]
- 7. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
